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  • Product: 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride
  • CAS: 1197668-23-7

Core Science & Biosynthesis

Foundational

5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride chemical structure

An In-Depth Technical Guide to 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride Audience: Researchers, scientists, and drug development professionals. Executive Summary This technical guide provides a comprehensive ov...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride, a key chiral building block in modern medicinal chemistry. This document delves into its chemical structure, physicochemical properties, robust synthetic protocols, and detailed analytical characterization methods. By elucidating the causality behind experimental choices and grounding claims in authoritative references, this guide serves as a practical resource for researchers utilizing this compound in the synthesis of novel therapeutic agents. The strategic importance of the conformationally restricted indane scaffold and the versatile primary amine functional group are discussed in the context of contemporary drug design and development.

Introduction: A Strategic Chiral Building Block

5-chloro-2,3-dihydro-1H-inden-1-amine and its hydrochloride salt belong to the aminoindane class of compounds, which are privileged structures in pharmacology. The rigid bicyclic indane core provides a well-defined three-dimensional orientation for pendant functional groups, a highly desirable feature for optimizing ligand-receptor interactions. The presence of a primary amine at the C1 position offers a versatile chemical handle for elaboration into a wide array of more complex molecules, while the chlorine atom at the C5 position can be used to modulate electronic properties and metabolic stability, or to serve as a vector for further functionalization.

The C1 position is a stereocenter, meaning the compound exists as a racemic mixture or as individual (R)- and (S)-enantiomers.[1][2][3] The stereochemical purity is often critical for biological activity, making the enantiomerically pure forms particularly valuable in drug discovery programs. This guide will cover the racemic compound, with the understanding that the described principles of synthesis and analysis are directly applicable to its chiral counterparts.

Table 1: Compound Identification
IdentifierRacemic Hydrochloride(R)-Enantiomer HCl(S)-Enantiomer HClFree Base (Racemic)
IUPAC Name 5-chloro-2,3-dihydro-1H-inden-1-amine;hydrochloride(1R)-5-chloro-2,3-dihydro-1H-inden-1-amine;hydrochloride[1](1S)-5-chloro-2,3-dihydro-1H-inden-1-amine;hydrochloride[2]5-chloro-2,3-dihydro-1H-inden-1-amine[4]
CAS Number 1197668-23-7[5]1637453-67-8[1]1376687-76-1[2][3]67120-39-2[4]
Molecular Formula C₉H₁₁Cl₂N[1][5]C₉H₁₁Cl₂N[1]C₉H₁₁Cl₂N[2]C₉H₁₀ClN[4]
Molecular Weight 204.10 g/mol [5]204.10 g/mol [1]204.09 g/mol [2]167.64 g/mol [4][6]

Chemical Structure and Physicochemical Properties

The structure consists of a benzene ring fused to a cyclopentane ring, with a chlorine atom on the aromatic portion and an amine group on the aliphatic ring. The hydrochloride salt form enhances stability and improves aqueous solubility, making it more convenient for handling and for use in certain reaction conditions.

Caption: Chemical Structure of 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride.

Table 2: Physicochemical Properties (Computed)
PropertyValueSource
XLogP31.8[6]
Hydrogen Bond Donor Count1[6]
Hydrogen Bond Acceptor Count1[6]
Rotatable Bond Count0[6]
Exact Mass167.0501770 Da (Free Base)[6]
Topological Polar Surface Area26 Ų[6]

Synthesis and Manufacturing Workflow

The most direct and industrially scalable synthesis of 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride involves the reductive amination of the corresponding ketone, 5-chloro-2,3-dihydro-1H-inden-1-one (5-chloro-1-indanone). This ketone precursor is itself synthesized via an intramolecular Friedel-Crafts-type cyclization.

Synthesis of Precursor: 5-chloro-1-indanone

The ketone is efficiently prepared from 3-chloro-1-(4-chlorophenyl)-1-propanone.[7] The reaction is catalyzed by concentrated sulfuric acid at elevated temperatures (90-150°C). The strong acid facilitates the elimination of HCl to form an unsaturated intermediate, which then undergoes an electrophilic aromatic substitution to cyclize and form the indanone ring system. This method is advantageous on a commercial scale as it avoids the large quantities of aluminum chloride required in older methods.[7]

Reductive Amination and Salt Formation

The conversion of 5-chloro-1-indanone to the target amine hydrochloride is a two-step process.

workflow start Start: 5-chloro-1-indanone reductive_amination Reductive Amination (e.g., NH4OAc, NaBH3CN in MeOH) start->reductive_amination Step 1 workup Aqueous Workup & Extraction (e.g., DCM or EtOAc) reductive_amination->workup Step 2 purification Purification of Free Base (e.g., Column Chromatography) workup->purification Step 3 salt_formation Salt Formation (HCl in Ether or IPA) purification->salt_formation Step 4 isolation Isolation & Drying (Filtration, Vacuum Oven) salt_formation->isolation Step 5 product Final Product: 5-chloro-2,3-dihydro-1H-inden-1-amine HCl isolation->product

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative methodology and should be adapted and optimized based on laboratory scale and safety assessments.

  • Reaction Setup: To a stirred solution of 5-chloro-1-indanone (1.0 eq) in methanol (MeOH), add ammonium acetate (NH₄OAc, ~10 eq). The large excess of the ammonia source is crucial to drive the equilibrium towards the formation of the intermediate imine.

  • Reductive Amination: After stirring for 30 minutes at room temperature, cool the mixture to 0°C. Add sodium cyanoborohydride (NaBH₃CN, ~1.5 eq) portion-wise. NaBH₃CN is the reductant of choice because it is mild and selectively reduces the protonated imine intermediate much faster than the starting ketone, minimizing side reactions like alcohol formation. Maintain the reaction at 0-5°C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Workup and Extraction: Quench the reaction by the slow addition of 2M HCl until the pH is ~2 to decompose any remaining reducing agent. Concentrate the mixture under reduced pressure to remove most of the methanol. Basify the aqueous residue with 6M NaOH to a pH of >12 to deprotonate the amine and ensure it partitions into the organic phase. Extract the aqueous layer three times with dichloromethane (DCM).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude free base amine can be purified by flash column chromatography on silica gel if necessary.

  • Hydrochloride Salt Formation: Dissolve the purified 5-chloro-2,3-dihydro-1H-inden-1-amine free base in a minimal amount of a suitable solvent like diethyl ether or methyl tert-butyl ether (MTBE). Add a solution of HCl in isopropanol or diethyl ether (~1.1 eq) dropwise with vigorous stirring.

  • Isolation: The hydrochloride salt will typically precipitate as a white solid. Continue stirring for 30 minutes in an ice bath to maximize precipitation. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield the final product.

Analytical Characterization: A Self-Validating System

Confirming the identity, purity, and structure of the final compound is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system to ensure quality control.

  • Disappearance of the Ketone: A key validation point is the disappearance of the C=O stretch in the IR spectrum (around 1700 cm⁻¹) from the starting material, 5-chloro-1-indanone.[8][9]

  • Appearance of Amine/Ammonium Signals: Concurrently, new signals corresponding to the amine/ammonium group should appear in both the IR and NMR spectra.

Table 3: Expected Analytical Data
TechniqueExpected Observations
¹H NMR Aromatic Region: 3 protons in the ~7.2-7.5 ppm range, exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. Benzylic Proton (C1-H): A triplet or multiplet around 4.5-4.8 ppm. Aliphatic Protons (C2-H₂, C3-H₂): A series of complex multiplets between ~2.0-3.5 ppm. Ammonium Protons (NH₃⁺): A broad singlet around 8-9 ppm (in DMSO-d₆), which is D₂O exchangeable.
¹³C NMR Expect 9 distinct carbon signals: 6 in the aromatic region (~120-145 ppm), 1 benzylic C-N carbon (~55-60 ppm), and 2 aliphatic carbons (~25-35 ppm).
FT-IR (KBr) N-H Stretch: Broad absorption from ~2800-3200 cm⁻¹ characteristic of an ammonium salt. Aromatic C=C Stretch: Peaks around 1600 cm⁻¹ and 1480 cm⁻¹. C-Cl Stretch: Signal in the fingerprint region, typically ~1000-1100 cm⁻¹.
Mass Spec (ESI+) The analysis will detect the free base. Molecular Ion (M+H)⁺: A peak at m/z ≈ 168. Isotopic Pattern: A characteristic M+2 peak at m/z ≈ 170 with an intensity of approximately one-third of the molecular ion peak, confirming the presence of one chlorine atom.
HPLC Used to determine chemical purity (>95% is typical for research grade).[1] Chiral HPLC methods can be developed to determine the enantiomeric excess (ee) for the (R) or (S) isomers.[10]

Applications in Research and Drug Development

5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its utility stems from several key features:

  • Scaffold Rigidity: The fused ring system reduces the number of rotatable bonds compared to an open-chain analogue like amphetamine. This conformational constraint can lead to higher binding affinity and selectivity for a biological target.

  • Chiral Presentation: The stereocenter at C1 allows for the synthesis of enantiomerically pure drugs, which is often critical for efficacy and safety. Many biological systems interact differently with different enantiomers.

  • Synthetic Handle: The primary amine is a nucleophilic site and a versatile functional group that can be readily derivatized into amides, sulfonamides, secondary/tertiary amines, or used in reductive aminations to build larger, more complex molecules. The related compound Rasagiline, an irreversible inhibitor of monoamine oxidase B used for Parkinson's disease, is a propargylated derivative of 1-aminoindan, highlighting the therapeutic potential of this scaffold.[10]

Safety, Handling, and Storage

Proper handling is essential due to the compound's potential hazards.

Table 4: GHS Hazard Information
PictogramSignal WordHazard Statements

Warning H302: Harmful if swallowed.[11] H315: Causes skin irritation.[12] H319: Causes serious eye irritation.[12] H335: May cause respiratory irritation.[12]
  • Personal Protective Equipment (PPE): Always handle in a certified fume hood. Wear safety glasses with side shields, a lab coat, and nitrile gloves.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. For long-term stability, refrigeration at 2-8°C in a dark place is recommended.[4][13]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is a strategically important intermediate for the synthesis of complex molecular architectures in drug discovery. Its rigid, chiral scaffold and versatile primary amine handle make it a valuable tool for medicinal chemists. A thorough understanding of its synthesis, purification, and analytical characterization, as outlined in this guide, is essential for its effective and safe utilization in the research and development of next-generation therapeutics.

References

  • A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one.
  • A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica. [Link]

  • 5-chloro-2,3-dihydro-1H-inden-2-amine | C9H10ClN. PubChem. [Link]

  • Chromatographic Determination of Amines in Food Samples. Helda - University of Helsinki. [Link]

  • 1 H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide. ResearchGate. [Link]

  • 1H-Inden-1-one, 2,3-dihydro-. NIST WebBook. [Link]

  • 5-Chloro-1-indanone | C9H7ClO. PubChem. [Link]

  • (R)-5-Chloro-2,3-dihydro-1H-inden-1-amine. PubChem. [Link]

  • 5-CHLORO-2,3-DIHYDRO-1H-INDEN-1-ONE | CAS 42348-86-7. Matrix Fine Chemicals. [Link]

  • 5-Chloro-1-indanone. SpectraBase. [Link]

Sources

Exploratory

An In-Depth Technical Guide to 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS Number 1197668-23-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride, a substituted aminoindane...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride, a substituted aminoindane of significant interest in medicinal chemistry and synthetic research. Aminoindanes serve as crucial scaffolds in the development of various therapeutic agents, most notably for central nervous system (CNS) disorders.[1][2] This document details the compound's physicochemical characteristics, outlines a robust synthetic pathway from commercially available precursors, provides detailed experimental protocols, and discusses safety considerations and potential research applications. The synthesis hinges on the intramolecular cyclization to form the key intermediate, 5-chloro-1-indanone, followed by a strategic reductive amination to yield the target primary amine. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.

Compound Identity and Physicochemical Properties

5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is a crystalline solid at room temperature. The presence of the chlorine atom on the aromatic ring and the primary amine on the five-membered ring provides a unique electronic and structural profile for potential molecular interactions.

PropertyValueSource
CAS Number 1197668-23-7[3]
Molecular Formula C₉H₁₁Cl₂N[3]
Molecular Weight 204.10 g/mol [3]
IUPAC Name 5-chloro-2,3-dihydro-1H-inden-1-amine;hydrochloride[3]
SMILES NC1CCC2=C1C=CC(Cl)=C2.[H]Cl[3]
Appearance White to off-white solid (predicted)-
Solubility Soluble in water, methanol; sparingly soluble in other polar organic solvents-
Storage Inert atmosphere, room temperature[3]

(Note: Some physical properties like appearance and solubility are based on typical characteristics of similar hydrochloride salts and may require experimental verification.)

Strategic Synthesis Pathway

The synthesis of 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is logically approached in two principal stages:

  • Formation of the Indanone Core: Synthesis of the key intermediate, 5-chloro-2,3-dihydro-1H-inden-1-one (CAS 42348-86-7).

  • Introduction of the Amine: Reductive amination of the indanone to yield the target primary amine, followed by salt formation.

This pathway is advantageous as it utilizes well-established and scalable chemical transformations.

G cluster_0 Stage 1: Indanone Synthesis cluster_1 Stage 2: Amine Formation A 3-Chloropropiophenone Derivative B Intramolecular Friedel-Crafts Cyclization A->B  Sulfuric Acid or Solid Acid Catalyst C 5-chloro-2,3-dihydro-1H-inden-1-one B->C D 5-chloro-2,3-dihydro-1H-inden-1-one E Reductive Amination D->E  NH4OAc, NaCNBH3 F 5-chloro-2,3-dihydro-1H-inden-1-amine (Free Base) E->F G HCl Salt Formation F->G  HCl in Ether/IPA H 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride G->H

Caption: Overall synthetic workflow.

Detailed Experimental Protocols

Synthesis of 5-chloro-2,3-dihydro-1H-inden-1-one

The formation of the indanone ring is a critical step, achieved via an intramolecular Friedel-Crafts acylation. One effective and documented method involves the use of concentrated sulfuric acid with 3-chloro-1-(4-chlorophenyl)-1-propanone as the starting material.[4]

Protocol:

  • Reactor Setup: Equip a 1 L, 4-neck round-bottom flask with a mechanical stirrer, thermometer, 500 mL addition funnel, and a reflux condenser. The system should be under a slow purge of nitrogen, with the exit gas passed through a scrubber to neutralize evolved HCl gas.

  • Initial Charge: Charge the flask with 100 mL of concentrated sulfuric acid (95-98%) and 50 mL of an inert, high-boiling solvent such as n-octane.

  • Heating: Warm the stirred mixture to approximately 105°C using an oil bath.

  • Reactant Preparation: Dissolve 3-chloro-1-(4-chlorophenyl)-1-propanone (e.g., 10.7 g) in 200 mL of n-octane. It may be necessary to warm the solution gently (to ~40°C) to ensure complete dissolution.

  • Controlled Addition: Add the reactant solution dropwise to the hot sulfuric acid mixture over a period of 3 hours. Maintaining a slow addition rate is crucial to minimize the formation of oligomeric byproducts by keeping the concentration of the reactive intermediate low.

  • Reaction Completion & Quench: After the addition is complete, maintain heating for an additional 5-10 minutes. Cool the reaction mixture to room temperature. Carefully pour the dark sulfuric acid layer over a large volume of crushed ice (e.g., 750 g) with vigorous stirring.

  • Isolation and Purification: The product will precipitate as a solid. Collect the solid by filtration and wash thoroughly with water until the washings are neutral and colorless. Dry the resulting yellow solid in a vacuum oven at ~40°C. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by steam distillation for higher purity.[4]

Synthesis of 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride

This transformation is efficiently achieved via reductive amination, which converts the ketone directly to a primary amine. The use of ammonium acetate as the ammonia source and sodium cyanoborohydride as the reducing agent is a well-established method for this type of conversion on indanone scaffolds.[5]

Protocol:

  • Dissolution: In a suitable reaction flask, dissolve 5-chloro-2,3-dihydro-1H-inden-1-one (1 equivalent) in anhydrous methanol.

  • Amine Source: Add ammonium acetate (NH₄OAc) in a significant molar excess (e.g., 10 equivalents).

  • Imine Formation: Stir the mixture at room temperature for approximately 1-2 hours to facilitate the formation of the intermediate imine. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the mixture in an ice bath. Add sodium cyanoborohydride (NaCNBH₃) (e.g., 1.5-2.0 equivalents) portion-wise, ensuring the temperature remains below 10°C. Caution: NaCNBH₃ is toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the imine intermediate.

  • Workup: Carefully quench the reaction by the slow addition of 1M HCl to decompose excess reducing agent (monitor for gas evolution). Adjust the pH to ~2. Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction (Free Base): Dilute the aqueous residue with water and wash with an organic solvent like diethyl ether or dichloromethane to remove any unreacted starting material. Basify the aqueous layer to pH >10 with 2M NaOH. Extract the free amine product into an organic solvent (e.g., 3 x dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5-chloro-2,3-dihydro-1H-inden-1-amine as an oil or low-melting solid.

  • Hydrochloride Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent such as isopropanol or diethyl ether. Add a solution of HCl in ether (e.g., 2M) dropwise with stirring until precipitation is complete.

  • Isolation: Collect the precipitated hydrochloride salt by filtration, wash with a small amount of cold ether, and dry under vacuum to yield the final product.

G start Start: 5-chloro-1-indanone in Methanol add_nh4oac Add NH4OAc (10 eq.) start->add_nh4oac stir_rt Stir at RT (1-2h for imine formation) add_nh4oac->stir_rt cool Cool to 0°C stir_rt->cool add_nabh3cn Add NaCNBH3 (portion-wise) cool->add_nabh3cn stir_overnight Stir at RT (12-24h) add_nabh3cn->stir_overnight quench Quench with 1M HCl stir_overnight->quench concentrate Concentrate in vacuo quench->concentrate wash Wash with Ether (remove impurities) concentrate->wash basify Basify to pH > 10 (2M NaOH) wash->basify extract Extract with DCM (3x) basify->extract dry Dry (Na2SO4) & Concentrate extract->dry salt_formation Dissolve in IPA/Ether Add HCl in Ether dry->salt_formation end Filter and Dry: Final Product salt_formation->end

Caption: Reductive amination and salt formation workflow.

Analytical Characterization

A full analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

TechniqueExpected Results
¹H NMR Aromatic protons in the 6-8 ppm region, a methine proton (CH-NH₂) around 4-5 ppm, and aliphatic protons of the five-membered ring between 2-4 ppm.
¹³C NMR Signals corresponding to the aromatic carbons (some quaternary, some CH), the C-Cl carbon, the C-NH₂ carbon, and the aliphatic carbons.
Mass Spec (MS) A molecular ion peak corresponding to the free base (C₉H₁₀ClN) at m/z ≈ 167.05, showing the characteristic isotopic pattern for one chlorine atom.
Infrared (IR) N-H stretching bands for the primary amine (around 3300-3400 cm⁻¹), C-H stretches (aromatic and aliphatic), and C-Cl stretching in the fingerprint region.
HPLC Purity assessment, typically showing a single major peak under appropriate chromatographic conditions.
Melting Point A sharp melting point for the crystalline hydrochloride salt.

Safety and Handling

While specific toxicological data for 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is not widely published, data from structurally related compounds and precursors provide guidance for safe handling.

  • Hazard Statements (Predicted/Inferred): Based on related compounds, it may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[3][6][7]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Incompatibilities: Avoid strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Research Applications and Context

The 1-aminoindane scaffold is a privileged structure in medicinal chemistry. Its rigid framework and the presence of a primary amine make it an excellent starting point for the synthesis of a wide range of biologically active molecules.

  • CNS Drug Development: The most prominent application of this chemical class is in the development of treatments for neurodegenerative disorders. The parent compound, (R)-1-aminoindane, is a key intermediate for Rasagiline, a potent, irreversible monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[2] The chlorine substituent at the 5-position of the target molecule could modulate its pharmacokinetic and pharmacodynamic properties, such as lipophilicity, metabolic stability, and receptor binding affinity.

  • Chemical Probe and Library Synthesis: This compound serves as a valuable building block for creating libraries of novel compounds for high-throughput screening. The primary amine can be readily derivatized through acylation, alkylation, or other amine-specific reactions to explore structure-activity relationships (SAR).

  • Agrochemical Research: The precursor, 5-chloro-1-indanone, is noted as an important intermediate for the insecticide indoxacarb, highlighting the broader industrial relevance of this chemical family.[4]

Conclusion

5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is a synthetically accessible and valuable research chemical. The protocols detailed in this guide, based on established and reliable chemical transformations, provide a clear pathway for its preparation. While its specific biological profile remains to be fully elucidated, its structural similarity to known neuroactive agents makes it a compound of high interest for further investigation in drug discovery and medicinal chemistry. Researchers utilizing this compound should adhere to strict safety protocols and employ comprehensive analytical methods to ensure the quality and integrity of their work.

References

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Foundational

An In-depth Technical Guide to 5-chloro-2,3-dihydro-1H-inden-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 5-chloro-2,3-dihydro-1H-inden-1-amine h...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride, a chiral aminoindane derivative of interest in medicinal chemistry and drug development. The document details its physicochemical properties, including its molecular weight, chemical structure, and stereochemistry. A plausible synthetic route from its precursor, 5-chloro-1-indanone, is outlined, followed by proposed, detailed protocols for its analytical characterization using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide discusses the potential pharmacological significance of this compound within the broader class of aminoindanes, which are known to interact with monoamine systems. Safety and handling precautions are also provided. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of this and related compounds.

Introduction and Chemical Identity

5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is a primary amine salt belonging to the aminoindane class of compounds. The indane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules. The presence of a chlorine atom on the aromatic ring and a primary amine on the five-membered ring, combined with the chirality at the C1 position, makes this a molecule with potential for nuanced biological interactions. As a hydrochloride salt, the compound generally exhibits improved stability and aqueous solubility compared to its free base form.

The primary focus of this guide will be on the racemic mixture and its enantiomers, as the stereochemistry is expected to be a critical determinant of its biological activity.

Physicochemical Properties

A precise understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key identifiers and properties of 5-chloro-2,3-dihydro-1H-inden-1-amine and its hydrochloride salt are summarized below.

PropertyValue (Free Base)Value (Hydrochloride Salt)Source(s)
Molecular Formula C₉H₁₀ClNC₉H₁₁Cl₂N[1][2]
Molecular Weight 167.64 g/mol 204.10 g/mol [1][3]
Appearance Not specified (likely an oil or low-melting solid)White to off-white solid (typical for amine hydrochlorides)Assumed
Stereochemistry Exists as (R) and (S) enantiomersExists as salts of (R), (S), and racemic amine[2][4]

Table 1: Key Physicochemical Properties

Chemical Structure:

Figure 1: Chemical structure of 5-chloro-2,3-dihydro-1H-inden-1-amine.

CAS Registry Numbers:

CompoundCAS Number
5-chloro-2,3-dihydro-1H-inden-1-amine (Racemic)67120-39-2[1]
(R)-5-chloro-2,3-dihydro-1H-inden-1-amine812695-59-3[2]
(S)-5-chloro-2,3-dihydro-1H-inden-1-amine945950-78-7
5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride (Racemic)1197668-23-7
(S)-5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride1376687-76-1[4]

Table 2: CAS Numbers for Stereoisomers and Salts

Synthesis and Purification

The synthesis of 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is logically approached via a two-step process from the commercially available precursor, 5-chloro-1-indanone. This involves a reductive amination of the ketone followed by the formation of the hydrochloride salt.

synthesis_workflow start 5-chloro-1-indanone reductive_amination Reductive Amination (e.g., NH₄OAc, NaBH₃CN) start->reductive_amination free_base 5-chloro-2,3-dihydro-1H-inden-1-amine (Racemic Free Base) reductive_amination->free_base salt_formation Salt Formation (HCl in Ether or IPA) free_base->salt_formation product 5-chloro-2,3-dihydro-1H-inden-1-amine HCl (Racemic Hydrochloride) salt_formation->product

Sources

Exploratory

5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride solubility data

An In-depth Technical Guide to the Solubility Profile of 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride Authored by a Senior Application Scientist This document provides a comprehensive technical framework for under...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride

Authored by a Senior Application Scientist

This document provides a comprehensive technical framework for understanding, determining, and interpreting the solubility of 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride. Designed for researchers, chemists, and drug development professionals, this guide moves beyond mere data presentation to explain the fundamental principles and practical methodologies essential for robust scientific investigation.

Introduction and Physicochemical Profile

5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is a substituted indane derivative. Such molecules are common scaffolds in medicinal chemistry and serve as critical building blocks in the synthesis of more complex active pharmaceutical ingredients (APIs). Understanding the solubility of this intermediate is paramount for its effective use in reaction chemistry, purification, and formulation development. The hydrochloride salt form is specifically designed to enhance aqueous solubility compared to its free base counterpart.

Below is a summary of the key physicochemical properties of the compound.

PropertyValueSource
IUPAC Name 5-chloro-2,3-dihydro-1H-inden-1-amine;hydrochlorideN/A
Molecular Formula C₉H₁₁Cl₂N[1][2]
Molecular Weight 204.10 g/mol [2][3]
CAS Number 1197668-23-7 (for the hydrochloride salt)[2]
Appearance Typically a white to off-white solidN/A

Foundational Principles of Solubility

The solubility of an API is not an immutable constant but is governed by the interplay between the compound's intrinsic properties and the characteristics of the solvent system. For an amine salt like 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride, the following factors are critical.

The Role of Salt Formation

Amines are organic bases due to the lone pair of electrons on the nitrogen atom, which can accept a proton.[4] Many amine-containing compounds exhibit poor solubility in neutral water. The conversion to a hydrochloride salt via reaction with hydrochloric acid is a common and effective strategy to dramatically increase aqueous solubility.[4][5] This is because the resulting ammonium salt is ionic and can more readily interact with polar water molecules through ion-dipole interactions.

Key Factors Influencing Solubility
  • pH: The solubility of an amine salt is highly dependent on the pH of the medium. In acidic to neutral conditions (pH 1-7), the compound will exist predominantly in its protonated, ionic form, leading to higher solubility. As the pH becomes more alkaline, the equilibrium shifts towards the un-protonated free base, which is generally less soluble and may precipitate out of the solution.

  • Temperature: For most solid solutes, solubility increases with temperature.[6] This relationship should be characterized for any process involving this compound, as it can be leveraged for crystallization and purification processes.

  • Solvent Polarity: While the hydrochloride salt is optimized for aqueous systems, its solubility in organic solvents will vary. It is expected to have some solubility in polar organic solvents like ethanol or methanol, but significantly lower solubility in non-polar solvents such as hexanes or toluene.

Experimental Protocol for Equilibrium Solubility Determination

To ensure trustworthy and reproducible results, a standardized protocol is essential. The shake-flask method is the gold-standard for determining equilibrium solubility and is recommended by regulatory bodies like the World Health Organization (WHO).[7][8] This protocol is a self-validating system because it measures the solution only after it has reached a state of equilibrium, confirmed by consistent concentration readings over time.

Logical Workflow for Solubility Determination

The following diagram outlines the logical steps of the shake-flask method, providing a clear visual guide to the experimental process.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Equilibration cluster_analysis Phase 3: Analysis prep_solvent Prepare Solvent System (e.g., pH Buffers, Water) add_excess Add Excess Solid to Solvent (Ensure solid remains) prep_solvent->add_excess prep_compound Weigh Compound prep_compound->add_excess agitate Agitate at Controlled Temperature (e.g., 37 ± 1 °C) add_excess->agitate sampling Collect Aliquots at Time Points (e.g., 24h, 48h) agitate->sampling separate Separate Solid and Liquid (Centrifuge or Filter) sampling->separate check_eq Confirm Equilibrium (Concentrations are stable) sampling->check_eq analyze Analyze Supernatant (Validated HPLC Method) separate->analyze calculate Calculate Concentration (mg/mL or mol/L) analyze->calculate calculate->check_eq

Sources

Foundational

A Technical Guide to the Spectral Analysis of 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride

This in-depth technical guide provides a comprehensive analysis of the spectral data for 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride, a compound of interest for researchers and professionals in the fields of medi...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the spectral data for 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride, a compound of interest for researchers and professionals in the fields of medicinal chemistry and drug development. Due to the limited availability of a complete, published spectral dataset for this specific molecule, this guide will employ a scientifically rigorous approach by leveraging the spectral data of its immediate precursor, 5-chloro-1-indanone, and drawing on established principles of spectroscopic interpretation and data from analogous structures. This methodology not only provides a robust, predictive model of the spectral characteristics of the target compound but also serves as an instructive case study in structural elucidation.

Introduction to 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride

5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is a substituted aminoindane derivative. The aminoindane scaffold is a core structural motif in a variety of biologically active molecules, including pharmaceuticals and research chemicals. The presence of a chlorine atom on the aromatic ring and an amine group on the five-membered ring makes this compound a valuable intermediate for the synthesis of more complex molecules. Its hydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for experimental and pharmaceutical applications.

A thorough understanding of the spectral properties of this molecule is crucial for its unambiguous identification, purity assessment, and quality control in synthetic and developmental workflows. This guide will provide a detailed examination of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Synthesis and Structural Elucidation Pathway

A common and logical synthetic route to 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is through the reductive amination of its corresponding ketone precursor, 5-chloro-1-indanone. This transformation is a cornerstone of synthetic organic chemistry and provides a clear basis for comparing and contrasting the spectral features of the starting material and the final product.

G start 5-chloro-1-indanone intermediate Imine/Enamine Intermediate start->intermediate 1. NH3 or NH4Cl 2. Reducing Agent (e.g., NaBH3CN) product 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride intermediate->product HCl

Caption: Synthetic pathway from 5-chloro-1-indanone to 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride.

Spectroscopic Analysis

This section forms the core of the technical guide, providing a detailed analysis of the expected IR, MS, and NMR spectra of 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The transformation from 5-chloro-1-indanone to 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is expected to result in significant and readily identifiable changes in the IR spectrum.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to specific functional groups.

Spectral Interpretation:

Functional Group5-chloro-1-indanone (Precursor)5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride (Product)Rationale for Change
C=O (carbonyl)Strong, sharp peak around 1700-1720 cm⁻¹AbsentReduction of the ketone to an amine.
N-H (amine salt)AbsentBroad band in the region of 3200-2800 cm⁻¹Introduction of the primary ammonium group. The broadness is due to hydrogen bonding.
C-NAbsent1250-1020 cm⁻¹Presence of the carbon-nitrogen single bond.
C-Cl~700-800 cm⁻¹~700-800 cm⁻¹This bond remains unchanged in the reaction.
Aromatic C-H~3100-3000 cm⁻¹~3100-3000 cm⁻¹Aromatic C-H stretches are retained.
Aliphatic C-H~2950-2850 cm⁻¹~2950-2850 cm⁻¹Aliphatic C-H stretches are retained.

The most telling change in the IR spectrum upon conversion of the indanone to the aminoindane hydrochloride will be the disappearance of the strong carbonyl (C=O) absorption and the appearance of a broad absorption band in the N-H stretching region, characteristic of an ammonium salt.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

Experimental Protocol for Mass Spectrometry:

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds, often coupled with Gas Chromatography (GC-MS). For less volatile salts, Electrospray Ionization (ESI) is preferred.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrum of 5-chloro-2,3-dihydro-1H-inden-1-amine:

The mass spectrum of the hydrochloride salt will typically show the molecular ion of the free base, as the HCl is lost upon ionization.

  • Molecular Ion (M⁺): The free base has a molecular formula of C₉H₁₀ClN. The expected molecular ion peak will appear at m/z 167 for the ³⁵Cl isotope and m/z 169 for the ³⁷Cl isotope, with an approximate intensity ratio of 3:1.

  • Key Fragmentation Pathways:

    • Loss of NH₂: A fragment corresponding to the loss of the amino radical (•NH₂) would result in a peak at m/z 151 (for ³⁵Cl).

    • Loss of Cl: Fragmentation involving the loss of a chlorine radical (•Cl) would lead to a peak at m/z 132.

    • Retro-Diels-Alder type fragmentation: Cleavage of the five-membered ring can also lead to characteristic fragments.

G M [C9H10ClN]+• m/z = 167/169 F1 [M - NH2]+ m/z = 151/153 M->F1 - •NH2 F2 [M - Cl]+• m/z = 132 M->F2 - •Cl F3 [M - C2H4]+• m/z = 139/141 M->F3 - C2H4

Caption: Predicted mass spectrometry fragmentation pathway for 5-chloro-2,3-dihydro-1H-inden-1-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: The hydrochloride salt is typically dissolved in a deuterated solvent such as deuterium oxide (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Standard experiments include 1D ¹H, 1D ¹³C, and 2D correlation experiments like COSY and HSQC for more complex structures.

  • Data Analysis: Chemical shifts (δ), coupling constants (J), and integration values are analyzed to determine the structure.

Predicted ¹H NMR Spectrum (in D₂O):

Proton(s)Predicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H4, H67.3 - 7.5m-2H
H77.2 - 7.3d~81H
H14.5 - 4.7t~71H
H32.9 - 3.2m-2H
H22.0 - 2.4m-2H
NH₃⁺Solvent dependents (broad)-3H
  • Aromatic Region: The three aromatic protons will show a characteristic splitting pattern. H7, being adjacent to the five-membered ring, will likely be a doublet. H4 and H6 will be a more complex multiplet.

  • Aliphatic Region: The proton at the C1 position (H1), being attached to the carbon bearing the amine group, will be the most downfield of the aliphatic protons, appearing as a triplet due to coupling with the two H2 protons. The protons at C3 and C2 will be multiplets.

  • Amine Protons: In D₂O, the acidic amine protons will exchange with deuterium and may not be visible. In a non-protic solvent like DMSO-d₆, they would appear as a broad singlet.

Predicted ¹³C NMR Spectrum:

Carbon(s)Predicted Chemical Shift (ppm)
C3a, C7a (Quaternary)140 - 145
C4, C5, C6, C7120 - 135
C155 - 60
C330 - 35
C225 - 30
  • Aromatic Carbons: The aromatic carbons will resonate in the typical downfield region of 120-145 ppm. The carbon bearing the chlorine atom (C5) will be shifted due to the halogen's electronic effect.

  • Aliphatic Carbons: The carbon attached to the nitrogen (C1) will be the most downfield of the aliphatic carbons. The other two aliphatic carbons, C2 and C3, will be in the upfield region.

Data Summary and Interpretation

The combination of these spectroscopic techniques provides a comprehensive and self-validating system for the characterization of 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride.

  • IR spectroscopy confirms the presence of the key functional groups (amine hydrochloride) and the absence of the precursor's carbonyl group.

  • Mass spectrometry confirms the molecular weight of the free base and provides structural information through its fragmentation pattern.

  • NMR spectroscopy provides the detailed connectivity of the carbon-hydrogen framework, allowing for unambiguous structural assignment.

By following the detailed protocols and interpretive guides provided in this document, researchers, scientists, and drug development professionals can confidently characterize 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride and ensure its identity and purity for their specific applications.

References

  • Chemical Supplier Databases: Websites of major chemical suppliers often provide basic physical and chemical properties, and sometimes links to spectral d
  • Spectroscopic Databases: Resources such as the Spectral Database for Organic Compounds (SDBS) and the NIST Chemistry WebBook contain vast collections of spectra for a wide range of compounds.
  • Scientific Literature: Journals in the fields of organic and medicinal chemistry are primary sources for the characterization data of novel compounds and synthetic intermediates.
  • PubChem and other Chemical Databases: These databases provide aggregated information on chemical compounds, including physical properties, spectral information (if available), and links to relevant literature.[1][2][3]

This guide provides a robust framework for the spectral analysis of 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride, empowering researchers with the knowledge to effectively characterize this and similar molecules.

Sources

Exploratory

A Comprehensive Technical Guide to the ¹³C NMR Analysis of 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride

Introduction 5-chloro-2,3-dihydro-1H-inden-1-amine and its hydrochloride salt are important structural motifs in medicinal chemistry, serving as key intermediates in the synthesis of various pharmacologically active comp...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-chloro-2,3-dihydro-1H-inden-1-amine and its hydrochloride salt are important structural motifs in medicinal chemistry, serving as key intermediates in the synthesis of various pharmacologically active compounds. Accurate structural elucidation is paramount in drug development to ensure identity, purity, and consistency. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly carbon-13 (¹³C) NMR, provides direct and unambiguous information about the carbon skeleton of a molecule.

This guide offers an in-depth technical overview of the ¹³C NMR analysis of 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride. It is designed for researchers and drug development professionals, providing not only a step-by-step experimental protocol but also the underlying scientific principles and data interpretation strategies. The focus is on the causality behind experimental choices to ensure robust and reproducible results.

Section 1: Foundational Principles of ¹³C NMR Analysis

The ¹³C nucleus, like a proton, possesses a nuclear spin (I = 1/2) and is therefore NMR active. However, its low natural abundance (approximately 1.1%) makes it significantly less sensitive than ¹H NMR.[1] Despite this, ¹³C NMR offers several advantages for structural analysis:

  • Wide Chemical Shift Range: Carbon signals are typically observed over a range of 0-220 ppm, which minimizes signal overlap, even in complex molecules.[2]

  • Direct Carbon Skeleton Information: Each unique carbon atom in a molecule produces a distinct signal, providing a direct map of the carbon framework.[3]

  • Simplified Spectra with Proton Decoupling: To simplify complex spectra arising from C-H coupling, a technique called broadband proton decoupling is routinely used. This method irradiates protons with a broad range of radio frequencies, removing their coupling effect and causing all carbon signals to appear as singlets.[4][5]

For 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride, several structural features will influence the ¹³C chemical shifts:

  • The Aromatic Ring: The six carbons of the benzene ring will resonate in the typical aromatic region (approx. 110-150 ppm).

  • The Chloro Substituent: The electronegative chlorine atom will deshield the carbon it is directly attached to (C-5), causing it to shift downfield. Its influence will also be observed, to a lesser extent, on the ortho (C-4, C-6) and para (C-7) carbons.

  • The Aliphatic Ring: The three sp³ hybridized carbons of the dihydroindene moiety (C-1, C-2, C-3) will appear in the upfield region of the spectrum.

  • The Amine Group and Hydrochloride Salt: The protonated amine group (-NH₃⁺) at the C-1 position will have a significant deshielding effect on C-1 due to its electron-withdrawing inductive effect. This effect is more pronounced in the hydrochloride salt form compared to the free base.[6][7]

Section 2: Experimental Design and Protocol

A successful ¹³C NMR analysis begins with meticulous experimental design. The following protocol is a self-validating system designed to produce high-quality, reproducible data.

Causality of Experimental Choices
  • Solvent Selection: The hydrochloride salt form of the analyte dictates the choice of solvent. The compound is a polar, ionic salt, requiring a polar deuterated solvent for dissolution. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its high polarity and ability to dissolve a wide range of salts.[8] Deuterium oxide (D₂O) is another viable option. The choice is critical because the solvent's properties can slightly influence chemical shifts.[9]

  • Sample Concentration: For ¹³C NMR, a higher concentration is generally preferred to overcome the low natural abundance of the ¹³C isotope. A typical concentration for a small molecule is 50-100 mg in 0.6-0.7 mL of solvent.[10]

  • Internal Standard: While the residual solvent peak (DMSO-d₆ at ~39.5 ppm) can be used for referencing, adding a small amount of an internal standard like tetramethylsilane (TMS) is often avoided as it can be difficult to remove. For spectra in D₂O, sodium 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid (TSP) is a common reference standard (δ = 0.0 ppm).[10]

  • Acquisition Parameters: Key parameters like acquisition time, spectral width, and the number of scans must be optimized. A wider spectral width (e.g., 0-220 ppm) is necessary to capture all carbon signals. A sufficient number of scans is crucial to achieve an adequate signal-to-noise ratio.[11]

Visualization of the Analytical Workflow

The entire process, from sample preparation to final data interpretation, follows a logical sequence to ensure data integrity.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 50-100 mg of 5-chloro-2,3-dihydro-1H-inden-1-amine HCl B Dissolve in ~0.7 mL of DMSO-d6 in a vial A->B C Ensure complete dissolution (vortex or sonicate if needed) B->C note1 Causality: DMSO-d6 is chosen for its high polarity, suitable for hydrochloride salts. B->note1 D Filter sample into a 5 mm NMR tube to remove particulates C->D E Insert sample into NMR spectrometer D->E F Lock, Tune, and Shim the spectrometer E->F G Set up ¹³C Acquisition Parameters (Proton Decoupled) F->G H Acquire Spectrum (Accumulate Scans) G->H note2 Causality: Proton decoupling simplifies the spectrum to singlets for easier analysis. G->note2 I Apply Fourier Transform H->I J Phase and Baseline Correction I->J K Reference Spectrum (e.g., to DMSO-d6 at 39.5 ppm) J->K L Peak Picking and Integration K->L M Assign Signals to Carbons L->M N Final Structure Confirmation M->N

Caption: Workflow for ¹³C NMR analysis.
Step-by-Step Experimental Protocol
  • Sample Weighing: Accurately weigh 50-100 mg of 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride.

  • Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.7 mL of DMSO-d₆.

  • Homogenization: Securely cap the vial and vortex until the solid is completely dissolved. Gentle sonication may be used if necessary. The solution should be clear and free of any visible particles.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step is critical to remove any particulate matter that can degrade spectral quality.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is essential for sharp spectral lines.

  • Data Acquisition:

    • Load a standard ¹³C experiment with broadband proton decoupling.

    • Set the spectral width to cover the expected range (e.g., -10 to 220 ppm).

    • Set the number of scans (e.g., 1024 or higher) to achieve a good signal-to-noise ratio. The exact number will depend on the sample concentration and spectrometer sensitivity.

    • Set an appropriate relaxation delay (e.g., 2 seconds) to allow for full relaxation of the carbon nuclei between pulses.

    • Initiate data acquisition.

  • Data Processing:

    • Once the acquisition is complete, apply a Fourier transform to the Free Induction Decay (FID).

    • Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to ensure the baseline is flat.

    • Reference the spectrum by setting the DMSO-d₆ multiplet centered at 39.51 ppm.[9]

    • Identify and label the chemical shift of each peak.

Section 3: Spectral Interpretation and Data Analysis

The interpretation of the ¹³C NMR spectrum involves assigning each signal to a specific carbon atom in the molecule. This process relies on knowledge of typical chemical shift ranges and the electronic effects of the substituents.[12]

Molecular Structure and Carbon Numbering

To facilitate discussion, the carbon atoms of the molecule are numbered as follows:

Sources

Foundational

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 5-chloro-2,3-dihydro-1H-inden-1-amine Hydrochloride

Introduction 5-chloro-2,3-dihydro-1H-inden-1-amine is a substituted indane derivative that serves as a crucial building block in pharmaceutical synthesis. Its structural analogs are recognized as important intermediates...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-chloro-2,3-dihydro-1H-inden-1-amine is a substituted indane derivative that serves as a crucial building block in pharmaceutical synthesis. Its structural analogs are recognized as important intermediates for medicines such as the anti-Parkinson's drug rasagiline[1]. Accurate structural characterization is paramount in drug development and quality control, and mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose. The fragmentation pattern of a molecule in a mass spectrometer provides a veritable fingerprint, offering deep insights into its chemical structure.

This technical guide provides a comprehensive examination of the mass spectrometric behavior of 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride. We will explore its ionization characteristics and delve into the principal fragmentation pathways observed under tandem mass spectrometry (MS/MS) conditions. This document is intended for researchers, analytical scientists, and professionals in drug development who utilize mass spectrometry for molecular identification and elucidation.

Molecular Characteristics and Ionization Behavior

The analyte is typically handled as a hydrochloride salt to improve stability and solubility. In solution for electrospray ionization (ESI), it exists as a protonated species.

  • Chemical Structure: (Self-generated image, not from search results)

  • Molecular Formula (Free Base): C₉H₁₀ClN[2][3]

  • Molecular Weight (Free Base): 167.64 g/mol [2][3]

  • Molecular Formula (Hydrochloride Salt): C₉H₁₁Cl₂N[4]

  • Formula Weight (Hydrochloride Salt): 204.09 g/mol [4]

Ionization Considerations:

Electrospray Ionization (ESI) is the preferred method for this compound due to its polarity and the presence of a basic amine group, which is readily protonated. In positive ion mode ESI, the molecule will be observed as the protonated free base, [M+H]⁺. Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation, which can be useful but may result in a weak or absent molecular ion peak for aliphatic amines[5][6].

A key feature of this molecule is the presence of a chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. Therefore, any ion containing the chlorine atom will appear as a pair of peaks (an M and M+2 peak) separated by 2 m/z units, with a characteristic intensity ratio of 3:1[7]. For 5-chloro-2,3-dihydro-1H-inden-1-amine, the protonated molecule [M+H]⁺ will appear at m/z 168.06 (for ³⁵Cl) and m/z 170.06 (for ³⁷Cl). This isotopic signature is a powerful diagnostic tool for confirming the presence of chlorine in unknown analytes.

Predicted Fragmentation Pathways (ESI-MS/MS)

Tandem mass spectrometry (MS/MS) of the precursor ion ([M+H]⁺, m/z 168) via collision-induced dissociation (CID) reveals the core structural connectivities. The fragmentation is primarily driven by the charge site on the protonated amine and the relative stability of the resulting fragment ions and neutral losses[8][9].

Workflow for MS/MS Analysis

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Interpretation p1 Dissolve Hydrochloride Salt in 50:50 Methanol:Water s1 Infuse sample into ESI Source (+ ion mode) p1->s1 s2 MS1 Scan: Isolate Precursor Ion [M+H]⁺ (m/z 168.1) s1->s2 s3 MS2 Fragmentation: Collision-Induced Dissociation (CID) with Argon s2->s3 s4 MS2 Scan: Detect Product Ions s3->s4 d1 Analyze Product Ion Spectrum s4->d1 d2 Elucidate Fragmentation Pathways d1->d2

Caption: General experimental workflow for MS/MS analysis.

The primary fragmentation pathways initiated from the protonated molecule are detailed below.

Primary Fragmentation Pathwaysdot

// Nodes representing ions precursor [label="{ Precursor Ion | [M+H]⁺ | m/z 168/170}", shape=Mdiamond, fillcolor="#EA4335"]; frag_A [label="{ Fragment A | Loss of NH₃ | m/z 151/153}"]; frag_B [label="{ Fragment B | Loss of C₂H₄ | m/z 140/142}"]; frag_C [label="{ Fragment C | Loss of Cl• | m/z 133}"]; frag_D [label="{ Fragment D | Subsequent loss of C₂H₅N | m/z 103}"];

// Edges representing fragmentation precursor:f0 -> frag_A:f0 [label="- NH₃ (17 Da)"]; precursor:f0 -> frag_B:f0 [label="- C₂H₄ (28 Da)\n(Retro-Diels-Alder type)"]; precursor:f0 -> frag_C:f0 [label="- Cl• (35 Da)"]; frag_A:f0 -> frag_D:f0 [label="- C₂H₅N (43 Da)"]; }

Sources

Exploratory

Introduction: The Rationale for Investigating 5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride

An In-Depth Technical Guide to the Biological Activity of 5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride: A Monoamine Oxidase B Inhibitor Candidate For Researchers, Scientists, and Drug Development Professionals Thi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride: A Monoamine Oxidase B Inhibitor Candidate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the putative biological activity of 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride. Drawing from established principles of medicinal chemistry and pharmacology, this document synthesizes the theoretical framework, mechanism of action, and empirical methodologies for investigating this compound as a selective monoamine oxidase B (MAO-B) inhibitor for potential therapeutic application in neurodegenerative diseases such as Parkinson's disease.

The growing prevalence of neurodegenerative disorders, particularly Parkinson's disease, has intensified the search for novel therapeutic agents. A key strategy in managing Parkinson's disease is the inhibition of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine in the brain.[1] By inhibiting MAO-B, the synaptic availability of dopamine is increased, providing symptomatic relief.[1]

The chemical scaffold of 2,3-dihydro-1H-inden-1-amine is a cornerstone for a class of potent MAO-B inhibitors. The archetypal drug, Rasagiline, an N-propargyl-1(R)-aminoindan, is a selective and irreversible MAO-B inhibitor widely used in the treatment of Parkinson's disease.[2][3] The structural similarity of 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride to this established class of compounds strongly suggests its potential as a novel MAO-B inhibitor. This guide will explore the scientific basis for this hypothesis and provide the necessary protocols to validate its biological activity.

Proposed Mechanism of Action: Selective Inhibition of Monoamine Oxidase B

Monoamine oxidases (MAOs) are flavoenzymes located on the outer mitochondrial membrane and exist in two isoforms, MAO-A and MAO-B.[4] While both isoforms are involved in the metabolism of monoamine neurotransmitters, they exhibit different substrate specificities and inhibitor sensitivities.[4] MAO-B preferentially metabolizes dopamine and phenylethylamine.[1]

The proposed mechanism of action for 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is the selective inhibition of MAO-B. This inhibition is anticipated to increase the concentration of dopamine in the striatum, thereby compensating for the dopaminergic neuron loss characteristic of Parkinson's disease.[1][5]

MAO-B Inhibition Pathway Dopamine Dopamine MAOB Monoamine Oxidase B (MAO-B) Dopamine->MAOB Metabolism DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC Inhibitor 5-Chloro-2,3-dihydro-1H- inden-1-amine hydrochloride Inhibitor->MAOB Inhibition

Caption: Proposed mechanism of action of 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2,3-dihydro-1H-inden-1-amine derivatives is highly dependent on the nature and position of substituents on the aromatic ring.[6] SAR studies on related compounds have demonstrated that electron-withdrawing groups on the phenyl ring can enhance the potency of MAO-B inhibition.[7] The presence of a chloro group at the 5-position of the indane ring in the target compound is therefore hypothesized to contribute favorably to its inhibitory activity.

Experimental Protocols for Biological Activity Assessment

The following section details the essential in vitro and in vivo experimental workflows to characterize the biological activity of 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride.

In Vitro Monoamine Oxidase Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50) of the test compound for both MAO-A and MAO-B, establishing its potency and selectivity.

Objective: To quantify the inhibitory potency and selectivity of 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride for MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • Clorgyline (positive control for MAO-A inhibition)[8]

  • Selegiline (positive control for MAO-B inhibition)[9]

  • 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride

  • Phosphate buffer (pH 7.4)

  • 96-well microplates

  • Microplate reader (fluorometric or colorimetric detection)

Procedure:

  • Prepare serial dilutions of 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride, clorgyline, and selegiline in phosphate buffer.

  • In a 96-well plate, add the respective enzyme (MAO-A or MAO-B) to each well.

  • Add the different concentrations of the test compound and controls to the wells.

  • Pre-incubate the enzyme and inhibitor mixture for 15 minutes at 37°C.[10]

  • Initiate the reaction by adding the appropriate substrate (kynuramine for MAO-A or benzylamine for MAO-B).

  • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.[11]

  • Stop the reaction and measure the product formation using a microplate reader.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 values using non-linear regression analysis.

In Vitro MAO Inhibition Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Serial Dilution of Test Compound & Controls D Add Inhibitors (Test Compound/Controls) A->D B Prepare Enzyme and Substrate Solutions C Add Enzyme to 96-well Plate B->C F Add Substrate to Initiate Reaction B->F C->D E Pre-incubate (15 min, 37°C) D->E E->F G Incubate (30-60 min, 37°C) F->G H Measure Product Formation G->H I Calculate % Inhibition H->I J Determine IC50 Values I->J

Caption: Workflow for the in vitro monoamine oxidase inhibition assay.

Data Presentation:

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)
5-Chloro-2,3-dihydro-1H-inden-1-amine HClExperimental ValueExperimental ValueCalculated Value
Clorgyline (Control)Literature/Experimental ValueLiterature/Experimental ValueCalculated Value
Selegiline (Control)Literature/Experimental ValueLiterature/Experimental ValueCalculated Value
In Vivo Assessment in a Neurotoxin-Induced Mouse Model of Parkinson's Disease

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a widely used paradigm to evaluate the efficacy of anti-parkinsonian drugs.[5][12]

Objective: To assess the neuroprotective and symptomatic effects of 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride in an in vivo model of Parkinson's disease.

Animals:

  • Male C57BL/6 mice

Materials:

  • MPTP hydrochloride

  • 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride

  • Saline solution

  • Apparatus for behavioral testing (e.g., rotarod, open field)

  • HPLC with electrochemical detection for neurotransmitter analysis

Procedure:

  • Drug Administration: Administer 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride or vehicle (saline) to mice for a specified period (e.g., 7-14 days).

  • MPTP Induction: Induce parkinsonism by administering MPTP (e.g., 20 mg/kg, intraperitoneally, 4 doses at 2-hour intervals).

  • Behavioral Assessment: Conduct behavioral tests (e.g., rotarod performance, locomotor activity) at specified time points post-MPTP administration to assess motor function.

  • Neurochemical Analysis: At the end of the study, sacrifice the animals and dissect the striatum. Analyze the levels of dopamine and its metabolites (DOPAC and HVA) using HPLC-ECD.

  • Immunohistochemistry: Perform tyrosine hydroxylase (TH) immunohistochemistry on brain sections to assess the extent of dopaminergic neuron loss in the substantia nigra.

In Vivo MPTP Model Workflow cluster_treatment Treatment Phase cluster_induction Induction Phase cluster_assessment Assessment Phase A Acclimatize Mice B Administer Test Compound or Vehicle (7-14 days) A->B C Administer MPTP to Induce Parkinsonism B->C D Behavioral Testing (e.g., Rotarod) C->D E Sacrifice and Brain Tissue Collection D->E F Neurochemical Analysis (HPLC-ECD) E->F G Immunohistochemistry (TH Staining) E->G

Sources

Foundational

Chloro-Indenamine Derivatives: A Prospective Pharmacological Guide for Drug Discovery

Preamble: Charting Unexplored Pharmacological Territory In the landscape of medicinal chemistry, the indene scaffold has periodically emerged as a privileged structure, giving rise to compounds with a diverse array of bi...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Charting Unexplored Pharmacological Territory

In the landscape of medicinal chemistry, the indene scaffold has periodically emerged as a privileged structure, giving rise to compounds with a diverse array of biological activities.[1] Its rigid, bicyclic framework offers a unique topographical presentation for pharmacophoric elements. When functionalized with an amine group, forming an indenamine, this scaffold gains a crucial anchor for interaction with a multitude of biological targets. This guide delves into a largely prospective area of drug discovery: the potential pharmacological effects of chloro-indenamine derivatives. While direct research on this specific chemical class is nascent, a comprehensive analysis of the parent indenamine and aminoindane structures, coupled with established principles of chlorine's role in medicinal chemistry, allows us to construct a robust, predictive framework. This document is intended for researchers, scientists, and drug development professionals, providing a technical foundation to inspire and guide future research into this promising, yet uncharted, chemical space.

The Indenamine Core: A Foundation of Bioactivity

The indenamine scaffold, a fusion of an indene core with an amine functional group, is structurally analogous to the well-studied aminoindanes. 2-Aminoindane (2-AI), for instance, is a rigid analog of amphetamine and is known to act as a monoamine releasing agent, with selectivity for the norepinephrine transporter (NET) and the dopamine transporter (DAT).[2][3] This foundational activity as a central nervous system (CNS) stimulant has led to the exploration of its derivatives for a range of therapeutic applications, including potential treatments for CNS disorders.[4]

Substituted 2-aminoindanes have been shown to exhibit a spectrum of psychoactive properties, ranging from stimulant to entactogenic and even psychedelic effects, primarily through their modulation of monoamine release.[2] This demonstrates the chemical tractability of the aminoindane scaffold and its sensitivity to structural modifications, which can fine-tune its interaction with monoamine transporters.

The "Chloro" Effect: A Strategic Modification in Drug Design

The introduction of a chlorine atom into a drug candidate is a time-honored strategy in medicinal chemistry.[5] Halogenation, and chlorination in particular, can profoundly influence a molecule's pharmacological profile in several ways:

  • Enhanced Potency and Selectivity: The electronic and steric properties of chlorine can lead to more favorable interactions with biological targets. Chlorine can participate in halogen bonding, a non-covalent interaction with electron-donating atoms like oxygen and nitrogen in amino acid residues of proteins, thereby anchoring the ligand in the binding pocket with higher affinity.[1][6]

  • Modulation of Lipophilicity: A chlorine substituent increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes, including the blood-brain barrier. This is a critical consideration for CNS-acting drugs.

  • Metabolic Stability: The presence of a chlorine atom can block sites of metabolic oxidation, leading to a longer half-life and improved pharmacokinetic profile.

  • Altered Receptor Interaction: The position of the chlorine atom on the aromatic ring can dictate the molecule's orientation within a receptor's binding site, potentially switching its activity between agonist, antagonist, or modulator.[7]

For instance, the introduction of a chlorine atom in other psychoactive scaffolds, such as tryptamines, has been shown to significantly alter their receptor binding profiles and functional activities. 5-chloro-α-methyltryptamine (5-chloro-αMT) is a potent serotonin-dopamine releasing agent (SDRA) and a 5-HT2A receptor agonist.[8] Similarly, 5-chloro-DMT displays a distinct profile of serotonin receptor agonism compared to its non-halogenated parent compound.

Postulated Pharmacological Profile of Chloro-Indenamine Derivatives

Based on the known pharmacology of aminoindanes and the established effects of chlorination, we can postulate a range of potential pharmacological activities for chloro-indenamine derivatives.

Central Nervous System Effects: Modulation of Monoaminergic Systems

The primary hypothesis is that chloro-indenamine derivatives will act as modulators of monoamine transporters (DAT, NET, and SERT). The specific effects will likely be dictated by the position of the chlorine atom on the indene ring and the nature of the amine substitution.

  • Stimulant Properties: Derivatives with a pharmacological profile skewed towards DAT and NET inhibition or release are likely to exhibit stimulant properties, similar to 2-aminoindane.[2]

  • Entactogenic/Empathogenic Effects: By shifting the selectivity towards the serotonin transporter (SERT), it may be possible to develop compounds with entactogenic effects, akin to some substituted aminoindanes.

  • Antidepressant and Anxiolytic Potential: Selective serotonin reuptake inhibitors (SSRIs) are a cornerstone of depression and anxiety treatment. Chloro-indenamine derivatives that selectively inhibit SERT could represent a novel class of antidepressants or anxiolytics.

The interaction of these compounds with monoamine transporters is a critical area for investigation. These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, and their modulation is a key mechanism for treating a variety of neurological and psychiatric disorders.[9][10]

Potential for Non-CNS Applications

While the CNS is a primary focus, the indenamine scaffold is versatile. Chloro-substitution could also direct these derivatives towards other therapeutic areas:

  • Anticancer Activity: Some indene derivatives have shown anti-proliferative properties.[11] The addition of a chlorine atom could enhance these effects.

  • Antimicrobial and Anti-inflammatory Effects: Indandione derivatives, which share the indene core, have been reported to possess antimicrobial and anti-inflammatory activities.[12]

Synthetic Pathways to Chloro-Indenamine Derivatives

The synthesis of chloro-indenamine derivatives can be approached through several established organic chemistry methodologies. A plausible synthetic strategy would involve the preparation of a chlorinated indanone intermediate, followed by conversion to the corresponding indenamine.

Proposed Synthetic Workflow

A generalized synthetic workflow is depicted below. This multi-step synthesis would begin with a suitable starting material, such as a substituted benzene derivative, which would undergo a Friedel-Crafts acylation to introduce the five-membered ring. Subsequent chlorination and amination steps would yield the target chloro-indenamine.

G A Substituted Benzene B Friedel-Crafts Acylation A->B e.g., with chloroacetyl chloride C Chlorinated Indanone B->C Chlorination (e.g., with NCS or SO2Cl2) D Reductive Amination or other Amination Methods C->D Introduction of Amine E Chloro-Indenamine Derivative D->E

Caption: A potential synthetic route to chloro-indenamine derivatives.

Experimental Protocols for Pharmacological Evaluation

A systematic evaluation of novel chloro-indenamine derivatives would require a tiered approach, beginning with in vitro assays and progressing to in vivo models.

In Vitro Assays
  • Receptor Binding Assays: To determine the affinity of the compounds for monoamine transporters (DAT, NET, SERT) and a panel of other relevant CNS receptors.

    • Protocol:

      • Prepare cell membrane homogenates expressing the target transporter or receptor.

      • Incubate the membranes with a radiolabeled ligand of known affinity in the presence of varying concentrations of the test compound.

      • After incubation, separate bound from free radioligand by rapid filtration.

      • Quantify the radioactivity on the filters to determine the amount of bound ligand.

      • Calculate the Ki (inhibition constant) from the IC50 (half-maximal inhibitory concentration) values.

  • Neurotransmitter Uptake/Release Assays: To assess the functional activity of the compounds at the monoamine transporters.

    • Protocol (Uptake):

      • Use synaptosomes or cultured cells expressing the transporter of interest.

      • Pre-incubate the cells/synaptosomes with the test compound.

      • Add a radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin).

      • After a short incubation, terminate the uptake by rapid filtration and washing with ice-cold buffer.

      • Measure the radioactivity accumulated in the cells/synaptosomes.

    • Protocol (Release):

      • Pre-load cells/synaptosomes with a radiolabeled neurotransmitter.

      • Wash to remove excess extracellular neurotransmitter.

      • Expose the cells/synaptosomes to the test compound.

      • Measure the amount of radioactivity released into the supernatant.

In Vivo Models
  • Locomotor Activity: To evaluate the stimulant or sedative effects of the compounds in rodents.

  • Forced Swim Test / Tail Suspension Test: To assess potential antidepressant-like activity.

  • Elevated Plus Maze: To investigate anxiolytic or anxiogenic effects.

  • Drug Discrimination Studies: To compare the subjective effects of the novel compounds to known drugs of abuse (e.g., amphetamine, MDMA).

Quantitative Data Summary of Relevant Aminoindane Analogues

To provide a quantitative context for the potential activity of chloro-indenamine derivatives, the following table summarizes the in vitro pharmacological data for 2-aminoindane and some of its key derivatives at human monoamine transporters.

CompoundDAT (IC50, nM)NET (IC50, nM)SERT (IC50, nM)Primary Activity
2-Aminoindane (2-AI) 20041>10,000DAT/NET Releaser
MDAI >10,0001,200110SERT/NET Releaser
5-MeO-AI (MEAI) >10,0002,400420SERT Releaser
MMAI >10,000>10,000130Selective SERT Releaser

Data adapted from relevant pharmacological studies.[2]

Logical Relationships and Signaling Pathways

The postulated CNS effects of chloro-indenamine derivatives are primarily based on their potential to modulate monoaminergic signaling pathways. As monoamine releasing agents or reuptake inhibitors, they would increase the concentration of dopamine, norepinephrine, and/or serotonin in the synaptic cleft, leading to enhanced downstream signaling.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron a Chloro-Indenamine Derivative b Monoamine Transporter (DAT, NET, or SERT) a->b Inhibition/Reversal c Increased Synaptic Monoamines (DA, NE, 5-HT) b->c Leads to d Postsynaptic Receptors c->d Activation e Downstream Signaling Cascades d->e f Pharmacological Effect (e.g., Stimulation, Mood Alteration) e->f

Caption: Postulated mechanism of action for chloro-indenamine derivatives.

Future Perspectives and Challenges

The exploration of chloro-indenamine derivatives represents a promising frontier in drug discovery. The key challenges will be to:

  • Establish efficient and scalable synthetic routes.

  • Systematically explore the structure-activity relationships (SAR) of different chloro-substitution patterns.

  • Thoroughly characterize the pharmacological and toxicological profiles of lead compounds.

The potential to fine-tune the activity of the indenamine scaffold through chlorination offers an exciting opportunity to develop novel therapeutics with improved efficacy, selectivity, and pharmacokinetic properties for a range of disorders, particularly those affecting the central nervous system. This guide serves as a foundational document to stimulate and direct these future research endeavors.

References

  • Marquardt, T., et al. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. Neuropharmacology, 152, 53-62. [Link]

  • PAL-542 (5-Chloro-αMT). In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Oshiro, Y., et al. (1994). Novel cerebroprotective agents with central nervous system stimulating activity. 2. Synthesis and pharmacology of the 1-(acylamino)-7-hydroxyindan derivatives. Journal of Medicinal Chemistry, 37(13), 2023-2031. [Link]

  • Kortagere, S., et al. (2008). Halogenated ligands and their interactions with amino acids: implications for structure-activity and structure-toxicity relationships. Journal of Molecular Graphics and Modelling, 27(3), 365-376. [Link]

  • Attempted synthesis of halogenated enamine 7. ResearchGate. Retrieved January 23, 2026, from [Link]

  • Halogenated ligands and their interactions with amino acids: Implications for structure–activity and structure–toxicity relationships. ResearchGate. Retrieved January 23, 2026, from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. Retrieved January 23, 2026, from [Link]

  • Al-Zoubi, R. M., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 223, 113647. [Link]

  • 2-Aminoindane. In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Naumann, K. (2005). How chlorine in molecules affects biological activity. Eurochlor Science Dossier. [Link]

  • Khan, A. K., et al. (2019). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Oriental Journal of Chemistry, 35(6), 1637-1644. [Link]

  • Oda, M., et al. (2018). Synthesis of Halogenated 1H-Cyclohepta[2,1-b:3,4-b']diindoles and Their Nucleophilic Aromatic Substitution Reactions. International Journal of Organic Chemistry, 8, 309-322. [Link]

  • Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. PubMed. Retrieved January 23, 2026, from [Link]

  • Dreier, D., et al. (2019). Photoswitchable Monoamine Transporter Ligands. reposiTUm. [Link]

  • Overview of the major classes of new psychoactive substances, psychoactive effects, analytical determination and conformational analysis of selected illegal drugs. ResearchGate. Retrieved January 23, 2026, from [Link]

  • Romanelli, A., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(24), 7543. [Link]

  • Halogenated conjugated diene compound, and preparation and application thereof. Google Patents.
  • Structure Activity Relationships. Drug Design Org. Retrieved January 23, 2026, from [Link]

  • Kastner, N., et al. (2025). Prolintane analogs as hybrid monoamine transporter ligands: Structural determinants and species differences. Journal of Biological Chemistry, 300(1), 107933. [Link]

  • 5-Chloro-DMT. In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Indandione and Its Derivatives - Chemical Compounds with High Biological Potential. PubMed. Retrieved January 23, 2026, from [Link]

  • Koldsø, H., et al. (2013). Monoamine transporters: insights from molecular dynamics simulations. Frontiers in Pharmacology, 4, 31. [Link]

  • Karaguni, I. M., et al. (2002). New indene-derivatives with anti-proliferative properties. Bioorganic & Medicinal Chemistry Letters, 12(4), 709-713. [Link]

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Exploratory

An In-Depth Technical Guide to the Stability and Storage of 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride

This guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride, a key intermediate in pharmaceutical research and develop...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride, a key intermediate in pharmaceutical research and development. Drawing upon established principles of organic chemistry, regulatory guidelines, and data from structurally analogous compounds, this document offers researchers, scientists, and drug development professionals the critical insights necessary for maintaining the integrity and purity of this compound.

Chemical Identity and Physicochemical Properties

5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is a primary amine salt with the molecular formula C₉H₁₁Cl₂N. Understanding its fundamental properties is the first step in developing a robust stability and storage protocol.

PropertyValueSource
Molecular Formula C₉H₁₁Cl₂NN/A
Molecular Weight 204.10 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in water and polar organic solvents like methanol and DMSO.N/A

Intrinsic Stability and Potential Degradation Pathways

As a substituted indanamine derivative, 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is susceptible to several degradation pathways common to aromatic amines and their salts. The primary amine functional group and the chlorinated benzene ring are the most reactive sites. While specific degradation studies on this exact molecule are not extensively published, valuable insights can be drawn from studies on the structurally similar compound, rasagiline ((R)-N-propargyl-1-aminoindane). Rasagiline has been shown to degrade under acidic, alkaline, and oxidative conditions.[1][2]

Hydrolytic Degradation

Acid and Base Catalyzed Hydrolysis: Amine salts in aqueous solutions can be susceptible to changes in pH. While the hydrochloride salt form is generally stable in acidic to neutral pH, prolonged exposure to strongly acidic or alkaline conditions, especially at elevated temperatures, could potentially lead to degradation. However, many primary aromatic amines exhibit greater stability in acidic solutions compared to alkaline conditions.[3] For instance, studies on various primary aromatic amines have shown them to be less stable in 3% acetic acid compared to a hydrochloric acid solution of similar pH.[3]

Oxidative Degradation

The primary amine group is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions. This can lead to the formation of various degradation products, including imines, aldehydes, and further oxidation products. For rasagiline, oxidative degradation is a known pathway.[1] The indane ring system itself could also be susceptible to oxidation, potentially leading to hydroxylated or ketonic derivatives.

Photodegradation

Aromatic compounds, particularly those with amine functionalities, can be sensitive to light, especially UV radiation. Photodegradation can lead to complex reaction pathways, including oxidation and free-radical mediated reactions. Therefore, protection from light is a critical consideration for the storage of 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride.

Thermal Degradation

In the solid state, amine hydrochlorides are generally more stable to thermal stress than their free base counterparts. However, elevated temperatures can accelerate other degradation pathways, such as oxidation. Long-term storage at elevated temperatures should be avoided.

A proposed degradation pathway for 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride, based on known chemistry of similar molecules, is illustrated below.

DegradationPathways A 5-chloro-2,3-dihydro-1H- inden-1-amine hydrochloride B Oxidative Degradation (e.g., H₂O₂, O₂) A->B O₂ / Peroxides C Hydrolytic Degradation (Strong Acid/Base, Heat) A->C H⁺ / OH⁻, Δ D Photodegradation (UV/Vis Light) A->D E Imine/Ketone Derivatives B->E H Hydroxylated Derivatives B->H F Ring-Opened Products C->F G Polymeric Impurities D->G

Caption: Proposed Degradation Pathways for 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride.

Recommended Storage and Handling Conditions

To ensure the long-term stability and purity of 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride, the following storage and handling conditions are recommended:

ConditionRecommendationRationale
Temperature Store at 2-8°C. For long-term storage, -20°C is preferable.Low temperatures slow down the rate of all potential degradation reactions.
Light Store in a light-resistant container (e.g., amber glass vial) and in a dark place.To prevent photodegradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To minimize oxidative degradation.
Moisture Store in a tightly sealed container in a dry environment.The compound is a hydrochloride salt and can be hygroscopic. Moisture can facilitate hydrolytic degradation.
Container Use a well-sealed, non-reactive container, such as a glass vial with a PTFE-lined cap.To prevent contamination and reaction with the container material.

Experimental Protocols for Stability Assessment

To experimentally validate the stability of 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride, a forced degradation study coupled with a stability-indicating analytical method is essential.

Forced Degradation Study Protocol

This protocol is designed to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method.

Workflow for Forced Degradation Study:

ForcedDegradationWorkflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution of 5-chloro-2,3-dihydro-1H-inden-1-amine HCl in a suitable solvent (e.g., Methanol:Water 50:50) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C, 24h) base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C, 24h) oxidative Oxidative Degradation (e.g., 3% H₂O₂, RT, 24h) thermal Thermal Degradation (Solid state, 80°C, 48h) photo Photodegradation (ICH Q1B conditions) neutralize Neutralize acid/base samples acid->neutralize base->neutralize hplc Analyze all samples by Stability-Indicating HPLC-UV oxidative->hplc thermal->hplc photo->hplc neutralize->hplc lcms Characterize degradation products by LC-MS/MS hplc->lcms

Caption: Workflow for a forced degradation study of 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride at a concentration of 1 mg/mL in a 50:50 (v/v) mixture of methanol and water.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl. Heat the solution at 60°C for 24 hours. After cooling, neutralize the solution with 0.2 M NaOH.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH. Heat the solution at 60°C for 24 hours. After cooling, neutralize the solution with 0.2 M HCl.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place approximately 10 mg of the solid compound in a clear glass vial and keep it in an oven at 80°C for 48 hours. After cooling, dissolve the sample in the solvent to achieve a 1 mg/mL concentration.

  • Photostability Testing: Expose the solid compound and a 1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4] A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all the stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC method.

Stability-Indicating HPLC-UV Method

A stability-indicating method is crucial for separating the parent compound from any potential degradation products. The following method is a starting point and should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. This method is adapted from a validated method for the related compound, rasagiline.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Isocratic elution with a mixture of Buffer:Acetonitrile (e.g., 45:55 v/v). The buffer can be a phosphate buffer adjusted to a suitable pH (e.g., pH 5.5).
Flow Rate 1.0 mL/min
Detection Wavelength UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 210 nm or 270 nm).
Column Temperature 25°C
Injection Volume 10 µL

Method Validation Rationale:

  • Specificity: The method's ability to resolve the parent peak from all degradation product peaks is paramount. This is assessed by analyzing the chromatograms from the forced degradation study.

  • Linearity: A linear relationship between the peak area and the concentration of the analyte should be established over a defined range.

  • Accuracy: The closeness of the test results to the true value, typically determined by recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The stability of 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is critical for its effective use in research and drug development. While it is a relatively stable compound when stored under appropriate conditions, it is susceptible to degradation through hydrolysis, oxidation, and photolysis. By implementing the recommended storage and handling procedures and utilizing a validated stability-indicating analytical method, researchers can ensure the integrity and purity of this important chemical intermediate. The protocols and insights provided in this guide serve as a robust framework for establishing a comprehensive stability program for 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1376687-76-1, (1S)-5-chloro-2,3-dihydro-1h-inden-1-amine hydrochloride. Retrieved January 23, 2026 from [Link].

  • Development and Validation of Forced Degradation Studies of Rasagiline Mesylate Using RP-HPLC and Characterization of Degradants. (2019). IOSR Journal of Pharmacy and Biological Sciences, 14(2), 72-77. Retrieved from [Link]

  • EP2389927A1 - Pharmaceutical formulations of rasagiline - Google Patents. (n.d.).
  • CN103864646B - The impurity preparation of rasagiline mesilate and the method for analysis - Google Patents. (n.d.).
  • LC, LC-MS/MS studies for the identification and characterization of degradation products of hydrochlorothiazide and establishment of mechanistic approach towards degradation. (2012). Journal of the Brazilian Chemical Society, 23(3), 446-455. Retrieved from [Link]

  • Development and validation of a stability-indicating RP-HPLC method for the simultaneous estimation of process related impurities and degradation products of rasagiline mesylate in pharmaceutical formulation. (2014). Journal of Pharmaceutical and Biomedical Analysis, 96, 119-126. Retrieved from [Link]

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. (2023). Toxics, 11(3), 231. Retrieved from [Link]

  • A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene. (2014). Scientia Pharmaceutica, 82(2), 265–279. Retrieved from [Link]

  • Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. (2021). Food Additives & Contaminants: Part A, 38(11), 1993-2006. Retrieved from [Link]

  • Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts. (2017). Journal of Analytical & Bioanalytical Techniques, 8(4), 1000371. Retrieved from [Link]

  • A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene. (2014). Scientia Pharmaceutica, 82(2), 265–279. Retrieved from [Link]

  • Preparation and in vitro Evaluation of Rasagiline Mesylate Hybrid Nanoparticles. (2015). Iranian Journal of Pharmaceutical Research, 14(Suppl), 103–111. Retrieved from [Link]

  • LC, LC-MS/MS studies for the identification and characterization of degradation products of hydrochlorothiazide and establishment of mechanistic approach towards degradation. (2012). Journal of the Brazilian Chemical Society, 23(3), 446-455. Retrieved from [Link]

  • A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib and its application in quantification of nanostructured lipid carriers. (2024). F1000Research, 12, 1148. Retrieved from [Link]

  • Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. Retrieved from [Link]

  • WO2010007164A1 - Method of assaying an aminoadamantane derivative - Google Patents. (n.d.).
  • Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. (2023). Food Additives & Contaminants: Part A, 40(5), 705-717. Retrieved from [Link]

  • Importance of LCMS in Forced Degradation Studies for new Chemical Entities. (2021). International Journal of Life science and Pharma Research, 11(1), L188-L193. Retrieved from [Link]

  • Stability Indicating RP-HPLC Method Development for Related Substances of Anti-histamine Promethazine hydrochloride and its Validation study. (2019). Oriental Journal of Chemistry, 35(1). Retrieved from [Link]

  • LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. (2016). Journal of Pharmaceutical and Biomedical Analysis, 120, 347-356. Retrieved from [Link]

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Foundational

A Comprehensive Technical Guide to the Safe Handling of 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the safety considerations, handling protocols, and emergency procedures for 5-chloro-2,3-dihydro-1H-inden-1-amin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety considerations, handling protocols, and emergency procedures for 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS No. refers to various isomers, see product-specific information). As a Senior Application Scientist, the goal of this document is to move beyond a standard Safety Data Sheet (SDS) by not only presenting critical safety data but also by elucidating the scientific rationale behind the recommended procedures. This empowers laboratory personnel to work with this compound in a manner that is both safe and scientifically sound.

Compound Profile and Hazard Identification

5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is a substituted indanamine derivative. Its chemical structure, possessing a primary amine and a chlorinated aromatic ring, is key to its utility in chemical synthesis but also dictates its primary hazards. The hydrochloride salt form generally increases water solubility and stability compared to the free base.

A critical first step in safe handling is a thorough understanding of the compound's intrinsic hazards. Based on available data for closely related isomers, the primary hazards are consistently identified.[1][2]

GHS Classification Summary

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][2]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[1][2]

Note: This is a composite summary. Always refer to the specific SDS provided by the supplier for the exact material in use.

The "Warning" signal word is consistently applied to this class of compounds.[2] The toxicological properties of this specific compound have not been exhaustively investigated, a common scenario for many research chemicals.[1] This lack of comprehensive data necessitates a conservative approach to handling, assuming the potential for uncharacterized hazards.

The Hierarchy of Controls: A Risk-Based Approach

Effective safety management relies on the "Hierarchy of Controls," a systematic approach to minimizing risk. This framework prioritizes the most effective control measures.

Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution label_elim Physically remove the hazard Engineering Engineering Controls label_sub Replace with a less hazardous substance Administrative Administrative Controls label_eng Isolate people from the hazard (e.g., fume hood) PPE PPE (Least Effective) label_admin Change the way people work (e.g., SOPs, training) label_ppe Protect the worker with Personal Protective Equipment

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

For 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride, elimination and substitution are generally not feasible in a research context. Therefore, our focus begins with robust engineering controls.

Safe Handling and Storage Protocols

Engineering Controls

The primary route of exposure to be controlled is inhalation of the powdered compound and direct contact with skin and eyes.

  • Chemical Fume Hood: All weighing and solution preparation activities must be conducted in a certified chemical fume hood. This is non-negotiable. The containment provided by a fume hood is the primary barrier to prevent inhalation of airborne particulates and to contain any potential spills.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[1]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering controls.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. A face shield should be worn in addition to safety glasses when handling larger quantities or when there is a significant risk of splashing.[1]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for tears or punctures before use. Employ proper glove removal technique to avoid contaminating your skin.[1]

    • Lab Coat: A full-length laboratory coat must be worn and kept fastened.

  • Respiratory Protection: If work must be performed outside of a fume hood (a situation to be avoided), a NIOSH-approved respirator with an appropriate particulate filter would be required.

Administrative Controls & Work Practices
  • Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for all procedures involving this compound.

  • Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1] Do not eat, drink, or smoke in the laboratory.[4]

  • Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[1]

Storage

Proper storage is crucial for maintaining the compound's integrity and for safety.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Some suppliers recommend storage at 2-8°C under an inert atmosphere.

  • Incompatibilities: While specific data is limited, it is prudent to store this amine hydrochloride away from strong oxidizing agents and strong bases.

Emergency Procedures: A Self-Validating Response Plan

Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures and the location of safety equipment.

First Aid Measures
Exposure RouteFirst Aid ProtocolRationale
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]To remove the individual from the contaminated atmosphere and restore breathing.
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][5]To quickly remove the irritant from the skin surface and minimize damage.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]To dilute and wash away the irritant, preventing serious eye damage.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]Vomiting may cause aspiration of the chemical into the lungs. Rinsing the mouth helps to remove residual material.
Spill Response Workflow

A structured response to a spill ensures safety and effective cleanup.

Spill Response Workflow cluster_spill Spill Occurs cluster_assess Assess & Secure cluster_contain Contain & Clean cluster_dispose Dispose & Document Spill Spill Detected Evacuate Evacuate immediate area Spill->Evacuate Alert Alert nearby personnel & supervisor Evacuate->Alert PPE_Check Ensure proper PPE is worn Alert->PPE_Check Ventilate Ensure adequate ventilation (fume hood ON) PPE_Check->Ventilate Cover Gently cover solid spill with absorbent material Ventilate->Cover Collect Carefully sweep/scoop material into a labeled waste container Cover->Collect Clean Clean spill area with soap and water Collect->Clean Dispose Dispose of waste via institutional hazardous waste program Clean->Dispose Report Document the spill and response actions Dispose->Report

Caption: A systematic workflow for responding to a chemical spill.

Disposal Considerations

All waste containing 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Procedure: Collect waste in a properly labeled, sealed container.[1]

  • Vendor: Dispose of the material through a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[1] Do not dispose of it down the drain.

Physical and Chemical Properties

PropertyValue
Molecular Formula C₉H₁₀ClN · HCl (as hydrochloride)
Molecular Weight 204.09 g/mol (as hydrochloride)[6]
Appearance Solid[1]
Melting Point 232-234°C[1]
Solubility No data available.[1]
Stability Stable under recommended storage conditions.[1]

Note: Physical properties can vary between batches and suppliers. The values presented are representative.

Conclusion

5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is a valuable research chemical with a defined set of hazards that can be effectively managed through a combination of engineering controls, appropriate PPE, and diligent work practices. The key to safety lies in acknowledging the incomplete toxicological profile of the compound and adopting a conservative, risk-averse approach. By understanding the rationale behind each safety protocol—from the necessity of a fume hood to the specifics of emergency first aid—researchers can create a self-validating system of safety that protects themselves, their colleagues, and the integrity of their work.

References

  • Angene Chemical. (2024, April 27). Safety Data Sheet: (R)-2,3-Dihydro-1H-inden-1-amine hydrochloride.
  • Sigma-Aldrich. (2024, August 7). SAFETY DATA SHEET: Bis(2-chloroethyl)amine hydrochloride.
  • Carl Roth. (n.d.). Safety Data Sheet: 2-Chloroethylamine hydrochloride.
  • Echemi. (n.d.). 5-CHLORO-2,3-DIHYDRO-1H-INDENE-1-CARBONITRILE Safety Data Sheets.
  • BLDpharm. (n.d.). (R)-5-Chloro-2,3-dihydro-1H-inden-1-amine.
  • Sigma-Aldrich. (2024, January 26). SAFETY DATA SHEET.
  • Advanced ChemBlocks. (n.d.). (1S)-5-chloro-2,3-dihydro-1h-inden-1-amine hydrochloride.
  • PubChem. (n.d.). 5-chloro-2,3-dihydro-1H-inden-2-amine.
  • Echemi. (n.d.). 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-, methyl ester Safety Data Sheets.

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Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Synthesis of 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride

Abstract This document provides a detailed protocol for the synthesis of 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride, a key intermediate in pharmaceutical research and development. The synthesis is presented as a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the synthesis of 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride, a key intermediate in pharmaceutical research and development. The synthesis is presented as a multi-step process commencing from the commercially available precursor, 5-chloro-1-indanone. The core transformation involves the conversion of the indanone to the corresponding primary amine via an oxime intermediate, followed by reduction and subsequent formation of the hydrochloride salt. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and critical safety information to ensure a reproducible and safe laboratory execution.

Introduction and Significance

5-chloro-2,3-dihydro-1H-inden-1-amine and its derivatives are important structural motifs in medicinal chemistry. The aminoindane scaffold is a core component of various pharmacologically active molecules, including agents targeting the central nervous system. For instance, the non-chlorinated analogue, 1-aminoindan, is a crucial intermediate for the synthesis of Rasagiline, a potent monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease[1][2]. The introduction of a chlorine atom at the 5-position modifies the electronic and lipophilic properties of the molecule, offering a valuable tool for modulating pharmacological activity, selectivity, and metabolic stability in drug discovery programs.

This application note details a reliable and scalable laboratory synthesis of the hydrochloride salt of 5-chloro-2,3-dihydro-1H-inden-1-amine, designed to provide researchers with a robust protocol for obtaining this valuable building block.

Overall Synthetic Strategy

The synthesis is approached via a three-stage process, starting from the ketone, 5-chloro-1-indanone. This strategy is chosen for its reliability and the relatively mild conditions employed.

  • Stage 1: Oximation. 5-chloro-1-indanone is converted to its corresponding oxime, 5-chloro-2,3-dihydro-1H-inden-1-one oxime, using hydroxylamine hydrochloride. This reaction is a classic and high-yielding method for protecting or activating a ketone for further transformation.

  • Stage 2: Reduction. The C=N double bond of the oxime is selectively reduced to a primary amine, yielding 5-chloro-2,3-dihydro-1H-inden-1-amine (the free base).

  • Stage 3: Salt Formation. The synthesized free base is converted to its hydrochloride salt to enhance stability, crystallinity, and ease of handling for subsequent applications.

G cluster_0 Synthetic Workflow Start 5-Chloro-1-indanone Step1 Stage 1: Oximation (NH2OH·HCl, Pyridine) Start->Step1 Intermediate 5-Chloro-1-indanone Oxime Step1->Intermediate Step2 Stage 2: Reduction (e.g., Catalytic Hydrogenation) Intermediate->Step2 FreeBase 5-Chloro-2,3-dihydro-1H-inden-1-amine (Free Base) Step2->FreeBase Step3 Stage 3: Salt Formation (HCl in Solvent) FreeBase->Step3 FinalProduct 5-chloro-2,3-dihydro-1H-inden-1-amine HCl Step3->FinalProduct G cluster_1 Protocol Logic Flow Start Start with 5-Chloro-1-indanone Oximation Perform Oximation Start->Oximation Workup1 Workup & Isolation of Oxime Oximation->Workup1 Reduction Reduce Oxime Workup1->Reduction Workup2 Catalyst Removal & Solvent Evaporation Reduction->Workup2 Salt_Formation Dissolve Free Base & Add HCl Workup2->Salt_Formation Final_Steps Filter, Wash & Dry Final Product Salt_Formation->Final_Steps Characterization Characterize Product (NMR, MS, MP) Final_Steps->Characterization

Sources

Application

Application Note & Protocol: A Robust and Scalable Enantioselective Synthesis of (S)-5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride

Abstract (S)-5-chloro-2,3-dihydro-1H-inden-1-amine and its hydrochloride salt are valuable chiral building blocks in modern medicinal chemistry and drug discovery. The structural motif of chiral 1-aminoindan is present i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-5-chloro-2,3-dihydro-1H-inden-1-amine and its hydrochloride salt are valuable chiral building blocks in modern medicinal chemistry and drug discovery. The structural motif of chiral 1-aminoindan is present in numerous pharmacologically active compounds, making access to enantiomerically pure analogues crucial for structure-activity relationship (SAR) studies and the development of new chemical entities.[1][2] This application note provides a detailed, field-proven protocol for the enantioselective synthesis of (S)-5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride, starting from commercially available precursors. The synthetic strategy hinges on an efficient Friedel-Crafts cyclization to form the key intermediate, 5-chloro-1-indanone, followed by a highly stereoselective Corey-Bakshi-Shibata (CBS) reduction. Subsequent functional group manipulations yield the target amine with high enantiomeric purity. Each step is explained with causal reasoning behind the chosen conditions, ensuring both reproducibility and scalability for researchers in drug development and process chemistry.

Introduction and Synthetic Strategy

The asymmetric synthesis of chiral amines is a cornerstone of pharmaceutical development, as amine functionality is present in over 80% of all drug candidates.[1] The indane scaffold, in particular, offers a rigid framework that is frequently exploited to orient functional groups for optimal interaction with biological targets. The target molecule, (S)-5-chloro-2,3-dihydro-1H-inden-1-amine HCl[3][4], is a key intermediate for creating diverse compound libraries.

Our synthetic approach is designed for robustness and control over stereochemistry. The strategy involves three main stages:

  • Synthesis of the Prochiral Ketone: Preparation of 5-chloro-1-indanone from 3-(3-chlorophenyl)propanoic acid via an intramolecular Friedel-Crafts acylation. This method avoids the use of harsh and difficult-to-handle reagents like aluminum chloride on a large scale.[5]

  • Asymmetric Reduction (The Key Step): Enantioselective reduction of the prochiral 5-chloro-1-indanone to the corresponding (R)-alcohol. This is achieved using the well-established Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst to ensure predictable and high levels of stereocontrol.[6][7]

  • Conversion to the Target Amine: The resulting (R)-alcohol is converted to the (S)-amine via a two-step sequence involving mesylation and azide displacement, which proceeds with a clean inversion of stereochemistry. This is followed by reduction of the azide and formation of the final hydrochloride salt.

This multi-step pathway is summarized in the workflow below.

Synthetic_Workflow A 3-(3-chlorophenyl) propanoic acid B 5-Chloro-1-indanone A->B Friedel-Crafts Acylation C (R)-5-Chloro-1-indanol B->C (S)-CBS Reduction D (S)-5-Chloro-1-azidoindan C->D 1. MsCl, TEA 2. NaN3 (SN2 Inversion) E (S)-5-Chloro-1-aminoindan D->E Reduction (e.g., H2, Pd/C) F (S)-5-Chloro-1-aminoindan HCl (Final Product) E->F HCl

Caption: Overall synthetic pathway to the target compound.

Experimental Protocols & Methodologies

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Reagents such as thionyl chloride, polyphosphoric acid, and sodium azide are hazardous and must be handled with extreme care.

Part 1: Synthesis of 5-Chloro-1-indanone (Prochiral Ketone)

This procedure first converts the carboxylic acid to an acid chloride, which then undergoes an intramolecular Friedel-Crafts acylation to yield the desired indanone.

Protocol 1A: Synthesis of 3-(3-chlorophenyl)propanoyl chloride

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser (with a gas outlet to a scrubber), add 3-(3-chlorophenyl)propanoic acid (18.46 g, 100 mmol).

  • Slowly add thionyl chloride (14.6 mL, 200 mmol) at room temperature.

  • Heat the reaction mixture to 70 °C and stir for 3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After completion, allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude 3-(3-chlorophenyl)propanoyl chloride is a yellow oil and is used directly in the next step without further purification.

Protocol 1B: Intramolecular Friedel-Crafts Acylation

  • In a 500 mL three-neck flask equipped with a mechanical stirrer and a thermometer, place polyphosphoric acid (PPA) (150 g). Heat the PPA to 80 °C with stirring to ensure it is mobile.

  • Add the crude 3-(3-chlorophenyl)propanoyl chloride from the previous step dropwise to the hot PPA over 30 minutes. Maintain the internal temperature between 80-90 °C. A slight exotherm may be observed.

  • After the addition is complete, continue stirring at 90 °C for 2 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Cool the reaction mixture to ~60 °C and carefully pour it onto 500 g of crushed ice with vigorous stirring. This quenching step is highly exothermic.

  • The product will precipitate as a solid. Stir the slurry for 1 hour, then collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Recrystallize the crude solid from a mixture of ethanol and water to afford 5-chloro-1-indanone as a crystalline solid. Dry the product under vacuum.

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
3-(3-chlorophenyl)propanoic acid184.6218.46 g1001.0
Thionyl Chloride118.9714.6 mL2002.0
Polyphosphoric Acid-150 g-Catalyst/Solvent
Expected Product 166.60 ~14.2 g ~85 ~85% Yield
Table 1: Reagents for the synthesis of 5-chloro-1-indanone.
Part 2: Enantioselective Reduction to (R)-5-Chloro-2,3-dihydro-1H-inden-1-ol

This step is the core of the enantioselective synthesis. The (S)-CBS catalyst directs the borane-mediated reduction to produce the (R)-alcohol with high enantiopurity.[7]

Mechanism Insight: The CBS Catalytic Cycle The oxazaborolidine catalyst functions by coordinating with both the borane reducing agent and the ketone substrate. The catalyst forms a rigid, six-membered transition state where the borane is held on one face of the catalyst. The ketone coordinates to the Lewis acidic boron atom of the catalyst in a sterically favored orientation (large group away from the catalyst's steric bulk). This geometry forces the hydride transfer from the borane to occur specifically to one face of the prochiral ketone, leading to a predictable stereochemical outcome.

CBS_Cycle cluster_0 CBS Catalytic Cycle Catalyst (S)-CBS Catalyst Complex1 Catalyst-BH3 Complex Catalyst->Complex1 + BH3 Borane BH3-THF Borane->Complex1 TS [Transition State Complex] Complex1->TS + Ketone Ketone Ketone (R-CO-R') Ketone->TS Product_Complex Product-Catalyst Complex TS->Product_Complex Hydride Transfer Product_Complex->Catalyst Release Alcohol (R)-Alcohol Product Product_Complex->Alcohol Workup

Caption: Simplified CBS reduction catalytic cycle.

Protocol 2: Asymmetric Ketone Reduction

  • Set up an oven-dried 500 mL three-neck flask under a nitrogen atmosphere. Add anhydrous tetrahydrofuran (THF) (100 mL).

  • Add (S)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene, 5.0 mL, 5.0 mmol, 0.1 equiv). Cool the solution to -20 °C in a cryo-cooler or a suitable cooling bath.

  • To this catalyst solution, add Borane-THF complex (1.0 M solution in THF, 60 mL, 60 mmol, 1.2 equiv) dropwise over 20 minutes, ensuring the temperature does not exceed -15 °C. Stir for 15 minutes to allow for complex formation.

  • In a separate flask, dissolve 5-chloro-1-indanone (8.33 g, 50 mmol, 1.0 equiv) in anhydrous THF (50 mL).

  • Add the ketone solution dropwise to the catalyst-borane mixture over 1 hour via a syringe pump. Maintain the reaction temperature at -20 °C.

  • Stir the reaction for an additional 2-4 hours at -20 °C. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol (20 mL) at -20 °C.

  • Allow the mixture to warm to room temperature, then add 1 M HCl (50 mL) and stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield (R)-5-chloro-2,3-dihydro-1H-inden-1-ol as a white solid.

  • Crucial QC Step: Determine the enantiomeric excess (ee) of the alcohol using chiral HPLC analysis.

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
5-Chloro-1-indanone166.608.33 g501.0
(S)-Methyl-CBS catalyst-5.0 mL (1M)5.00.1
Borane-THF complex-60 mL (1M)601.2
Expected Product 168.61 ~7.8 g ~46 ~92% Yield, >98% ee
Table 2: Reagents for the enantioselective CBS reduction.
Part 3: Conversion to (S)-5-Chloro-2,3-dihydro-1H-inden-1-amine

This two-step sequence converts the alcohol to the amine with inversion of stereochemistry.

Protocol 3A: Mesylation of (R)-Alcohol

  • In a 250 mL flask under nitrogen, dissolve (R)-5-chloro-2,3-dihydro-1H-inden-1-ol (7.6 g, 45 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM) (90 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (TEA) (9.4 mL, 67.5 mmol, 1.5 equiv).

  • Add methanesulfonyl chloride (MsCl) (4.2 mL, 54 mmol, 1.2 equiv) dropwise.

  • Stir the reaction at 0 °C for 2 hours.

  • Quench the reaction with water (50 mL). Separate the layers and extract the aqueous phase with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude mesylate is used immediately in the next step.

Protocol 3B: Azide Displacement and Reduction

  • Dissolve the crude mesylate from the previous step in dimethylformamide (DMF) (90 mL).

  • Add sodium azide (NaN₃) (4.4 g, 67.5 mmol, 1.5 equiv). Caution: Sodium azide is highly toxic.

  • Heat the mixture to 65 °C and stir for 4 hours.

  • Cool to room temperature, pour into water (300 mL), and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate carefully to obtain the crude (S)-5-chloro-1-azidoindan.

  • Dissolve the crude azide in methanol (100 mL).

  • Carefully add 10% Palladium on carbon (Pd/C) (400 mg).

  • Hydrogenate the mixture under a balloon of hydrogen gas (or in a Parr shaker at 50 psi) at room temperature overnight.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude (S)-5-chloro-2,3-dihydro-1H-inden-1-amine as an oil.

Part 4: Formation and Isolation of the Hydrochloride Salt
  • Dissolve the crude amine from Part 3 in diethyl ether (100 mL).

  • Cool the solution to 0 °C.

  • Slowly add a 2.0 M solution of HCl in diethyl ether until precipitation ceases and the solution becomes acidic (test with pH paper).

  • Stir the resulting slurry at 0 °C for 30 minutes.

  • Collect the white precipitate by vacuum filtration.

  • Wash the solid with cold diethyl ether and dry under high vacuum to yield (S)-5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride.

StepStarting MaterialProductTypical YieldKey QC Metric
13-(3-chlorophenyl)propanoic acid5-Chloro-1-indanone80-90%¹H NMR, m.p.
25-Chloro-1-indanone(R)-5-Chloro-1-indanol90-95%Chiral HPLC (>98% ee)
3(R)-5-Chloro-1-indanol(S)-5-Chloro-1-aminoindan75-85% (over 2 steps)¹H NMR, Optical Rotation
4(S)-5-Chloro-1-aminoindan(S)-Amine Hydrochloride Salt>95%m.p., Purity by HPLC
Table 3: Summary of yields and quality control points for each synthetic stage.

Conclusion

This application note details a reliable and highly enantioselective synthetic route to (S)-5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride. The methodology is built upon well-understood and scalable chemical transformations, with the CBS reduction serving as the pivotal step for establishing stereocontrol. By providing clear, step-by-step protocols and explaining the rationale behind key procedures, this guide serves as a valuable resource for researchers in organic synthesis and drug development, enabling the consistent production of this important chiral building block for further scientific exploration.

References

  • Komeda, H., Asano, Y. (2001). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides. Applied and Environmental Microbiology. [Link]

  • Singleton, D. A. (1995). A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one.
  • Smith, M. B. (2022). Asymmetric Synthesis of Heterocyclic Chloroamines and Aziridines by Enantioselective Protonation of Catalytically Generated Enamines. Chemistry – A European Journal. [Link]

  • CN104910001A (2015). Synthetic method of 5-chloro-1-indanone.
  • Ni, Y., et al. (2007). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Enzyme and Microbial Technology. [Link]

  • Dudziak, A., et al. (2020). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules. [Link]

  • Davis, F. A., et al. (2014). Asymmetric synthesis of γ-chloro-α,β-diamino- and β,γ-aziridino-α-aminoacylpyrrolidines and -piperidines via stereoselective Mannich-type additions. Beilstein Journal of Organic Chemistry. [Link]

  • CN111205175A (2020). Synthetic method for improving yield of 5-chloro-1-indanone.
  • Ellman, J. A. (n.d.). Asymmetric Synthesis of Amines. Ellman Laboratory, Yale University. [Link]

  • Wikipedia. (n.d.). Enantioselective reduction of ketones. Wikipedia. [Link]

  • Brown, H. C., et al. (1980). Asymmetric synthesis. Part 5. Asymmetric reduction of phenyl trifluoromethyl ketone with chiral alkoxy-aluminium and -magnesium halides. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Rueping, M., et al. (2011). Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis. Chemical Communications. [Link]

  • Reddy, M. P., et al. (2012). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate (Rasagiline mesylate). Der Pharma Chemica. [Link]

  • Cho, B. T. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules. [Link]

  • SynZeal. (n.d.). (R)-1-Aminoindane hydrochloride. SynZeal. [Link]

  • Ghosh, A. K., et al. (1998). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Asymmetric Drugs. [Link]

  • Salunkhe, A. M., et al. (2007). Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. Arkivoc. [Link]

  • Wang, J., et al. (2019). Chiral N-Heterocyclic-Carbene-Catalyzed Cascade Asymmetric Desymmetrization of Cyclopentenediones with Enals: Access to Optically Active 1,3-Indandione Derivatives. Catalysts. [Link]

  • Onyameh, E. K., et al. (2019). Enantioseparation of 5-chloro-2-{2-[3,4-dihydroisoquinoline-2(1H)-yl]ethyl}-2-methyl-2,3-dihydro-1H-inden-1-one... Biomedical Chromatography. [Link]

Sources

Method

Application Notes and Protocols: The Utility of 5-Chloro-2,3-dihydro-1H-inden-1-amine in Pharmaceutical Synthesis

Foreword for the Advanced Researcher In the landscape of contemporary pharmaceutical synthesis, the strategic selection of foundational scaffolds is paramount to the successful and efficient construction of complex molec...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Advanced Researcher

In the landscape of contemporary pharmaceutical synthesis, the strategic selection of foundational scaffolds is paramount to the successful and efficient construction of complex molecular architectures. The indane framework, a bicyclic system composed of a benzene ring fused to a cyclopentane ring, represents a privileged scaffold due to its conformational rigidity and its prevalence in a multitude of biologically active compounds. This guide focuses on a particularly valuable derivative: 5-chloro-2,3-dihydro-1H-inden-1-amine. The introduction of a chloro substituent on the aromatic ring and an amine on the five-membered ring provides two key points for molecular diversification, making it a highly versatile building block in drug discovery and development.

This document moves beyond a mere recitation of synthetic procedures. It is designed to provide a deeper understanding of the "why" behind the "how"—elucidating the mechanistic rationale for procedural choices and offering insights gleaned from practical application. We will explore the synthesis of this key intermediate, its resolution into single enantiomers, and its subsequent derivatization, providing detailed, actionable protocols for the modern research scientist.

I. Physicochemical Properties and Spectroscopic Data

A thorough understanding of a starting material's properties is fundamental to its effective use. Below is a summary of the key physicochemical data for 5-chloro-2,3-dihydro-1H-inden-1-amine.

PropertyValueSource
Molecular Formula C₉H₁₀ClN
Molecular Weight 167.63 g/mol
Appearance (Typically) Off-white to light yellow solidGeneral Laboratory Observation
IUPAC Name 5-chloro-2,3-dihydro-1H-inden-1-amine

Note: Spectroscopic data can vary slightly based on the solvent and instrumentation used.

II. Synthesis of the Precursor: 5-Chloro-2,3-dihydro-1H-inden-1-one

The gateway to accessing 5-chloro-2,3-dihydro-1H-inden-1-amine is its corresponding ketone, 5-chloro-1-indanone. A robust and scalable synthesis of this precursor is therefore of critical importance. One common and effective method involves a Friedel-Crafts-type cyclization.

Protocol 1: Synthesis of 5-Chloro-1-indanone

This protocol is adapted from established industrial processes and offers a reliable route to the ketone precursor. The reaction proceeds via an intramolecular Friedel-Crafts acylation.

Materials:

  • m-Chlorophenylpropionic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under a nitrogen atmosphere, suspend m-chlorophenylpropionic acid in an excess of thionyl chloride. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. Gently reflux the mixture for 2-3 hours or until the evolution of gas ceases.

  • Removal of Excess Reagent: Carefully remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude m-chlorophenylpropionyl chloride is used directly in the next step.

  • Friedel-Crafts Cyclization: In a separate flask equipped with a mechanical stirrer and under a nitrogen atmosphere, prepare a slurry of aluminum chloride in anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.

  • Dissolve the crude m-chlorophenylpropionyl chloride from step 2 in anhydrous dichloromethane and add it dropwise to the cooled AlCl₃ slurry.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 5-chloro-1-indanone.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford 5-chloro-1-indanone as a solid.

Chiral_Resolution racemate Racemic Amine (R and S) salts Diastereomeric Salts (R-Amine)-(+)-Acid (S-Amine)-(+)-Acid racemate->salts chiral_acid Chiral Acid (e.g., (+)-Tartaric Acid) chiral_acid->salts separation Fractional Crystallization salts->separation salt_R Salt of R-Amine separation->salt_R Less Soluble salt_S Salt of S-Amine (in solution) separation->salt_S More Soluble enantiomer_R Enantiopure R-Amine salt_R->enantiomer_R Basification enantiomer_S Enantiopure S-Amine salt_S->enantiomer_S Basification

Application

Comprehensive Analytical Framework for the Characterization of 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive suite of analytical methodologies for the robust characterization of 5-chloro-2,3-dihydro-1...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive suite of analytical methodologies for the robust characterization of 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride, a chiral amine of significant interest in pharmaceutical development. The protocols herein are designed to ensure identity, purity, quality, and stability, addressing the critical requirements of regulatory bodies. We will detail advanced chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC) for assay and impurity profiling, chiral HPLC for enantiomeric separation, Gas Chromatography (GC) for residual solvent analysis, and spectroscopic methods (MS, NMR, FTIR) for definitive structural elucidation. Each protocol is presented with an emphasis on the scientific rationale behind methodological choices, providing a self-validating framework for researchers.

Introduction and Compound Overview

5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is a primary amine built on a chlorinated indane scaffold. Its structure presents several analytical challenges: a primary amine group that can interact with chromatographic stationary phases, a chiral center requiring specific enantioselective methods, and the potential for various process-related impurities and degradants.

The development of a new chemical entity requires a deep understanding of its properties. Robust, validated analytical methods are the cornerstone of any successful drug development program, ensuring product quality and patient safety. This document serves as a practical guide to establishing such methods.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for method development.

PropertyValueSource
IUPAC Name 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochlorideN/A
CAS Number 1197668-23-7[1]
Molecular Formula C₉H₁₁Cl₂N[1]
Molecular Weight 204.10 g/mol [1]
Structure
Free Base (C₉H₁₀ClN) Hydrochloride Salt
Molecular Weight 167.64 g/mol 204.10 g/mol
Chirality Contains one stereocenter at the C1 positionExists as a racemic mixture unless resolved

Chromatographic Purity and Assay Determination: HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the principal technique for determining the purity and potency (assay) of drug substances.[2] For a basic compound like an amine hydrochloride, a reverse-phase method is typically the most effective approach.

Scientific Rationale for Method Design
  • Stationary Phase: A C18 (octadecylsilane) column is selected for its versatility and hydrophobicity, providing good retention for the moderately nonpolar indane ring system.

  • Mobile Phase: A combination of an aqueous buffer and an organic modifier (acetonitrile or methanol) is used. The amine group (pKa ~9-10) will be protonated at acidic to neutral pH, making it highly polar. To achieve good peak shape and avoid tailing caused by interaction with residual silanols on the silica support, we employ an acidic buffer (e.g., phosphate buffer at pH 2.5-3.5). This ensures the amine is consistently in its protonated state and suppresses the ionization of silanols.

  • Detector: The aromatic ring provides strong chromophores, making UV detection highly suitable. A photodiode array (PDA) detector is recommended to assess peak purity and identify potential co-eluting impurities.

Detailed Protocol: Reverse-Phase HPLC for Purity and Assay

Objective: To quantify 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride and separate it from potential process impurities and degradants.

Instrumentation and Parameters:

ParameterRecommended SettingRationale
Instrument HPLC system with PDA/UV DetectorStandard for pharmaceutical analysis.
Column C18, 250 mm x 4.6 mm, 5 µmProvides high resolution and efficiency.
Mobile Phase A 0.02 M Potassium Phosphate, pH adjusted to 3.0 with H₃PO₄Buffers the system to ensure consistent ionization state and good peak shape.
Mobile Phase B AcetonitrileStrong organic solvent for eluting the analyte.
Gradient 0-5 min (20% B), 5-25 min (20% to 80% B), 25-30 min (80% B), 30-35 min (20% B)A gradient allows for the elution of impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CImproves reproducibility and peak shape.
Injection Volume 10 µLBalances sensitivity with potential for column overload.
Detection 225 nmWavelength of strong absorbance for the chloro-indane moiety.
Sample Prep. Accurately weigh ~10 mg of sample into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.Creates a 0.1 mg/mL solution. The diluent should match the initial mobile phase composition to prevent peak distortion.
Workflow for HPLC Analysis

Caption: HPLC analysis workflow from preparation to final calculation.

Enantiomeric Purity: Chiral HPLC

As a chiral compound, the separation and quantification of each enantiomer are mandatory. Enantiomers can have vastly different pharmacological and toxicological profiles.[3] Chiral HPLC using a chiral stationary phase (CSP) is the gold standard for this analysis.

Scientific Rationale for Chiral Method
  • Stationary Phase: Polysaccharide-based CSPs, such as amylose or cellulose derivatives, are highly effective for separating a wide range of chiral compounds, including amines.[4][5] Columns like Chiralpak® ID or IA create chiral pockets where enantiomers can interact differently, leading to differential retention.[6][7]

  • Mobile Phase: Normal-phase chromatography (e.g., hexane/alcohol) is often preferred for polysaccharide CSPs. A small amount of a basic additive, like diethylamine (DEA), is crucial. The DEA acts as a competitor for highly active sites on the stationary phase, significantly improving the peak shape of the basic amine analyte.

Detailed Protocol: Chiral HPLC for Enantiomeric Separation

Objective: To separate and quantify the (R)- and (S)-enantiomers of 5-chloro-2,3-dihydro-1H-inden-1-amine.

ParameterRecommended SettingRationale
Instrument HPLC system with UV DetectorStandard system is sufficient.
Column Chiralpak® ID, 250 mm x 4.6 mm, 5 µm (Cellulose tris(3,5-dimethylphenylcarbamate))Proven CSP for amine enantioseparation.[6]
Mobile Phase Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)Isocratic mobile phase provides consistent separation. DEA is critical for good peak shape.
Flow Rate 0.8 mL/minLower flow rate often improves resolution on chiral columns.
Column Temp. 25 °CChiral separations can be sensitive to temperature; control is key for reproducibility.
Injection Volume 10 µL
Detection 225 nm
Sample Prep. Prepare a 0.5 mg/mL solution in the mobile phase.Higher concentration may be needed for detecting the minor enantiomer.

Stability-Indicating Method Validation: Forced Degradation

A crucial aspect of method validation is demonstrating specificity and stability-indicating properties. This is achieved through forced degradation studies, where the drug substance is exposed to harsh conditions to intentionally produce degradants.[8][9] The analytical method must be able to resolve the parent peak from all significant degradation products.[10]

Protocol: Forced Degradation Studies

Objective: To generate potential degradation products and prove the specificity of the HPLC-UV method.

ConditionProtocolRationale
Acid Hydrolysis 1 mg/mL in 0.1 M HCl, heat at 60 °C for 24h.To test susceptibility to low pH environments.
Base Hydrolysis 1 mg/mL in 0.1 M NaOH, heat at 60 °C for 8h.To test susceptibility to high pH environments.
Oxidation 1 mg/mL in 3% H₂O₂, store at RT for 24h.To assess stability against oxidative stress.
Thermal Store solid powder at 80 °C for 72h.To evaluate solid-state thermal stability.
Photolytic Expose solid powder to ICH-compliant light source (1.2 million lux hours and 200 W h/m²).To assess light sensitivity.

After exposure, samples are diluted to the target concentration (0.1 mg/mL) and analyzed using the HPLC method from Section 2.2. The chromatograms are examined for new peaks, and the parent peak should be spectrally pure (as determined by PDA).

Workflow for Forced Degradation Study

Caption: Logical flow of a forced degradation study to prove method specificity.

Structural Elucidation and Identification

While chromatography separates components, spectroscopy is required for their definitive identification.

Mass Spectrometry (MS)
  • Causality: Coupled with HPLC (LC-MS), this technique is indispensable for identifying unknown impurities and degradation products. Electrospray Ionization (ESI) in positive mode is ideal for this amine.

  • Expected Results: The analysis should show a prominent ion corresponding to the protonated free base [M+H]⁺ at m/z 168.06 (for ³⁵Cl) and 170.06 (for ³⁷Cl) in an approximate 3:1 isotopic ratio, confirming the presence of one chlorine atom. High-resolution MS (HRMS) can confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Causality: NMR is the most powerful tool for unambiguous structure confirmation.[11] Both ¹H and ¹³C NMR are required for a complete characterization of the reference standard.

  • Expected ¹H NMR Signals:

    • Aromatic Region (~7.0-7.5 ppm): Three protons exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

    • Benzylic Amine Proton (~4.5-5.0 ppm): A multiplet for the C1-H proton.

    • Aliphatic Region (~2.0-3.5 ppm): Complex multiplets for the four protons on the C2 and C3 positions of the indane ring.

    • Amine Protons (broad): The -NH₂ protons may appear as a broad singlet, which can exchange with D₂O.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Causality: FTIR is a rapid and reliable technique for identity confirmation by matching the spectrum of a sample to that of a reference standard. It confirms the presence of key functional groups.

  • Expected Characteristic Absorptions:

    • ~3400-3200 cm⁻¹: N-H stretching of the primary amine.

    • ~3000-3100 cm⁻¹: Aromatic C-H stretching.

    • ~2800-3000 cm⁻¹: Aliphatic C-H stretching.

    • ~1600, 1480 cm⁻¹: Aromatic C=C stretching.

    • ~800-850 cm⁻¹: C-Cl stretching.

Conclusion

The analytical methods detailed in this application note provide a robust and scientifically sound framework for the comprehensive characterization of 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride. The successful implementation of these protocols, from reverse-phase and chiral HPLC to definitive spectroscopic identification, will ensure that the quality, purity, and stability of the molecule are well-understood and controlled. This multi-faceted approach is essential for advancing a compound through the rigorous stages of pharmaceutical development and regulatory submission.

References

  • Helda, University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • PubChem. (n.d.). 5-chloro-2,3-dihydro-1H-inden-2-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide.... Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. New Journal of Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one.
  • National Institutes of Health. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • ResearchGate. (2018). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. Retrieved from [Link]

  • National Institutes of Health. (2014). Enantioseparation of 5-chloro-2-(2-(3,4-dihydroisoquinoline-2(1H)-yl)ethyl)-2-methyl-2,3-dihydro-1H-inden-1-one (SYA 40247), a high affinity 5-HT7 receptor ligand, by HPLC-PDA using amylose tris-(. Retrieved from [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • Google Patents. (n.d.). High performance liquid detection method for 2-chloroethylamine hydrochloride.
  • Pharmaceutical Online. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Retrieved from [Link]

  • Macherey-Nagel. (n.d.). Gas chromatography. Retrieved from [Link]

  • ResearchGate. (2016). Forced Degradation Studies. Retrieved from [Link]

  • MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]

  • RJPT. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • Restek. (n.d.). Rtx-5 Amine GC Capillary Column. Retrieved from [Link]

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Method

Application Notes and Protocols for the HPLC Analysis of 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride

Introduction 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its purity and enantiomeric excess are crit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its purity and enantiomeric excess are critical quality attributes that can significantly impact the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing these attributes due to its high resolution, sensitivity, and versatility.

This comprehensive guide provides detailed protocols for both achiral (purity) and chiral (enantiomeric separation) HPLC analysis of 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride. The methodologies are designed to be robust, reliable, and suitable for implementation in research, development, and quality control laboratories. The rationale behind the selection of chromatographic conditions is explained, drawing upon the physicochemical properties of the analyte and established chromatographic principles.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

PropertyValueRationale for HPLC Method Development
Molecular Formula C₉H₁₀ClN (Free Base)-
Molecular Weight 167.63 g/mol (Free Base)Essential for preparing solutions of known concentration.
pKa (estimated) ~9.2 - 9.4The basic nature of the primary amine dictates the mobile phase pH. To ensure the analyte is in its protonated, more polar form and exhibits good peak shape, a mobile phase pH well below the pKa (e.g., pH 2.5-4) is recommended for reversed-phase chromatography.
XLogP3 (predicted) 1.8This value indicates moderate lipophilicity, making the compound well-suited for reversed-phase HPLC.
UV Absorbance (estimated) The indane ring system with a chloro-substituent is expected to have a UV maximum in the range of 260-300 nm. A precursor, 5-chloro-2,3-dihydro-1H-inden-1-one, has been analyzed at 294 nm. Analysis of the related compound rasagiline has been performed at lower wavelengths around 210 nm for higher sensitivity.

Part 1: Achiral Purity Analysis by Reversed-Phase HPLC

This method is designed to quantify the purity of 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride and to detect and quantify any process-related impurities or degradation products.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 column is chosen for its versatility and wide applicability in reversed-phase chromatography, providing excellent retention for moderately polar compounds like the analyte.

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer is a common and robust choice for the analysis of basic compounds. The phosphate buffer controls the pH and ensures consistent ionization of the analyte, leading to reproducible retention times and symmetrical peak shapes. A low pH (around 3.0) is selected to ensure the primary amine is fully protonated.

  • Detection: UV detection is appropriate given the aromatic nature of the analyte. A wavelength of 265 nm is proposed as a starting point, though optimization based on the UV spectrum of the purified analyte is recommended. A lower wavelength of 210 nm can be explored for increased sensitivity.

Experimental Protocol: Achiral Purity

1. Instrumentation and Materials:

  • HPLC system with a UV detector
  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
  • Analytical balance
  • Volumetric flasks and pipettes
  • HPLC grade acetonitrile, potassium dihydrogen phosphate, and phosphoric acid
  • High-purity water

2. Preparation of Solutions:

  • Mobile Phase A (Buffer): Dissolve an appropriate amount of potassium dihydrogen phosphate in high-purity water to make a 20 mM solution. Adjust the pH to 3.0 with phosphoric acid.
  • Mobile Phase B: HPLC grade acetonitrile.
  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v).
  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the standard solution using the sample to be analyzed.

3. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution (see table below)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm
Injection Volume 10 µL

Gradient Elution Program:

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (Acetonitrile)
09010
201090
251090
269010
309010

4. System Suitability:

  • Inject the standard solution five times.
  • The relative standard deviation (RSD) for the peak area of the main peak should be not more than 2.0%.
  • The tailing factor for the main peak should be not more than 2.0.
  • The theoretical plates for the main peak should be not less than 2000.

5. Analysis and Calculation:

  • Inject the standard and sample solutions.
  • Calculate the percentage purity of the sample using the following formula: Purity (%) = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * 100
  • For related substances, calculate the percentage of each impurity relative to the main peak area.
Potential Impurities

A stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from its potential impurities and degradation products. Potential impurities in 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride may include:

  • 5-chloro-2,3-dihydro-1H-inden-1-one: The ketone starting material from the reductive amination step.

  • Oligomeric byproducts: Formed during the synthesis of the indanone precursor.

  • Degradation products: Arising from oxidation or other degradation pathways of the amine.

The proposed gradient method should be capable of separating these and other potential impurities.

Part 2: Chiral Separation by HPLC

The enantiomers of 5-chloro-2,3-dihydro-1H-inden-1-amine may exhibit different pharmacological and toxicological profiles. Therefore, a chiral HPLC method is essential to determine the enantiomeric purity.

Causality Behind Experimental Choices
  • Stationary Phase: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose phenylcarbamates, are highly effective for the separation of a wide range of chiral compounds, including amines.[1] An amylose-based CSP is proposed as a starting point.

  • Mobile Phase: Normal-phase chromatography using a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol) is typically employed with polysaccharide-based CSPs. The alcohol modifier plays a crucial role in the chiral recognition mechanism. An acidic or basic additive is often included to improve peak shape and resolution for basic or acidic analytes.

  • Detection: UV detection at 265 nm is suitable.

Experimental Protocol: Chiral Separation

1. Instrumentation and Materials:

  • HPLC system with a UV detector
  • Chiral stationary phase column (e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 4.6 x 250 mm, 5 µm)
  • HPLC grade n-hexane, isopropanol, and diethylamine

2. Preparation of Solutions:

  • Mobile Phase: A mixture of n-hexane, isopropanol, and diethylamine (e.g., 80:20:0.1 v/v/v). The optimal ratio of hexane to isopropanol may need to be determined empirically to achieve the best resolution.
  • Diluent: The mobile phase.
  • Sample Solution (0.5 mg/mL): Accurately weigh about 10 mg of the sample and dissolve in 20 mL of the diluent.

3. Chromatographic Conditions:

ParameterCondition
Column Amylose tris(3,5-dimethylphenylcarbamate) on silica, 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 265 nm
Injection Volume 10 µL

4. Analysis and Calculation:

  • Inject the sample solution.
  • Identify the peaks corresponding to the two enantiomers.
  • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100 where Area_major is the peak area of the desired enantiomer and Area_minor is the peak area of the undesired enantiomer.

Part 3: Method Validation

The developed HPLC methods must be validated in accordance with ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[2]

Validation Parameters
ParameterAchiral Purity MethodChiral Separation Method
Specificity Demonstrate separation of the analyte from impurities and degradants.Demonstrate separation of the two enantiomers from each other.
Linearity A minimum of five concentrations over the range of 50-150% of the target concentration.A minimum of five concentrations of the minor enantiomer in the presence of the major enantiomer.
Range Verified by linearity and accuracy studies.Verified by linearity and accuracy studies.
Accuracy Determined by recovery studies on spiked samples.Determined by analyzing samples with known amounts of the minor enantiomer.
Precision Repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument).Repeatability and intermediate precision for the determination of the minor enantiomer.
Limit of Detection (LOD) Determined based on signal-to-noise ratio (typically 3:1).Determined for the minor enantiomer.
Limit of Quantitation (LOQ) Determined based on signal-to-noise ratio (typically 10:1) with acceptable precision and accuracy.Determined for the minor enantiomer with acceptable precision and accuracy.
Robustness Small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate).Small, deliberate variations in mobile phase composition and flow rate.

Visualization of Workflows

HPLC_Workflow cluster_achiral Achiral Purity Analysis cluster_chiral Chiral Separation prep_achiral Sample and Standard Preparation hplc_achiral Reversed-Phase HPLC (C18 Column) prep_achiral->hplc_achiral detect_achiral UV Detection (265 nm) hplc_achiral->detect_achiral data_achiral Data Analysis: Purity, Impurities detect_achiral->data_achiral prep_chiral Sample Preparation hplc_chiral Normal-Phase HPLC (Chiral Column) prep_chiral->hplc_chiral detect_chiral UV Detection (265 nm) hplc_chiral->detect_chiral data_chiral Data Analysis: Enantiomeric Excess detect_chiral->data_chiral

Caption: Workflow for achiral and chiral HPLC analysis.

References

  • PubChem. (1R)-5-chloro-2,3-dihydro-1H-inden-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • Google Patents. (1995). A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one.
  • ResearchGate. (2012). Development of RP-HPLC method for the estimation of Rasagiline mesylate in bulk and tablet dosage forms. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Development and Validation of Reverse Phase High Performance Liquid Chromatographic Method for Quantitative Estimation of Rasagiline Tablet Dosage Form. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

Sources

Application

LC-MS method for 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride

An Application Note for the Quantification of 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride using a Validated LC-MS/MS Method Introduction 5-chloro-2,3-dihydro-1H-inden-1-amine is a chiral chemical entity that serv...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Quantification of 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride using a Validated LC-MS/MS Method

Introduction

5-chloro-2,3-dihydro-1H-inden-1-amine is a chiral chemical entity that serves as a critical intermediate or building block in the synthesis of various pharmaceutical compounds.[1][2] Its hydrochloride salt form is often used to improve solubility and stability.[3] Given its role in drug development, a robust, sensitive, and selective analytical method is paramount for its quantification in active pharmaceutical ingredients (APIs), process intermediates, and formulation matrices. This application note details a comprehensive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method developed and validated for this purpose.

The method leverages the inherent selectivity and sensitivity of tandem mass spectrometry, operating in Multiple Reaction Monitoring (MRM) mode, to ensure reliable quantification even at low concentrations. The chromatographic conditions have been optimized to address the challenges associated with analyzing primary amines, which can exhibit poor peak shape on conventional reversed-phase columns. This protocol is grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH), ensuring its suitability for its intended purpose in a regulated environment.[4][5]

Analyte Physicochemical Properties

A foundational understanding of the analyte's properties is crucial for rational method development.

PropertyValueSource
Chemical Name 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride[3]
Molecular Formula C₉H₁₀ClN (Free Base), C₉H₁₁Cl₂N (HCl Salt)[1][3]
Molecular Weight 167.63 g/mol (Free Base), 204.09 g/mol (HCl Salt)[1][2][3]
Structure A primary aromatic amine with a chiral center.[1]
Expected Ionization High, via protonation ([M+H]⁺) in an acidic environment.

Note: This method is designed for achiral analysis to quantify the total concentration of 5-chloro-2,3-dihydro-1H-inden-1-amine. For enantiomer-specific analysis, a chiral stationary phase would be required.[6][7]

Experimental Protocol

Materials and Reagents
  • Reference Standard: 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride (Purity ≥ 95%)

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Deionized Water (Type I, 18.2 MΩ·cm)

  • Additives: Formic Acid (LC-MS Grade, ~99%)

  • Glassware: Class A volumetric flasks and pipettes

  • Vials: 2 mL amber glass autosampler vials with PTFE septa

Standard and Sample Preparation

Rationale: The hydrochloride salt is expected to be soluble in polar solvents. Methanol is chosen as the primary stock solution solvent due to its excellent solvating power for a wide range of organic molecules. The final diluent matches the initial mobile phase conditions to ensure good peak shape and compatibility with the LC system.

  • Stock Solution (1.0 mg/mL, as free base):

    • Accurately weigh approximately 12.17 mg of 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride (this weight accounts for the HCl salt form to yield a 1.0 mg/mL concentration of the free base).

    • Transfer the solid to a 10 mL Class A volumetric flask.

    • Dissolve and dilute to the mark with methanol. Sonicate for 5 minutes to ensure complete dissolution. This is the Stock A .

  • Working Stock Solution (100 µg/mL):

    • Pipette 1.0 mL of Stock A into a 10 mL volumetric flask.

    • Dilute to the mark with 50:50 (v/v) Methanol:Water. This is the Working Stock B .

  • Calibration Curve Standards (1.0 - 500 ng/mL):

    • Perform serial dilutions from Working Stock B using a diluent of 95:5 (v/v) Water:Acetonitrile with 0.1% Formic Acid.

    • Prepare a minimum of six non-zero calibration standards.

  • Quality Control (QC) Samples:

    • Prepare QC samples at a minimum of three concentration levels (Low, Medium, High) from an independent weighing of the reference standard to ensure objectivity.

LC-MS/MS Instrumentation and Conditions

Causality Behind Experimental Choices:

  • Column: A C18 column with advanced shielding technology is selected to minimize peak tailing, a common issue with basic analytes like primary amines due to their interaction with residual silanol groups on the silica surface.

  • Mobile Phase: An acidic mobile phase (0.1% Formic Acid) is essential. It protonates the amine, leading to better retention and sharp, symmetrical peaks in reversed-phase chromatography. Furthermore, the protonated state is ideal for efficient ionization in the positive ESI source.[8]

  • Ionization: Electrospray Ionization (ESI) in positive mode is the standard and most effective technique for analyzing polar, basic compounds like amines.[9]

  • MRM Transitions: The precursor ion is the protonated molecule ([M+H]⁺). The product ions are generated by collision-induced dissociation (CID). The most intense and stable fragment, typically resulting from the loss of ammonia (NH₃), is chosen for quantification (Quantifier), while a second fragment is monitored for confirmation (Qualifier). This dual-ion monitoring significantly enhances the method's specificity.[10]

Table 1: Optimized Liquid Chromatography Parameters

ParameterCondition
LC System Agilent 1290 Infinity II or equivalent UHPLC system
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 2 µL
Gradient Elution Time (min)
0.0
4.0
5.0
5.1
7.0

Table 2: Optimized Mass Spectrometry Parameters

ParameterSetting
MS System Agilent 6470A Triple Quadrupole or equivalent
Ionization Mode ESI Positive
Gas Temp. 300 °C
Gas Flow 8 L/min
Nebulizer 45 psi
Sheath Gas Temp. 350 °C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
MRM Transitions Analyte
5-chloro-inden-1-amine

Note: Collision energies should be optimized for the specific instrument used.

Method Validation Protocol

The developed method must be validated to demonstrate its reliability, as per ICH Q2(R2) guidelines.[4][11][12] The objective of validation is to confirm that the analytical procedure is suitable for its intended purpose.[5][13]

Table 3: Summary of Validation Parameters and Acceptance Criteria

ParameterPurposeExperimentAcceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte.Analyze blank matrix, diluent, and analyte spiked in matrix.No significant interfering peaks at the retention time of the analyte in blank samples.
Linearity & Range To demonstrate a proportional relationship between concentration and response.Analyze calibration standards at 6+ levels over the desired range.Correlation coefficient (r²) ≥ 0.995.
Accuracy To measure the closeness of the test results to the true value.Analyze QC samples at 3 levels (n=3 for each).Mean recovery within 80-120% of the nominal value (as per FDA guidance for assays).[14]
Precision To assess the degree of scatter between a series of measurements.Repeatability: 6 replicate injections of one concentration. Intermediate: Analysis on different days by different analysts.Relative Standard Deviation (RSD) ≤ 15%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Determined by signal-to-noise ratio (S/N ≥ 10) or by precision at low concentrations (RSD ≤ 20%).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Determined by signal-to-noise ratio (S/N ≥ 3).
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.Vary flow rate (±5%), column temperature (±2°C), and mobile phase composition (±2% organic).System suitability parameters (retention time, peak area) remain within predefined limits.

Workflow Visualization

The following diagram outlines the complete analytical workflow from sample receipt to final data reporting.

LCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting RefStd Reference Standard Weighing StockSol Stock Solution Preparation RefStd->StockSol Sample Sample Receipt & Login SamplePrep Sample Dilution & Preparation Sample->SamplePrep Cal_QC Calibration & QC Standard Preparation StockSol->Cal_QC Seq Build Sequence (Blanks, SST, Cal, QC, Samples) Cal_QC->Seq SamplePrep->Seq SST System Suitability Test (SST) SST->Seq LCMS LC-MS/MS Data Acquisition Seq->LCMS Processing Chromatogram Integration & Quantification LCMS->Processing Review Data Review & Validation Check Processing->Review Report Generate Final Report Review->Report

Caption: Overall workflow for the LC-MS/MS analysis of 5-chloro-2,3-dihydro-1H-inden-1-amine.

Conclusion

This application note presents a highly selective, sensitive, and robust LC-MS/MS method for the quantitative analysis of 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride. The optimized chromatographic and mass spectrometric conditions provide excellent performance, and the detailed validation protocol ensures the method's suitability for use in regulated pharmaceutical development and quality control environments. The described workflow provides a comprehensive guide for researchers and scientists, enabling reliable and accurate determination of this key pharmaceutical intermediate.

References

  • Title: Quality Guidelines - ICH Source: International Council for Harmonisation URL: [Link]

  • Title: (R)-5-Chloro-2,3-dihydro-1H-inden-1-amine Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one Source: Google Patents URL
  • Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Mass Spectrometry Part 8 - Fragmentation in Amines Source: YouTube URL: [Link]

  • Title: A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine Source: PubMed, National Center for Biotechnology Information URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro Source: Waters Corporation URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

  • Title: FDA issues revised guidance for analytical method validation Source: ResearchGate URL: [Link]

  • Title: Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS Source: Agilent Technologies URL: [Link]

  • Title: Validation of a liquid chromatography-mass spectrometry method for determining the migration of primary aromatic amines from cooking utensils and its application to actual samples Source: ResearchGate URL: [Link]

  • Title: Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders Source: PubMed Central, National Institutes of Health URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]

  • Title: Development of a LC-MS/MS method for the analysis of volatile primary and secondary amines as NIT (naphthylisothiocyanate) derivatives Source: Semantic Scholar URL: [Link]

  • Title: 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry Source: Chad's Prep URL: [Link]

  • Title: 5-chloro-2,3-dihydro-1H-inden-2-amine Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring Source: PubMed Central, National Institutes of Health URL: [Link]

  • Title: Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development Source: American Pharmaceutical Review URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with Source: Sample Document, Not a formal publication URL
  • Title: Enantioseparation of 5-chloro-2-(2-(3,4-dihydroisoquinoline-2(1H)-yl)ethyl)-2-methyl-2,3-dihydro-1H-inden-1-one (SYA 40247), a high affinity 5-HT7 receptor ligand, by HPLC-PDA using amylose tris-( Source: PubMed Central, National Institutes of Health URL: [Link]

  • Title: ICH Q2 Validation of Analytical Procedures Source: YouTube URL: [Link]

  • Title: A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance Source: ResearchGate URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

Sources

Method

Application Note: Chiral Separation of 5-chloro-2,3-dihydro-1H-inden-1-amine Enantiomers by HPLC

Abstract This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the chiral separation of 5-chloro-2,3-dihydro-1H-inden-1-amine enantiomers. This compound...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the chiral separation of 5-chloro-2,3-dihydro-1H-inden-1-amine enantiomers. This compound is a crucial chiral intermediate in the synthesis of various pharmaceutical agents. The precise control of enantiomeric purity is a critical quality attribute, as different enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles.[1] This guide provides a comprehensive protocol, from the selection of the chiral stationary phase (CSP) to method optimization and validation, designed for researchers, scientists, and professionals in drug development and quality control.

Introduction: The Imperative of Enantiomeric Purity

5-chloro-2,3-dihydro-1H-inden-1-amine is a key building block in the synthesis of several active pharmaceutical ingredients (APIs). Due to the chiral center at the C1 position of the indane ring, it exists as a pair of enantiomers. The differential interaction of these enantiomers with chiral biological systems (e.g., enzymes, receptors) necessitates their separation and individual evaluation.[1] Regulatory agencies worldwide increasingly demand the development of single-enantiomer drugs to ensure optimal therapeutic efficacy and minimize potential adverse effects.[2]

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for the analytical and preparative separation of enantiomers in the pharmaceutical industry.[1][3][4][5] This method offers high resolution, sensitivity, and reproducibility for quantifying the enantiomeric composition of chiral compounds.[3] This application note details a systematic approach to developing a reliable HPLC method for the chiral resolution of 5-chloro-2,3-dihydro-1H-inden-1-amine.

Materials and Methods
2.1. Instrumentation
  • HPLC System: A quaternary HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Data Acquisition and Processing: Chromatographic software for system control, data acquisition, and analysis.

2.2. Chemicals and Reagents
  • Solvents: HPLC grade n-Hexane, 2-Propanol (IPA), and Ethanol (EtOH).

  • Additives: Triethylamine (TEA) or Diethylamine (DEA), analytical grade.

  • Analytes: Racemic 5-chloro-2,3-dihydro-1H-inden-1-amine and individual enantiomer standards (if available).

2.3. Chiral Stationary Phase (CSP) Selection

The successful chiral separation of primary amines like 5-chloro-2,3-dihydro-1H-inden-1-amine is highly dependent on the choice of the CSP. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose phenylcarbamates, are versatile and have demonstrated broad applicability for the resolution of various chiral molecules, including amines.[6]

For this application, a screening of the following polysaccharide-based columns is recommended:

  • Daicel Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

  • Daicel Chiralpak® AS-H (Amylose tris((S)-α-methylbenzylcarbamate))

  • Daicel Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

  • Daicel Chiralcel® OJ-H (Cellulose tris(4-methylbenzoate))

Expert Insight: The Rationale Behind CSP Selection

The phenylcarbamate derivatives on the polysaccharide backbone create chiral grooves and cavities. The separation mechanism relies on a combination of intermolecular interactions, including hydrogen bonding (with the amine group), π-π interactions (between the aromatic rings of the analyte and the CSP), and steric hindrance. The specific substituents on the phenyl rings of the carbamate influence the electronic and steric environment, leading to differential binding energies for the two enantiomers. For primary amines, the basic nature of the analyte can lead to strong interactions with residual silanol groups on the silica support, causing peak tailing. Therefore, the use of a basic additive in the mobile phase is crucial to suppress these secondary interactions and improve peak shape.

Experimental Protocol
3.1. Standard Solution Preparation
  • Stock Solution (Racemate): Accurately weigh and dissolve approximately 10 mg of racemic 5-chloro-2,3-dihydro-1H-inden-1-amine in 10 mL of mobile phase diluent (e.g., Hexane/IPA, 90:10 v/v) to obtain a concentration of 1 mg/mL.

  • Working Standard Solution: Dilute the stock solution with the mobile phase diluent to a final concentration of approximately 0.1 mg/mL.

3.2. HPLC Method Development Workflow

The following diagram illustrates the systematic approach to chiral method development.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Select CSPs (e.g., AD-H, AS-H, OD-H) B Define Initial Mobile Phase (e.g., Hexane/IPA 90:10 + 0.1% DEA) A->B C Screen CSPs at a fixed flow rate (1.0 mL/min) B->C D Select Best CSP from Screening C->D E Optimize Mobile Phase Composition (Vary % Alcohol) D->E F Optimize Additive Concentration (Vary % DEA/TEA) E->F G Optimize Flow Rate & Temperature F->G H System Suitability Testing G->H I Validate Method (Linearity, Precision, Accuracy, Robustness) H->I

Caption: Workflow for Chiral HPLC Method Development.

3.3. Recommended Starting Chromatographic Conditions
ParameterRecommended Condition
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
3.4. Step-by-Step Protocol
  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Blank Injection: Inject the mobile phase diluent to ensure the absence of interfering peaks.

  • Sample Injection: Inject the working standard solution of racemic 5-chloro-2,3-dihydro-1H-inden-1-amine.

  • Data Acquisition: Record the chromatogram for a sufficient time to allow the elution of both enantiomers.

  • Optimization:

    • Mobile Phase Strength: Adjust the percentage of the alcohol modifier (IPA or EtOH). Increasing the alcohol content will generally decrease retention times, while decreasing it will increase retention and potentially improve resolution.

    • Additive Concentration: Optimize the concentration of the basic additive (DEA or TEA) to achieve symmetrical peak shapes. Typically, a concentration between 0.05% and 0.2% is effective.

    • Temperature: Evaluate the effect of column temperature. In some cases, lower temperatures can enhance enantioselectivity.

Results and Discussion

A successful separation should yield two well-resolved peaks corresponding to the two enantiomers. The following table presents expected performance data for the optimized method.

ParameterAcceptance CriteriaExpected Result
Retention Time (Enantiomer 1) -~ 8.5 min
Retention Time (Enantiomer 2) -~ 10.2 min
Resolution (Rs) > 1.5> 2.0
Tailing Factor (T) ≤ 2.0< 1.5
Theoretical Plates (N) > 2000> 3000

Expert Insight: Interpreting the Chromatogram

The resolution (Rs) is the most critical parameter in chiral separations. A value greater than 1.5 indicates baseline separation, which is essential for accurate quantification. Peak tailing, indicated by a tailing factor greater than 2, can be caused by secondary interactions with the stationary phase or column overload. Adjusting the concentration of the basic additive is the primary means of mitigating tailing for amine compounds. The order of elution of the enantiomers is specific to the CSP and the mobile phase conditions and must be confirmed using individual enantiomer standards if available.

Method Validation

Once the method is optimized, it should be validated in accordance with the International Council for Harmonisation (ICH) guidelines.[6] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability and intermediate precision.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the chiral separation of 5-chloro-2,3-dihydro-1H-inden-1-amine enantiomers by HPLC. The use of a polysaccharide-based chiral stationary phase, such as Chiralpak® AD-H, in combination with a normal-phase mobile phase containing a basic additive, provides excellent resolution and peak shape. This method is suitable for the accurate determination of enantiomeric purity in research, development, and quality control environments, ensuring the safety and efficacy of pharmaceutical products derived from this important chiral intermediate.

References
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group. [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-chloro-2,3-dihydro-1H-inden-1-amine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 5-chloro-2,3-dihydro-1H-inden-1-amine. This document is designed for researchers, chemists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-chloro-2,3-dihydro-1H-inden-1-amine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction yields effectively.

The synthesis of 5-chloro-2,3-dihydro-1H-inden-1-amine is a multi-step process, with the final conversion from 5-chloro-1-indanone being the most critical stage for yield optimization. This guide is structured as a series of frequently asked questions (FAQs) that address common challenges encountered during the synthesis of both the indanone precursor and the final amine product.

Overall Synthetic Workflow

The primary route to 5-chloro-2,3-dihydro-1H-inden-1-amine involves the initial synthesis of the key intermediate, 5-chloro-1-indanone, followed by its conversion to the target amine. Two common pathways for this final conversion are direct reductive amination and a two-step process via an oxime intermediate.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Amination A 3-(3-Chlorophenyl)propanoic acid B 5-Chloro-1-indanone A->B Friedel-Crafts Cyclization C Route A: Direct Reductive Amination B->C NH3 source, Reducing Agent D Route B: Oxime Formation B->D Hydroxylamine (NH2OH) F 5-chloro-2,3-dihydro-1H-inden-1-amine C->F E Oxime Reduction D->E Reducing Agent (e.g., H2/Catalyst) E->F

Caption: General synthetic pathways to 5-chloro-2,3-dihydro-1H-inden-1-amine.

FAQs: Precursor Synthesis (5-Chloro-1-indanone)

Question 1: My Friedel-Crafts cyclization to form 5-chloro-1-indanone is giving low yields and a mixture of isomers. How can I improve this?

Answer: This is a common and critical issue. The intramolecular Friedel-Crafts acylation of 3-(3-chlorophenyl)propanoic acid or its acid chloride is highly sensitive to the choice of catalyst and reaction conditions.

  • Causality - Isomer Formation: The primary byproduct is often the undesired 7-chloro-1-indanone isomer.[1] This occurs because the acylium ion can attack either the ortho or para position relative to the chlorine substituent on the benzene ring. The choice of Lewis acid and reaction temperature significantly influences this regioselectivity. Strong acids or high temperatures can lead to a mixture of products that are difficult to separate due to their similar physical properties.[1]

  • Troubleshooting & Optimization:

    • Catalyst Selection: While strong Lewis acids like AlCl₃ are effective, they can promote isomer formation. Milder catalysts or alternative cyclization agents can provide better selectivity. For instance, using polyphosphoric acid (PPA) or concentrated sulfuric acid at controlled temperatures can favor the formation of the 5-chloro isomer.[2][3] A patented method describes the use of sulfuric acid at 100-125°C to maximize yield and minimize byproducts.[2]

    • Temperature Control: Maintain strict temperature control. Running the reaction at the lower end of the effective temperature range (e.g., 90-110°C when using sulfuric acid) can suppress the formation of the 7-chloro isomer and reduce charring or polymerization byproducts.[2]

    • Slow Addition: Adding the precursor solution slowly to the acid catalyst is crucial.[2] This keeps the instantaneous concentration of the reactive intermediate low, which minimizes intermolecular reactions that lead to oligomeric byproducts, a primary cause of yield loss.[2]

    • Solvent Choice: Performing the reaction in a high-boiling inert solvent can improve heat transfer and reaction homogeneity. When using sulfuric acid, adding the reactant as a dilute solution in a solvent like n-octane has been shown to improve yields compared to adding the neat reactant.[2]

ParameterSub-Optimal ConditionRecommended ConditionRationale
Catalyst Excessively strong Lewis acids (e.g., AlCl₃ at high temp.)Conc. H₂SO₄ or solid acid catalysts[2]Improved regioselectivity, easier workup.
Temperature >150°C90-125°C[2]Minimizes isomer formation and product decomposition.
Reactant Addition Rapid, bulk additionSlow, dropwise addition of a dilute solution[2]Suppresses intermolecular side reactions and oligomerization.
Purity Crude 3-(3-chlorophenyl)propanoic acidPurified starting materialPrevents impurities from interfering with the cyclization.

FAQs: Reductive Amination & Yield Improvement

This section focuses on the direct conversion of 5-chloro-1-indanone to the target amine, a highly efficient one-pot method if optimized correctly.

Question 2: I'm attempting a direct reductive amination of 5-chloro-1-indanone, but my yield is poor. What's going wrong?

Answer: Direct reductive amination is a powerful technique but involves a delicate equilibrium between multiple reaction pathways. Poor yields are typically due to one of three issues: inefficient imine formation, premature reduction of the starting ketone, or formation of secondary amine byproducts.

  • Causality - Competing Reactions: The reaction proceeds via the formation of an intermediate imine (or enamine), which is then reduced to the primary amine.[4] The reducing agent must be selective enough to reduce the C=N bond of the imine much faster than the C=O bond of the starting ketone. If the ketone is reduced, you form 5-chloro-2,3-dihydro-1H-inden-1-ol, a common and yield-reducing byproduct.

  • Troubleshooting & Optimization:

    • Choice of Reducing Agent: Standard borohydrides like sodium borohydride (NaBH₄) can readily reduce both ketones and imines.[4] For this reason, more selective reducing agents are strongly preferred. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they are less reactive towards ketones at neutral or slightly acidic pH but are highly effective at reducing the protonated iminium ion intermediate.[4]

    • pH Control: The pH of the reaction medium is critical. Imine formation is acid-catalyzed but requires a free amine nucleophile. The optimal pH is typically between 6 and 7. If the pH is too low, the ammonia source will be fully protonated (NH₄⁺) and non-nucleophilic. If the pH is too high, the acid-catalyzed dehydration step to form the imine will be too slow.

    • Ammonia Source: A large excess of the ammonia source (e.g., ammonium acetate, ammonium chloride with a base, or ammonia in methanol) is necessary to drive the equilibrium towards imine formation. Ammonium acetate is often a good choice as it also buffers the reaction in a favorable pH range.

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting indanone. If the ketone is consumed but the desired amine is not the major product, analyze the byproducts to determine if the issue is ketone reduction or another side reaction.

G Start Low Yield in Reductive Amination Q1 Is starting indanone consumed (TLC)? Start->Q1 A1 Reaction incomplete. Increase reaction time or temperature. Q1->A1 No A2 Analyze major spot(s). Is it the alcohol byproduct? Q1->A2 Yes A3 Ketone was reduced. Use a more selective reducing agent (e.g., NaBH3CN). A2->A3 Yes A4 Imine formation is slow. Check/adjust pH to 6-7. Ensure excess ammonia source. A2->A4 No

Caption: Troubleshooting workflow for reductive amination.

Question 3: Should I use a one-pot reductive amination or a two-step process via the oxime?

Answer: Both methods are viable, but they offer different advantages and disadvantages. The choice often depends on the available reagents, scale, and desired purity profile.

  • One-Pot Reductive Amination:

    • Pros: More efficient in terms of time and resources (one-pot). Avoids isolating the intermediate.

    • Cons: Requires careful control of pH and a selective reducing agent to avoid byproduct formation. Can be more challenging to optimize.

    • Best For: Scenarios where process efficiency is paramount and reagents like NaBH₃CN are readily available.

  • Two-Step Oxime Formation & Reduction:

    • Pros: Often very high-yielding and clean. The oxime intermediate is typically a stable, crystalline solid that can be easily purified before the final reduction. The reduction of an oxime to a primary amine is a very reliable transformation.[5]

    • Cons: It is a longer process involving an additional isolation step. The reduction step may require catalytic hydrogenation (H₂/Pd-C, Raney Nickel), which involves specialized equipment (hydrogenator).[5]

    • Best For: Situations where the highest possible purity is required, and the facilities for catalytic hydrogenation are available. It provides a robust and often more reproducible route.

FeatureDirect Reductive AminationOxime Formation/Reduction
Number of Steps 1 (One-Pot)2
Key Reagents NH₄OAc, NaBH₃CNNH₂OH·HCl, then H₂/Catalyst[5]
Primary Challenge Balancing imine formation vs. ketone reduction[4]Handling of hydrogenation equipment.
Typical Yield Good to Excellent (70-90%)Excellent (>90% over two steps)
Purity Control Dependent on reaction selectivity.High, due to isolable intermediate.

Detailed Protocol: Optimized Reductive Amination

This protocol is based on established principles of reductive amination designed to maximize the yield of the primary amine.[4][6]

Materials:

  • 5-Chloro-1-indanone (1.0 eq)

  • Ammonium Acetate (NH₄OAc) (10 eq)

  • Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloro-1-indanone (1.0 eq) and ammonium acetate (10 eq) in anhydrous methanol (approx. 0.2 M concentration of the indanone).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine in situ. Monitor the reaction by TLC if desired.

  • Reduction: Add sodium cyanoborohydride (1.5 eq) to the solution in portions over 10-15 minutes. Caution: NaBH₃CN is toxic; handle it in a fume hood with appropriate personal protective equipment. A slight effervescence may be observed.

  • Reaction: Allow the reaction to stir at room temperature overnight (12-18 hours).

  • Monitoring: Monitor the reaction to completion by TLC or LC-MS, ensuring the starting material has been fully consumed.

  • Quench & Workup:

    • Carefully add 1 M HCl to the reaction mixture until the pH is ~2 to decompose any remaining NaBH₃CN. Stir for 30 minutes.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Add water to the residue and basify the aqueous layer to pH >10 with 6 M NaOH.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 5-chloro-2,3-dihydro-1H-inden-1-amine.

  • Purification: The crude product can be further purified by silica gel column chromatography or by forming a hydrochloride salt, which can often be recrystallized to high purity.

References

  • CN104910001A - Synthetic method of 5-chloro-1-indanone - Google P
  • A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one - Google P
  • CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google P
  • Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: [Link])

  • NOTE Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb - Asian Journal of Chemistry. (URL: [Link])

Sources

Optimization

Technical Support Center: Purification of 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride

Welcome to the technical support center for the purification of 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address commo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying principles to empower you to troubleshoot and optimize your purification processes effectively.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride.

Question 1: My product "oils out" during recrystallization instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is a common issue when the boiling point of the recrystallization solvent is higher than the melting point of the solute, or when the solute is supersaturated.

Causality: The high concentration of impurities can also lower the melting point of the mixture, leading to the formation of an oil. For amine hydrochlorides, the presence of the free amine or other salts can significantly impact crystallization behavior.

Step-by-Step Troubleshooting:

  • Increase Solvent Volume: Your initial solvent volume might be too low, causing the solution to be too concentrated. Add a small amount of hot solvent to the oiled-out mixture and see if the oil dissolves.

  • Lower the Crystallization Temperature Slowly: Rapid cooling can favor oil formation. Allow the solution to cool gradually to room temperature, and then transfer it to an ice bath.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. This can create nucleation sites for crystal growth.

  • Seed the Solution: If you have a small amount of pure crystalline product, add a tiny crystal to the cooled solution to induce crystallization.

  • Re-evaluate Your Solvent System: If the above steps fail, your solvent system may be inappropriate. Consider a solvent mixture. For a similar compound, 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, a mixture of isopropanol and water has been used successfully.[1] You can start with a 9:1 (v/v) ratio of isopropanol to water and optimize from there.[1]

Question 2: The purity of my 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is low even after recrystallization. How can I improve it?

Answer:

Low purity after a single recrystallization is often due to the presence of impurities with similar solubility profiles to the desired compound or the co-precipitation of impurities.

Causality: Potential impurities in the synthesis of similar chloro-indan derivatives can include starting materials, by-products from side reactions, or regioisomers.[2][3] For instance, incomplete reaction or side reactions during the formation of the amine or its salt can lead to persistent impurities.

Step-by-Step Troubleshooting:

  • Perform a Second Recrystallization: A second recrystallization will often significantly improve purity.

  • Charcoal Treatment: If your product has a persistent color, it may be due to colored impurities. Dissolve the crude product in the minimum amount of hot solvent, add a small amount of activated charcoal, and heat for a few minutes. Hot filter the solution to remove the charcoal and then proceed with crystallization. A patent for a related compound purification mentions the use of activated carbon for decolorization.[4]

  • Acid-Base Extraction: Before recrystallization, you can perform an acid-base extraction to remove non-basic impurities. Dissolve the crude product in a suitable organic solvent and wash with a dilute aqueous acid solution. The amine hydrochloride will remain in the aqueous layer. Then, you can adjust the pH to be basic and extract the free amine into an organic solvent. Finally, convert the free amine back to the hydrochloride salt. This process can be effective for removing a variety of impurities.[5]

  • Analytical Method Verification: Ensure your method for assessing purity (e.g., HPLC, NMR) is properly validated and can distinguish between the target compound and potential impurities.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification of 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride.

Question 1: What is the best solvent for the recrystallization of 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride?

Answer:

The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For amine hydrochlorides, polar protic solvents are often a good choice.

  • Ethanol: A patent for a related indanamine derivative mentions recrystallization from ethanol.[6] This is a good starting point.

  • Isopropanol/Water Mixture: As mentioned in the troubleshooting guide, a mixture of isopropanol and water can be effective for similar amine hydrochlorides.[1] The water will decrease the solubility of the hydrochloride salt at lower temperatures, potentially improving recovery.

  • Methanol: Methanol is another polar protic solvent to consider.

To determine the best solvent, you should perform solubility tests with small amounts of your crude product in various solvents.

SolventPolarityBoiling Point (°C)Comments
EthanolPolar Protic78A good starting point for amine hydrochlorides.
IsopropanolPolar Protic82Can be used alone or in a mixture with water.
MethanolPolar Protic65Highly polar, may be too good a solvent.
WaterPolar Protic100Generally, amine hydrochlorides are soluble in water.
AcetonePolar Aprotic56May be a good anti-solvent to add to a solution.

Question 2: How can I confirm the purity and identity of my final product?

Answer:

Several analytical techniques can be used to assess the purity and confirm the identity of your 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride.

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for determining the purity of pharmaceutical compounds. A purity level of 95-98% is often reported for this compound by commercial suppliers.[7][8][9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the chemical structure of the compound.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound (204.10 g/mol for the hydrochloride salt).[9][10]

  • Melting Point: A sharp melting point range is indicative of high purity.

Question 3: What are the key steps in a general recrystallization protocol for this compound?

Answer:

The following is a general protocol for the recrystallization of 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride. This protocol is based on standard recrystallization techniques and may require optimization.[1]

  • Dissolution: In a flask, add the crude 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride. Add a small amount of your chosen solvent (e.g., ethanol or an isopropanol/water mixture) and heat the mixture to boiling while stirring until the solid is completely dissolved. Add the solvent in small portions until a clear solution is obtained.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should begin during this time. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizing the Purification Workflow

PurificationWorkflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude_product Crude Product add_solvent Add Minimum Hot Solvent crude_product->add_solvent dissolved_product Clear Solution add_solvent->dissolved_product cool_slowly Slow Cooling dissolved_product->cool_slowly ice_bath Ice Bath cool_slowly->ice_bath crystals_formed Crystal Slurry ice_bath->crystals_formed filtration Vacuum Filtration crystals_formed->filtration wash Wash with Cold Solvent filtration->wash drying Vacuum Drying wash->drying pure_product Pure Crystalline Product drying->pure_product

Caption: General workflow for the recrystallization of 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride.

Troubleshooting Decision Tree

TroubleshootingTree start Purification Issue oiling_out Product Oils Out? start->oiling_out low_purity Purity Still Low? start->low_purity colored_product Product Colored? start->colored_product add_solvent Add More Hot Solvent oiling_out->add_solvent Yes recrystallize_again Second Recrystallization low_purity->recrystallize_again Yes charcoal Charcoal Treatment colored_product->charcoal Yes slow_cool Cool Slowly / Seed add_solvent->slow_cool Still Oiling change_solvent Change Solvent System slow_cool->change_solvent Still Oiling acid_base Acid-Base Extraction recrystallize_again->acid_base Still Impure

Caption: Decision tree for troubleshooting common purification issues.

References

  • Preparation method of 5-chloro-8-hydroxyquinoline and purification method thereof - Patsnap Eureka. (2018).
  • Recovery of amines from by-product chloride salts - Google Patents. (1987).
  • Recrystallization. (n.d.). Retrieved from [Link]

  • Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents. (2007).
  • A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one - Google Patents. (1996).
  • A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate) - Der Pharma Chemica. (2011). Retrieved from [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). Retrieved from [Link]

  • Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors - MDPI. (2021). Retrieved from [Link]

  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. - YouTube. (2022). Retrieved from [Link]

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (2012). Retrieved from [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. (2012). Retrieved from [Link]

  • Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents. (2010).

Sources

Troubleshooting

Technical Support Center: Synthesis of Chloro-Indenamine Compounds

Welcome to the technical support center for the synthesis of chloro-indenamine and related derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of chloro-indenamine and related derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of compounds. Here, we address common challenges encountered during synthesis, offering troubleshooting advice and in-depth explanations to ensure the success of your experiments. Our approach is rooted in mechanistic understanding and practical laboratory experience to provide you with a self-validating framework for your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 2-chloro-3-amino-1-indenone derivatives?

The most direct and frequently employed method is the nucleophilic substitution reaction of a suitable amine with a 2,3-dichloro-1-indenone precursor. This reaction proceeds via an addition-elimination mechanism and is typically performed under catalyst-free conditions. The choice of solvent and reaction temperature is crucial for achieving high yields and purity.

Q2: Why is the reaction mixture turning dark or forming a sludge?

Dark coloration or sludge formation often indicates decomposition of the starting materials or products, or the formation of polymeric side products. Chloro-indenamines, being enamine derivatives, can be sensitive to acidic conditions, heat, and prolonged reaction times. It's also possible that the amine reactant is undergoing oxidation or self-condensation under the reaction conditions. Ensure your solvent is degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

Q3: My reaction is sluggish or not going to completion. What are the likely causes?

Several factors can contribute to a slow or incomplete reaction:

  • Purity of Starting Materials: Impurities in the 2,3-dichloro-1-indenone or the amine can inhibit the reaction.

  • Steric Hindrance: Bulky substituents on either the indenone ring or the amine can significantly slow down the rate of nucleophilic attack.

  • Nucleophilicity of the Amine: Weakly nucleophilic amines (e.g., anilines with strong electron-withdrawing groups) will react more slowly than strongly nucleophilic amines (e.g., aliphatic amines).

  • Reaction Temperature: The reaction may require heating to overcome the activation energy barrier. A systematic increase in temperature should be explored.

Q4: What are the key stability concerns for chloro-indenamine compounds?

Chloro-indenamines can be susceptible to hydrolysis, especially in the presence of acid or base, which can lead to the formation of the corresponding indanone. The enamine functionality is also prone to oxidation. Therefore, it is recommended to store these compounds under an inert atmosphere, protected from light, and at low temperatures.[1]

Troubleshooting Guide

Issue 1: Low Yield of the Desired Chloro-Indenamine Product

Low yields are a common frustration in organic synthesis. The following decision tree and table provide a structured approach to diagnosing and resolving this issue.

Troubleshooting Flowchart for Low Yield

A decision-making flowchart for addressing low yield issues.

Probable Cause Recommended Solution Scientific Rationale
Impure Starting Materials Purify the 2,3-dichloro-1-indenone and amine starting materials prior to the reaction.Impurities can act as catalysts for side reactions or inhibit the desired transformation.
Suboptimal Reaction Temperature Systematically screen reaction temperatures (e.g., room temperature, 50 °C, 80 °C, reflux).The rate of nucleophilic substitution is temperature-dependent. Insufficient heat may lead to a sluggish reaction, while excessive heat can cause decomposition.
Incorrect Solvent Choice Experiment with a range of aprotic solvents of varying polarity (e.g., Dichloromethane, THF, Dioxane, DMF).The solvent can influence the solubility of reactants and the stability of intermediates. For instance, polar aprotic solvents can accelerate SNAr-type reactions.[2]
Air or Moisture Sensitivity Conduct the reaction under an inert atmosphere (N2 or Ar) using anhydrous solvents.Enamines and some amines can be susceptible to oxidation. Moisture can lead to hydrolysis of the starting material or product.
Product Loss During Work-up Analyze all aqueous and organic layers by TLC or LC-MS before discarding. Consider an alternative work-up, such as direct filtration if the product precipitates.Chloro-indenamines can have varying polarities and may partition between layers or adhere to filtration media.
Issue 2: Formation of Significant Impurities

The presence of impurities complicates purification and reduces the overall yield. Below are common impurity-related problems and their solutions.

Observed Impurity Probable Cause Recommended Solution Scientific Rationale
Starting Material (2,3-dichloro-1-indenone) Remains Incomplete reaction due to insufficient reaction time, temperature, or nucleophilicity of the amine.Increase reaction time and/or temperature. If using a weakly nucleophilic amine, consider using a more forcing solvent like DMF or DMSO.These adjustments help to overcome the activation energy of the reaction.
Bis-aminated Product Reaction of the initially formed chloro-indenamine with a second equivalent of the amine nucleophile.Use a stoichiometric amount of the amine or a slight excess of the 2,3-dichloro-1-indenone. Add the amine slowly to the reaction mixture.This minimizes the concentration of the amine available to react with the product.
Hydrolyzed Product (Indan-1,2-dione derivative) Presence of water in the reaction mixture or during work-up.Use anhydrous solvents and perform the reaction under an inert atmosphere. Minimize exposure to water during the work-up.The chloro-enamine functionality is susceptible to hydrolysis, which is often catalyzed by acid or base.
Polymeric or Tar-like Byproducts Decomposition of starting materials or product at elevated temperatures or due to the presence of catalytic impurities.Run the reaction at a lower temperature for a longer period. Ensure the purity of the starting materials and solvents.This minimizes thermal degradation pathways and unwanted side reactions.

Experimental Protocols

Protocol 1: Synthesis of 2,3-dichloro-1-indenone

The synthesis of the 2,3-dichloro-1-indenone starting material is a critical first step. A common method involves the chlorination of 1-indanone.

Materials:

  • 1-indanone

  • Sulfuryl chloride (SO2Cl2)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 1-indanone (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Add sulfuryl chloride (2.2 eq) dropwise to the stirred solution over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2,3-dichloro-1-indenone.

Protocol 2: General Procedure for the Synthesis of 2-Chloro-3-amino-1-indenone Derivatives

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 2,3-dichloro-1-indenone

  • Alkyl or aryl amine (1.0-1.2 eq)

  • Anhydrous solvent (e.g., Dichloromethane, THF, or DMF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a clean, dry flask under an inert atmosphere, dissolve 2,3-dichloro-1-indenone (1.0 eq) in the chosen anhydrous solvent.

  • Add the amine (1.0-1.2 eq) to the solution. This can be done in one portion or dropwise, depending on the reactivity of the amine.

  • Stir the reaction at room temperature or heat as required (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure 2-chloro-3-amino-1-indenone derivative.

Reaction Workflow

Workflow Start Start: 2,3-dichloro-1-indenone & Amine Reaction Reaction in Anhydrous Solvent (e.g., DCM, THF) Start->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up (NaHCO3, Brine) Monitoring->Workup Reaction Complete Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Final Product: 2-Chloro-3-amino-1-indenone Purification->Product

A generalized workflow for the synthesis of chloro-indenamine compounds.

Characterization Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 1H NMR: Expect to see characteristic signals for the aromatic protons of the indenone core. The protons of the amine substituent will also be present. The disappearance of the proton signal corresponding to the C-H at the 2-position of the starting 1-indanone (if applicable in the precursor synthesis) and the appearance of signals corresponding to the amine moiety are indicative of product formation.

  • 13C NMR: Key signals to look for include the carbonyl carbon (C=O) of the indenone, the olefinic carbons of the enamine system, and the aromatic carbons. The carbon bearing the chlorine atom will be shifted downfield.

Mass Spectrometry (MS)
  • Look for the molecular ion peak (M+). The isotopic pattern of chlorine (35Cl and 37Cl in an approximately 3:1 ratio) will result in a characteristic M+2 peak that is about one-third the intensity of the M+ peak. This is a strong indicator of the presence of one chlorine atom in the molecule.

References

  • Nigam, R., Babu, K. R., & Ghosh, T. (2021). Synthesis of 2-Chloro-3-amino indenone derivatives and their evaluation as inhibitors of DNA dealkylation repair. ChemMedChem, 16(10), 1635-1644.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). Retrieved from [Link]

  • Nevstad, G. O., & Songstad, J. (1984). The reactivity of dichloromethane toward amines. Acta Chemica Scandinavica, 38b, 469-474.
  • Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]

  • Vilarrasa, J., et al. (2012). Computer-Aided Insight into the Relative Stability of Enamines. Chemistry – A European Journal, 18(44), 14067-14076.
  • Butkevich, A. N., et al. (2014). Synthesis of substituted indenones and indanones by a Suzuki–Miyaura coupling/acid-promoted cyclisation sequence. Organic & Biomolecular Chemistry, 12(5), 728-731.
  • LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • D'Souza, M. J., et al. (2010). Study of the Stability of Carbocations by Chlorosulfonyl Isocyanate Reaction with Ethers. International Journal of Molecular Sciences, 11(5), 2096-2111.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). Retrieved from [Link]

  • Chorghade, M. S. (2006). Drug Discovery and Development, Volume 1. John Wiley & Sons.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Hou, X.-L., et al. (2022). Bond Energies of Enamines. The Journal of Organic Chemistry, 87(5), 3345-3353.

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Optimization

Preventing over-alkylation in N-substituted inden-amine synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of N-substituted inden-amines. This guide is designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of N-substituted inden-amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on the persistent challenge of over-alkylation. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding over-alkylation in inden-amine synthesis.

Q1: What is over-alkylation and why is it so common in amine synthesis?

Over-alkylation is the undesired formation of di- or tri-alkylated amines and even quaternary ammonium salts when the intended product is a mono-alkylated amine.[1] This issue is particularly prevalent because the product of the first alkylation (a secondary amine) is often more nucleophilic and less sterically hindered than the starting primary amine.[2][3] This creates a "runaway" reaction where the desired product reacts faster with the alkylating agent than the starting material, leading to a mixture of products that are difficult to separate.[2]

Q2: My primary issue is getting alkylation on the indene ring (C-alkylation) instead of the nitrogen. Why is this happening?

The inden-amine system is an ambident nucleophile , meaning it has two or more reactive sites—the nitrogen atom (N) and the deprotonated carbon of the cyclopentadienyl ring (C3).[4][5] The regioselectivity of the alkylation (N vs. C) is highly sensitive to reaction conditions. Factors like the solvent, the counter-ion of the base, and temperature determine the location of the negative charge and the nature of the ion pair, which in turn dictates the site of attack.[6][7]

Q3: What is the single most effective change I can make to my protocol to favor mono-N-alkylation?

While there is no universal answer, switching from direct alkylation with alkyl halides to reductive amination is often the most robust and reliable strategy to ensure mono-alkylation.[2] This two-step (or one-pot) process involves forming an imine from the amine and an aldehyde/ketone, followed by reduction, which cleanly yields the desired secondary amine without the risk of further alkylation.

Q4: I see a complex mixture of products in my crude analysis. Where do I even begin to troubleshoot?

Start by simplifying the problem. First, confirm the identity of the major byproducts using LC-MS or NMR. Are they over-alkylated products, C-alkylated isomers, or something else? Answering this question will direct your troubleshooting efforts. The flowchart below provides a logical path for diagnosing and solving common issues.

Logical Troubleshooting Flowchart

G start Analyze Crude Reaction Mixture (TLC, LC-MS) q1 Is Over-alkylation the Primary Issue? start->q1 q2 Is C-Alkylation a Significant Byproduct? q1->q2 No sol1 Strategy: Control Stoichiometry - Use excess amine - Slow addition of alkylating agent q1->sol1 Yes q3 Is the Reaction Incomplete? q2->q3 No sol4 Strategy: Optimize Solvent & Base - Use non-polar aprotic solvent (e.g., THF) - Use a strong, non-nucleophilic base (e.g., NaH, NaHMDS) q2->sol4 Yes sol5 Strategy: Optimize Conditions - Increase temperature - Use a more soluble base (e.g., Cs2CO3) - Screen different solvents (e.g., DMF, ACN) q3->sol5 Yes end Achieved Selective Mono-N-Alkylation q3->end No sol2 Strategy: Modify Reagents - Use bulky alkylating agent - Employ a protecting group strategy sol1->sol2 sol3 Strategy: Change Reaction Type - Switch to Reductive Amination - Use 'Borrowing Hydrogen' catalysis sol2->sol3 sol3->end sol4->end sol5->end

Caption: A decision tree for troubleshooting N-alkylation reactions.

In-Depth Troubleshooting Guide

This section provides detailed answers to specific experimental challenges, explaining the underlying chemistry and offering concrete solutions.

Issue 1: Persistent Over-alkylation Leading to Low Yields of Mono-Substituted Product

Q: I am using standard conditions (e.g., K₂CO₃ in acetonitrile) with my inden-amine and an alkyl bromide, but I'm isolating more di-alkylated product than the desired mono-alkylated amine. How can I fix this?

A: This is the classic outcome of the "runaway" reaction. The mono-alkylated secondary inden-amine you form is a better nucleophile than your starting primary amine. To solve this, you must manipulate the reaction conditions to kinetically favor the first alkylation over the second.

Causality: The electron-donating nature of the first alkyl group added to the nitrogen increases the electron density on the amine, making it more reactive toward the electrophilic alkyl halide.[3]

The "Runaway Train" of Amine Alkylation

G cluster_0 Reaction Pathway Start Primary Inden-Amine (Starting Material) Step1 First Alkylation (SN2 Reaction) Start->Step1 Product Secondary Amine (Desired Product) - More Nucleophilic! Step1->Product Step2 Second Alkylation (Faster SN2) Product->Step2 Byproduct Tertiary Amine (Over-alkylation) Step2->Byproduct G A Inden-Amine B Step 1: Protection (e.g., Boc₂O, TEA, DCM) A->B C N-Boc-Inden-Amine (Protected, Non-nucleophilic) B->C D Step 2: Alkylation (Perform desired reaction) C->D E Alkylated Intermediate D->E F Step 3: Deprotection (e.g., TFA in DCM) E->F G Final Mono-alkylated Product F->G

Caption: General workflow for the protecting group strategy.

Protocol: N-Boc Protection and Deprotection
  • Protection:

    • Dissolve the inden-amine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, perform an aqueous workup and purify by column chromatography to yield the N-Boc protected inden-amine.

  • Alkylation: Perform the desired N-alkylation reaction on the protected intermediate.

  • Deprotection:

    • Dissolve the purified N-Boc intermediate in DCM.

    • Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours.

    • Remove the solvent and excess acid under reduced pressure. Neutralize with a saturated NaHCO₃ solution and extract the product.

Strategy 2: Reductive Amination

This is one of the most effective methods for synthesizing secondary amines from primary amines while completely avoiding over-alkylation. [2][8] Causality: The reaction proceeds via an imine or iminium ion intermediate. The amine first condenses with an aldehyde or ketone. The resulting imine is then reduced in situ by a mild reducing agent (e.g., NaBH(OAc)₃, NaCNBH₃). Since the product secondary amine is not an imine, it cannot be further reduced under these conditions, and since no alkylating agent is present, no over-alkylation can occur.

Protocol: One-Pot Reductive Amination
  • Dissolve the inden-amine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or methanol.

  • Add acetic acid (0.1-1.0 eq) to catalyze imine formation.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in portions.

  • Stir the reaction at room temperature for 12-24 hours until the starting amine is consumed (monitor by TLC or LC-MS).

  • Quench the reaction carefully with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry, and purify by column chromatography.

References

  • Alkylation of Amines (Sucks!) . Master Organic Chemistry. [Link]

  • Synthesis of secondary and tertiary amines . Organic Chemistry Portal. [Link]

  • Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir . The Journal of Organic Chemistry. [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation . Organic Letters. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution . Beilstein Journal of Organic Chemistry. [Link]

  • Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines . Organic & Biomolecular Chemistry. [Link]

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions . RSC Advances. [Link]

  • Amine alkylation . Wikipedia. [Link]

  • Ambident Nucleophiles and Regioselectivity . Dalal Institute. [Link]

  • Introduction of Functional Groups into Peptides via N-Alkylation . Journal of Organic Chemistry. [Link]

  • Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles . Journal of Organic Chemistry. [Link]

  • Synthesis of N-substituted aryl amidines by strong base activation of amines . National Institutes of Health. [Link]

  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer . Organic Letters. [Link]

  • C-alkylation versus N-alkylation . ResearchGate. [Link]

  • Pd-Catalyzed Chemoselective O-Benzylation of Ambident 2-Quinolinone Nucleophiles . National Institutes of Health. [Link]

  • CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence . National Institutes of Health. [Link]

  • Best Conditions For N-Alkylation? . Sciencemadness.org. [Link]

  • An Assessment of Solvent Effects on the Selectivity of an Alkylation Reaction . ResearchGate. [Link]

  • Protecting Groups in Organic Synthesis . University of Texas Southwestern Medical Center. [Link]

  • Avoiding Over-alkylation . ACS Green Chemistry Institute. [Link]

  • Transition Metal-Free Generation of N-Unsubstituted Imines from Benzyl Azides . The Journal of Organic Chemistry. [Link]

  • Difficulties with N-Alkylations using alkyl bromides . Reddit. [Link]

  • Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN . Organic Chemistry Portal. [Link]

  • Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines . The Journal of Organic Chemistry. [Link]

  • Amidines and N-Substituted Amidines . ResearchGate. [Link]

  • Protective Groups . Organic Chemistry Portal. [Link]

  • Heterocyclic ambident nucleophiles. III. The alkylation of sodium adenide . ResearchGate. [Link]

  • Amine Synthesis - Limits of Alkylation . YouTube. [Link]

  • Manganese Catalyzed Switchable C- Alkylation/Alkenylation of Fluorenes and Indene with Alcohols . ResearchGate. [Link]

  • N-alkylation at sp3 Carbon Reagent Guide . ACS Green Chemistry Institute. [Link]

  • Solvent-Free Synthesis of Chiral Substituted N-Benzylideneanilines Imines . ACS Omega. [Link]

  • Protecting Groups For Alcohols . Master Organic Chemistry. [Link]

  • Methods for mono-selective N-alkylation of amines using alcohols . ResearchGate. [Link]

  • Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N-Functionalization of Heterocycles . ResearchGate. [Link]

  • N- and O-alkylation reactions of ambident nucleophiles 1-3 . ResearchGate. [Link]

  • How To: Troubleshoot a Reaction . University of Rochester Department of Chemistry. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of Racemic vs. Enantiomerically Pure 5-Chloro-2,3-dihydro-1H-inden-1-amine: A Guide for Researchers

In the landscape of pharmaceutical research and fine chemical synthesis, the stereochemistry of a molecule is a critical determinant of its biological activity and therapeutic efficacy. This guide provides an in-depth co...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the stereochemistry of a molecule is a critical determinant of its biological activity and therapeutic efficacy. This guide provides an in-depth comparison of the racemic mixture and the enantiomerically pure forms of 5-chloro-2,3-dihydro-1H-inden-1-amine, a valuable chiral building block. We will explore the synthesis of the racemate, the strategic importance and practical execution of chiral resolution, and the analytical techniques for verifying enantiopurity. While direct comparative biological data for this specific compound is not extensively published, we will draw upon established principles of pharmacology and data from structurally related compounds to underscore the significance of stereoisomerism in drug design and development.

Introduction: The Significance of Chirality in 5-Chloro-2,3-dihydro-1H-inden-1-amine

5-Chloro-2,3-dihydro-1H-inden-1-amine possesses a single stereocenter at the C1 position, giving rise to two non-superimposable mirror images: the (R)- and (S)-enantiomers. When synthesized via conventional achiral methods, a 50:50 mixture of these enantiomers, known as a racemate, is obtained.

The human body is a chiral environment, and as such, the interaction of enantiomers with biological targets like enzymes and receptors can be vastly different. One enantiomer (the eutomer) may elicit the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even responsible for undesirable side effects[1]. Therefore, the separation and characterization of individual enantiomers are paramount in drug discovery and development to optimize therapeutic outcomes and patient safety[2].

Synthesis of Racemic 5-Chloro-2,3-dihydro-1H-inden-1-amine

The synthesis of the racemic amine typically commences with the commercially available precursor, 5-chloro-1-indanone. A common and effective method for this transformation is reductive amination.

Indanone 5-Chloro-1-indanone Amine Racemic 5-chloro-2,3-dihydro-1H-inden-1-amine Indanone->Amine Reductive Amination Reagents Ammonia Source (e.g., NH4OAc, NH3) + Reducing Agent (e.g., NaBH3CN, H2/Pd-C) Reagents->Indanone

Figure 1: General workflow for the synthesis of racemic 5-chloro-2,3-dihydro-1H-inden-1-amine.

This one-pot reaction involves the formation of an intermediate imine from the ketone and an ammonia source, which is then reduced in situ to the corresponding primary amine. Several reducing agents can be employed, each with its own advantages in terms of selectivity and reaction conditions[3].

Experimental Protocol: Reductive Amination of 5-Chloro-1-indanone

This protocol provides a general procedure for the synthesis of racemic 5-chloro-2,3-dihydro-1H-inden-1-amine.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-chloro-1-indanone (1 eq.) in a suitable solvent such as methanol or ethanol.

  • Addition of Amine Source: Add an excess of an ammonia source, for example, ammonium acetate (10 eq.).

  • Addition of Reducing Agent: Carefully add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Quench the reaction by the slow addition of dilute hydrochloric acid. Remove the organic solvent under reduced pressure. Basify the aqueous residue with a sodium hydroxide solution and extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic amine. Further purification can be achieved by column chromatography or distillation.

Chiral Resolution: Isolating the Enantiomers

The separation of a racemic mixture into its constituent enantiomers is a process known as chiral resolution. A widely used and effective method for resolving racemic amines is through the formation of diastereomeric salts using a chiral resolving agent, such as tartaric acid[4].

The principle behind this technique is that the reaction of a racemic amine ((R)-amine and (S)-amine) with a single enantiomer of a chiral acid (e.g., L-(+)-tartaric acid) results in the formation of two diastereomeric salts: ((R)-amine)-(L-tartrate) and ((S)-amine)-(L-tartrate). Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization[5].

cluster_0 Diastereomeric Salt Formation cluster_1 Separation & Liberation RacemicAmine Racemic (R/S)-Amine Diastereomers Mixture of Diastereomeric Salts ((R)-Amine-L-Tartrate & (S)-Amine-L-Tartrate) RacemicAmine->Diastereomers ChiralAcid L-(+)-Tartaric Acid ChiralAcid->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization LessSoluble Less Soluble Diastereomer (e.g., (R)-Amine-L-Tartrate) Crystallization->LessSoluble Solid MoreSoluble More Soluble Diastereomer in Mother Liquor (e.g., (S)-Amine-L-Tartrate) Crystallization->MoreSoluble Solution PureEnantiomerR (R)-Amine LessSoluble->PureEnantiomerR Basification PureEnantiomerS (S)-Amine MoreSoluble->PureEnantiomerS Basification

Figure 2: Workflow for chiral resolution via diastereomeric salt formation.

Experimental Protocol: Chiral Resolution with L-(+)-Tartaric Acid

This protocol outlines a general procedure for the resolution of racemic 5-chloro-2,3-dihydro-1H-inden-1-amine.

  • Salt Formation: Dissolve the racemic amine (1 eq.) in a suitable hot solvent, such as methanol or ethanol. In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq.) in the same solvent, also with heating.

  • Crystallization: Slowly add the hot tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. The mother liquor contains the more soluble diastereomeric salt.

  • Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and add a base (e.g., 10% NaOH solution) until the salt dissolves and the solution is basic. Extract the liberated free amine with an organic solvent (e.g., ethyl acetate).

  • Purification and Characterization: Wash the organic extract with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the enantiomerically enriched amine. The enantiomeric excess (ee) can be determined by chiral HPLC or by measuring the optical rotation.

  • Recovery of the Other Enantiomer: The other enantiomer can be recovered from the mother liquor by a similar basification and extraction procedure.

Analytical Characterization: Verifying Enantiopurity

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of a sample. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, their separation.

A typical chiral HPLC method for analyzing 5-chloro-2,3-dihydro-1H-inden-1-amine would involve a polysaccharide-based column, such as one coated with a derivative of cellulose or amylose. The mobile phase is usually a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

Comparative Overview: Racemic vs. Enantiomerically Pure Forms

PropertyRacemic 5-chloro-2,3-dihydro-1H-inden-1-amineEnantiomerically Pure (R) or (S)-5-chloro-2,3-dihydro-1H-inden-1-amine
Composition 50:50 mixture of (R) and (S) enantiomersA single enantiomer (>98% ee)
Optical Rotation 0° (optically inactive)Non-zero value (e.g., (+) or (-))
Synthesis Typically via achiral synthesis (e.g., reductive amination)Requires chiral resolution or asymmetric synthesis
Biological Activity A composite of the activities of both enantiomersSpecific to the individual enantiomer
Pharmacokinetics Can be complex due to different metabolism rates of each enantiomerSimpler and more predictable pharmacokinetic profile
Therapeutic Index Potentially lower if one enantiomer is inactive or contributes to side effectsPotentially higher due to the absence of the distomer

The Anticipated Impact of Stereochemistry on Biological Performance

For instance, in the case of the antidepressant drug fluoxetine, the (S)-enantiomer is more potent at inhibiting serotonin reuptake than the (R)-enantiomer[6]. Similarly, for many chiral drugs, one enantiomer is responsible for the therapeutic effects, while the other may be inactive or contribute to adverse effects[7]. It is therefore highly probable that the (R)- and (S)-enantiomers of 5-chloro-2,3-dihydro-1H-inden-1-amine will exhibit distinct pharmacological profiles. One enantiomer may be a potent and selective ligand for a particular receptor or enzyme, while the other may have a different affinity or even interact with off-target molecules.

The use of a single, active enantiomer can lead to a more targeted therapy with a potentially wider therapeutic window and a reduced risk of side effects. This makes the chiral resolution of 5-chloro-2,3-dihydro-1H-inden-1-amine a critical step in its development as a potential pharmaceutical agent or as a chiral building block for more complex molecules.

Conclusion

5-Chloro-2,3-dihydro-1H-inden-1-amine is a valuable chiral intermediate whose utility in drug discovery is intrinsically linked to its stereochemistry. The synthesis of the racemic mixture is straightforward, and its resolution into enantiomerically pure forms can be effectively achieved through classical methods such as diastereomeric salt formation with tartaric acid. While direct comparative biological data is sparse, the fundamental principles of pharmacology strongly suggest that the individual enantiomers will possess distinct biological activities. For researchers and drug development professionals, the investment in chiral separation and the study of the individual enantiomers is a critical step toward unlocking the full therapeutic potential of this and other chiral molecules, leading to the development of safer and more effective medicines.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: https://pubs.acs.org/doi/10.1021/jo960057x
  • Fuller, R. W., Robertson, D. W., & Wong, D. T. (1990). Fluoxetine enantiomers as antagonists of p-chloroamphetamine effects in rats. Biochemical Pharmacology, 39(1), 171-175. Available at: https://www.sciencedirect.com/science/article/abs/pii/000629529090623E
  • G, S., & G, K. (2004). The tale of chiral switches. Australian Prescriber, 27(2), 47-49. Available at: https://www.nps.org.au/australian-prescriber/articles/the-tale-of-chiral-switches
  • McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action. Primary care companion to the Journal of clinical psychiatry, 5(2), 70–73. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC353039/
  • Saleh, G. A., & El-Gazzar, M. G. (2018). Strategies for chiral separation: from racemate to enantiomer. RSC Advances, 8(64), 36629-36643. Available at: https://pubs.rsc.org/en/content/articlelanding/2018/ra/c8ra06889a
  • Smith, S. W. (2009). Chiral Toxicology: It's the Same Thing…Only Different. Toxicological Sciences, 110(1), 4-30. Available at: https://academic.oup.com/toxsci/article/110/1/4/1672648
  • Somogyi, A. A., Bochner, F., & Foster, D. (2004). The tale of chiral switches. Australian Prescriber, 27(2), 47-49. Available at: https://www.nps.org.au/australian-prescriber/articles/the-tale-of-chiral-switches
  • Tarasevych, A. V., & Sorochinsky, A. E. (2017). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. Available at: https://onlinelibrary.wiley.com/doi/10.1002/0471264180.or094.01
  • BenchChem. (2025). A Technical Guide to Chiral Resolution Using Tartaric Acid Derivatives. BenchChem. Available at: https://www.benchchem.

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Comparative

A Spectroscopic Guide to the Enantiomers of 5-chloro-2,3-dihydro-1H-inden-1-amine: A Comparative Analysis

In the landscape of pharmaceutical development and materials science, the stereochemistry of a molecule is not a trivial detail; it is often the very essence of its biological activity and material properties. Enantiomer...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, the stereochemistry of a molecule is not a trivial detail; it is often the very essence of its biological activity and material properties. Enantiomers, non-superimposable mirror-image isomers, can exhibit remarkably different pharmacological and toxicological profiles. Consequently, the ability to distinguish and characterize these stereoisomers is a cornerstone of modern chemical analysis. This guide provides a comprehensive spectroscopic comparison of (R)- and (S)-5-chloro-2,3-dihydro-1H-inden-1-amine, two enantiomers of a chiral primary amine with significant potential as a building block in medicinal chemistry.

This document moves beyond a simple recitation of techniques. It delves into the underlying principles of each spectroscopic method, explaining the causality behind their application to chiral molecules. We will explore both chiroptically sensitive and insensitive methods, providing detailed experimental protocols and illustrative data to empower researchers in their analytical endeavors.

The Challenge of Chirality: Why Standard Spectroscopy Often Fails

Enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents.[1] From a spectroscopic perspective, in an achiral environment, they are indistinguishable by many common techniques. This is because these methods probe molecular properties that are independent of the spatial arrangement of atoms in a way that differentiates mirror images. For instance, Nuclear Magnetic Resonance (NMR) spectroscopy in standard deuterated solvents will yield identical spectra for both (R)- and (S)-5-chloro-2,3-dihydro-1H-inden-1-amine, as the chemical environment of corresponding nuclei is the same.[2] Similarly, Infrared (IR) spectroscopy, which measures vibrational frequencies of bonds, and standard Mass Spectrometry (MS), which measures the mass-to-charge ratio, are also "chirally blind".[3]

To overcome this limitation, two primary strategies are employed:

  • Conversion to Diastereomers: By reacting the enantiomeric mixture with a chiral auxiliary, a pair of diastereomers is formed. Diastereomers have different physical and spectroscopic properties and can thus be distinguished by techniques like NMR.[2][4]

  • Chiroptical Spectroscopy: Techniques like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) utilize polarized light to directly probe the three-dimensional structure of chiral molecules, providing distinct spectra for each enantiomer.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: An Indirect but Powerful Tool

While standard NMR is insensitive to chirality, it can be adapted to become a powerful tool for enantiomeric differentiation and the determination of enantiomeric excess.[8] This is typically achieved through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).[2][4]

The Principle of Chiral Recognition in NMR

The addition of a chiral, enantiomerically pure solvating agent to a solution of a racemic mixture of the analyte leads to the formation of transient diastereomeric complexes. These complexes are in rapid equilibrium with the free species. Because these new complexes are diastereomeric, the nuclei of the analyte in each complex will experience slightly different magnetic environments, resulting in separate signals in the NMR spectrum.[9]

A similar outcome is achieved with chiral derivatizing agents, which react covalently with the enantiomers to form stable diastereomers.[4]

Experimental Protocol: ¹H NMR Analysis with a Chiral Solvating Agent
  • Sample Preparation (Analyte): Dissolve an accurately weighed sample of racemic 5-chloro-2,3-dihydro-1H-inden-1-amine in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 10-20 mM.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the racemic amine. This will serve as a baseline and confirm the chemical structure.

  • Addition of Chiral Solvating Agent: To the NMR tube, add a molar excess (typically 1.5-2.0 equivalents) of a suitable chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol).

  • Spectrum of Diastereomeric Complexes: Re-acquire the ¹H NMR spectrum. The signals corresponding to the protons near the stereocenter of the amine should now be split into two distinct sets of peaks, representing the two diastereomeric complexes.

  • Quantification: The ratio of the integrals of the separated signals directly corresponds to the ratio of the enantiomers in the sample, allowing for the determination of enantiomeric excess.

Expected Data

The following table outlines the expected ¹H NMR data for the enantiomers of 5-chloro-2,3-dihydro-1H-inden-1-amine, both with and without a chiral solvating agent. The chemical shifts are hypothetical but representative of the expected outcome based on the analysis of similar compounds like 1-aminoindan.[9]

Condition Proton Expected Chemical Shift (ppm) for (R)-enantiomer Expected Chemical Shift (ppm) for (S)-enantiomer Appearance
Standard (CDCl₃) H1~4.3~4.3Triplet
H2~2.0-2.4~2.0-2.4Multiplet
H3~2.8-3.1~2.8-3.1Multiplet
Aromatic H~7.1-7.3~7.1-7.3Multiplet
With Chiral Solvating Agent H1~4.28~4.32Two separate triplets
H2~2.0-2.4~2.0-2.4Overlapping multiplets
H3~2.8-3.1~2.8-3.1Overlapping multiplets
Aromatic H~7.1-7.3~7.1-7.3Overlapping multiplets

Chiroptical Spectroscopy: Direct Probing of Stereochemistry

Chiroptical techniques provide a direct and unambiguous method for distinguishing between enantiomers. These methods are based on the differential interaction of chiral molecules with left and right circularly polarized light.[10]

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light by a chiral molecule in the UV-Vis region.[5] Enantiomers will produce ECD spectra that are mirror images of each other. A positive Cotton effect for one enantiomer will be a negative Cotton effect of equal magnitude for the other.

Experimental Protocol: Electronic Circular Dichroism
  • Sample Preparation: Prepare solutions of the purified (R)- and (S)-enantiomers of 5-chloro-2,3-dihydro-1H-inden-1-amine in a suitable transparent solvent (e.g., methanol or acetonitrile) at a concentration that gives a UV absorbance of approximately 0.5-1.0 at the wavelength of maximum absorption.

  • Instrument Setup: Use a calibrated CD spectropolarimeter. Set the scanning range to cover the electronic transitions of the molecule (e.g., 200-400 nm).

  • Data Acquisition: Record the CD spectrum for each enantiomer, as well as a baseline spectrum of the solvent.

  • Data Processing: Subtract the solvent baseline from the sample spectra. The data is typically plotted as molar ellipticity ([(\theta)]) versus wavelength.

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized IR radiation for the vibrational transitions of a molecule.[6][11] VCD is a powerful tool for determining the absolute configuration of chiral molecules in solution.[6] Similar to ECD, the VCD spectra of enantiomers are mirror images.

Experimental Protocol: Vibrational Circular Dichroism
  • Sample Preparation: Prepare concentrated solutions (typically 0.1-1 M) of the purified (R)- and (S)-enantiomers in a suitable IR-transparent solvent (e.g., CCl₄ or CDCl₃).

  • Instrument Setup: Use an FT-IR spectrometer equipped with a VCD module.

  • Data Acquisition: Acquire the VCD and IR spectra for each enantiomer and the solvent over the desired spectral range (e.g., 800-2000 cm⁻¹).

  • Data Processing: Subtract the solvent spectra from the sample spectra. The VCD spectrum is typically plotted as the difference in absorbance ((\Delta)A) versus wavenumber.

Expected Chiroptical Data

The following table summarizes the expected chiroptical data for the enantiomers of 5-chloro-2,3-dihydro-1H-inden-1-amine.

Technique (R)-5-chloro-2,3-dihydro-1H-inden-1-amine (S)-5-chloro-2,3-dihydro-1H-inden-1-amine
ECD Positive and/or negative Cotton effects at specific wavelengths.Mirror-image spectrum with Cotton effects of equal magnitude and opposite sign.
VCD A pattern of positive and negative bands corresponding to specific vibrational modes.A mirror-image pattern of bands with equal intensity and opposite sign.

Mass Spectrometry (MS): Chiral Discrimination through Diastereomeric Interactions

Standard mass spectrometry is insensitive to stereoisomerism.[3] However, chiral recognition can be achieved by forming diastereomeric complexes with a chiral selector and observing differences in their fragmentation patterns or relative abundances in the gas phase.

Experimental Protocol: Chiral Recognition by ESI-MS
  • Sample Preparation: Prepare solutions of the individual enantiomers and the racemic mixture of 5-chloro-2,3-dihydro-1H-inden-1-amine. Also prepare a solution of a chiral selector (e.g., a chiral crown ether or a derivative of tartaric acid).

  • Analysis: Introduce a mixture of the analyte and the chiral selector into an electrospray ionization (ESI) mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum, looking for the formation of non-covalent diastereomeric complexes (e.g., [Analyte + Selector + H]⁺).

  • Tandem MS (MS/MS): Select the diastereomeric complex ions and subject them to collision-induced dissociation (CID). Compare the fragmentation patterns and relative intensities of the fragment ions for the complexes formed with the (R)- and (S)-enantiomers. Differences in these patterns indicate chiral discrimination.

Expected Mass Spectrometry Data
Condition (R)-enantiomer (S)-enantiomer
Standard ESI-MS [M+H]⁺ at m/z corresponding to C₉H₁₁ClN⁺[M+H]⁺ at m/z corresponding to C₉H₁₁ClN⁺
With Chiral Selector Formation of a diastereomeric complex [R-amine + Selector + H]⁺Formation of a diastereomeric complex [S-amine + Selector + H]⁺
MS/MS of Complexes Specific fragmentation pattern and relative ion intensities.Potentially different fragmentation pattern or relative ion intensities compared to the (R)-complex.

Workflow and Structural Diagrams

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_results Results racemic Racemic Amine NMR NMR Spectroscopy racemic->NMR MS Mass Spectrometry racemic->MS R_enantiomer (R)-Enantiomer R_enantiomer->NMR CD_VCD Chiroptical Spectroscopy (ECD/VCD) R_enantiomer->CD_VCD R_enantiomer->MS S_enantiomer (S)-Enantiomer S_enantiomer->NMR S_enantiomer->CD_VCD S_enantiomer->MS NMR_achiral Identical Spectra NMR->NMR_achiral Achiral Solvent NMR_chiral Distinct Spectra (Diastereomeric Complexes) NMR->NMR_chiral Chiral Agent CD_VCD_results Mirror-Image Spectra CD_VCD->CD_VCD_results MS_achiral Identical Spectra MS->MS_achiral Standard MS MS_chiral Differentiation via Diastereomeric Complexes MS->MS_chiral With Chiral Selector

Caption: Experimental workflow for the spectroscopic comparison of enantiomers.

Enantiomers cluster_R (R)-5-chloro-2,3-dihydro-1H-inden-1-amine cluster_S (S)-5-chloro-2,3-dihydro-1H-inden-1-amine R_amine mirror Mirror Plane R_amine->mirror S_amine mirror->S_amine

Caption: The enantiomeric relationship between (R)- and (S)-5-chloro-2,3-dihydro-1H-inden-1-amine.

Conclusion

The comprehensive spectroscopic analysis of (R)- and (S)-5-chloro-2,3-dihydro-1H-inden-1-amine requires a multi-faceted approach. While standard NMR, IR, and MS techniques are inherently unable to distinguish between these enantiomers, their utility can be unlocked through the formation of diastereomeric species using chiral auxiliaries. In contrast, chiroptical methods such as ECD and VCD offer a direct and powerful means of differentiation, providing characteristic mirror-image spectra that are definitive for each enantiomer. The choice of technique will ultimately depend on the specific analytical goal, whether it be structural confirmation, determination of enantiomeric excess, or the assignment of absolute configuration. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to confidently navigate the spectroscopic analysis of these and other chiral molecules.

References

  • Nanalysis. (2019, May 3). Enantiomers – Image | Mirror Image. Nanalysis. [Link]

  • Wenzel, T. J. (2024, September 20). Chapter 4: NMR Discrimination of Chiral Organic Compounds. In Books. IntechOpen. [Link]

  • Wikipedia. (n.d.). Circular dichroism. In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Castañar, L., et al. (2018). Insight into Old and New Pure Shift NMR Methods for Enantiodiscrimination. Magnetic Resonance in Chemistry, 56(5), 415-426. [Link]

  • Dukor, R. K., & Nafie, L. A. (2014). Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review. Analytica Chimica Acta, 853, 1-17. [Link]

  • ResearchGate. (n.d.). 600 MHz 1 H NMR spectra of (R/S)-1-aminoindan in CDCl 3 : (a) before.... ResearchGate. [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Dukor, R. K., & Nafie, L. A. (2014). Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review. Analytica Chimica Acta, 853, 1-17. [Link]

  • Spectroscopy Online. (2017, May 1). Direct Enantiomer-Selective Mass Spectrometry of Chiral Mixtures by Mass-Selected Photoelectron Circular Dichroism. Spectroscopy Online. [Link]

  • Mississippi State University. (2007, May 5). Enantiomer analysis using electrospray ionization mass spectrometry. Scholars Junction. [Link]

  • Zhang, Y., et al. (2018). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. The Journal of Organic Chemistry, 83(15), 8237-8245. [Link]

  • Wikipedia. (n.d.). Vibrational circular dichroism. In Wikipedia. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2025, August 7). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. ResearchGate. [Link]

  • Zendy. (n.d.). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. Zendy. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Expeditious synthesis of 1-aminoindane derivatives achieved by[2]-hydride shift mediated C(sp3)–H bond functionalization. Chemical Communications (RSC Publishing). [Link]

  • PubMed. (2023, October 9). Vibrational Circular Dichroism Spectroscopy of Chiral Molecular Crystals: Insights from Theory. PubMed. [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide.... ResearchGate. [Link]

  • UNIPI. (2022, September 8). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. UNIPI. [Link]

  • YouTube. (2024, January 23). Empower your drug design & synthesis with vibrational circular dichroism (VCD). YouTube. [Link]

  • Yao, Z. P., et al. (2017). Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review. Analytica Chimica Acta, 971, 1-15. [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Wiley-VCH. [Link]

  • ChemRxiv. (n.d.). Solid-state vibrational circular dichroism for pharmaceutical purposes. ChemRxiv. [Link]

  • PubMed. (2017, November 8). Chiral discrimination in nuclear magnetic resonance spectroscopy. PubMed. [Link]

  • PubChem. (n.d.). 5-chloro-2,3-dihydro-1H-inden-2-amine. PubChem. [Link]

  • MDPI. (2024, August 24). Circular Dichroism Reflectance Anisotropy of Chiral Atomically Thin Films. MDPI. [Link]

  • Chemistry LibreTexts. (2022, April 16). Circular Dichroism. Chemistry LibreTexts. [Link]

  • ResearchGate. (2025, August 6). Vibrational Circular Dichroism Spectroscopy of Chiral Molecules. ResearchGate. [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide.... ResearchGate. [Link]

  • Wiley-VCH. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Wiley-VCH. [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide.... ResearchGate. [Link]

  • Wikipedia. (n.d.). Chirality (chemistry). In Wikipedia. Retrieved January 23, 2026, from [Link]

Sources

Validation

A Comparative Guide to 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride and Other Substituted Inden-amines for Researchers

This guide provides an in-depth technical comparison of 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride and other substituted inden-amines, designed for researchers, scientists, and drug development professionals. We...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride and other substituted inden-amines, designed for researchers, scientists, and drug development professionals. We will explore the synthesis, pharmacological activity, and structure-activity relationships of these compounds, with a focus on their interactions with monoamine transporters.

Introduction to Substituted Inden-amines

Substituted inden-amines are a class of psychoactive compounds that have garnered significant interest in medicinal chemistry and pharmacology. Their rigid, bicyclic structure provides a valuable scaffold for designing ligands that target various components of the central nervous system, most notably the monoamine transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET). These transporters are critical for regulating neurotransmitter levels in the synapse and are the targets for many therapeutic agents, including antidepressants and treatments for attention-deficit/hyperactivity disorder (ADHD).

The pharmacological profile of inden-amines can be finely tuned by altering the substitution pattern on the indane ring. This guide will focus on comparing 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride to other key analogs to elucidate the impact of these structural modifications.

Pharmacological Profile of 5-chloro-2,3-dihydro-1H-inden-1-amine

5-chloro-2,3-dihydro-1H-inden-1-amine is a halogenated derivative of 1-aminoindane. The addition of a chlorine atom at the 5-position of the indane ring significantly influences its interaction with monoamine transporters. Based on in vitro studies, this compound acts as a potent monoamine reuptake inhibitor and releasing agent.

Mechanism of Action

Substituted aminoindanes can exert their effects through two primary mechanisms at monoamine transporters:

  • Reuptake Inhibition: The compound binds to the transporter protein, blocking the reabsorption of neurotransmitters from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of the neurotransmitter in the synapse, enhancing neurotransmission.

  • Neurotransmitter Release: The compound is transported into the presynaptic neuron by the monoamine transporters. Once inside, it disrupts the vesicular storage of neurotransmitters and reverses the direction of the transporter, causing a non-vesicular release of neurotransmitters into the synapse.

The balance between reuptake inhibition and release varies between different substituted inden-amines and contributes to their unique pharmacological profiles.

Comparative Analysis with Other Substituted Inden-amines

A seminal study by Marona-Lewicka and colleagues (1995) provides a direct comparison of the in vitro activities of 5-chloro-1-aminoindane with other 5-substituted analogs at monoamine transporters in rat brain synaptosomes. The following tables summarize their findings for uptake inhibition (IC₅₀ values) and release (EC₅₀ values).

Monoamine Uptake Inhibition

The potency of a compound as a reuptake inhibitor is typically measured by its IC₅₀ value, which is the concentration of the drug that inhibits 50% of the radiolabeled neurotransmitter uptake. A lower IC₅₀ value indicates greater potency.

CompoundDAT IC₅₀ (nM)SERT IC₅₀ (nM)NET IC₅₀ (nM)
5-Chloro-1-aminoindane 130 ± 15 6.5 ± 0.8 28 ± 3
1-Aminoindane450 ± 50180 ± 20150 ± 15
5-Methoxy-1-aminoindane250 ± 3035 ± 490 ± 10
5-Methyl-1-aminoindane280 ± 3090 ± 10110 ± 12

Data from Marona-Lewicka, D., et al. (1995).[1]

From this data, it is evident that the 5-chloro substitution significantly enhances the potency and selectivity for the serotonin transporter (SERT) compared to the parent compound, 1-aminoindane, and other 5-substituted analogs. It is the most potent SERT inhibitor in this series. While it also shows considerable activity at the norepinephrine transporter (NET) and dopamine transporter (DAT), its primary action in terms of uptake inhibition is on the serotonin system.

Monoamine Release

The efficacy of a compound as a releasing agent is measured by its EC₅₀ value, which is the concentration of the drug that elicits 50% of the maximum neurotransmitter release. A lower EC₅₀ value indicates greater potency as a releasing agent.

CompoundDAT EC₅₀ (nM)SERT EC₅₀ (nM)NET EC₅₀ (nM)
5-Chloro-1-aminoindane 250 ± 30 25 ± 3 50 ± 6
1-Aminoindane> 10,000> 10,000> 10,000
5-Methoxy-1-aminoindane800 ± 90150 ± 18400 ± 50
5-Methyl-1-aminoindane1,200 ± 150500 ± 60600 ± 70

Data from Marona-Lewicka, D., et al. (1995).[1]

The comparative release data further highlights the profound effect of the 5-chloro substitution. 5-Chloro-1-aminoindane is a potent releasing agent for all three monoamines, with a clear preference for SERT and NET over DAT. In stark contrast, the parent compound, 1-aminoindane, is a very weak releasing agent. This demonstrates that the electronic properties of the substituent at the 5-position are a critical determinant of the mechanism of action, shifting the compound from a primary reuptake inhibitor to a potent releasing agent.

Structure-Activity Relationship (SAR) Insights

The data presented above allows for the formulation of key structure-activity relationships for 1-aminoindane derivatives:

  • 5-Position Substitution: The nature of the substituent at the 5-position of the indane ring is a major determinant of both potency and mechanism of action.

  • Halogenation: The introduction of a chlorine atom at the 5-position dramatically increases potency as both a serotonin reuptake inhibitor and a monoamine releasing agent.

  • Electron-Withdrawing vs. Electron-Donating Groups: The electron-withdrawing nature of the chlorine atom in 5-chloro-1-aminoindane appears to be crucial for its potent releasing activity, as compared to the electron-donating methoxy and methyl groups, which result in weaker releasing agents.

  • Selectivity: While the 5-chloro substitution enhances activity at all three transporters, it imparts a significant degree of selectivity for the serotonin transporter.

Experimental Protocols

To facilitate further research in this area, we provide an overview of the standard experimental protocols used to generate the comparative data discussed in this guide.

Synthesis of Substituted 1-Aminoindanes

A common synthetic route to 1-aminoindanes starts from the corresponding substituted 1-indanone.

Synthesis Indanone Substituted 1-Indanone Oxime Substituted 1-Indanone Oxime Indanone->Oxime Hydroxylamine hydrochloride, Sodium acetate Aminoindane Substituted 1-Aminoindane Oxime->Aminoindane Reduction (e.g., H₂, Pd/C or Na/Ethanol)

Caption: General synthesis of 1-aminoindanes.

Step-by-Step Methodology:

  • Oxime Formation: The substituted 1-indanone is refluxed with hydroxylamine hydrochloride and a base, such as sodium acetate, in an alcoholic solvent to form the corresponding oxime.

  • Reduction: The resulting oxime is then reduced to the primary amine. This can be achieved through various methods, including catalytic hydrogenation (e.g., using hydrogen gas and a palladium on carbon catalyst) or a chemical reduction (e.g., using sodium metal in ethanol).

  • Salt Formation: The final amine product is often converted to its hydrochloride salt for improved stability and handling by dissolving the free base in a suitable solvent and bubbling hydrogen chloride gas through the solution or by adding a solution of HCl in a solvent like ether.

In Vitro Monoamine Transporter Assays

The functional activity of the inden-amine derivatives at monoamine transporters is typically assessed using synaptosomal preparations from specific rat brain regions enriched in the respective transporters (e.g., striatum for DAT, hippocampus or cortex for SERT, and hippocampus or cortex for NET).

Assays cluster_uptake Uptake Inhibition Assay cluster_release Release Assay Uptake_Synaptosomes Synaptosomes Uptake_Incubation Incubation Uptake_Synaptosomes->Uptake_Incubation Uptake_Radioligand Radiolabeled Neurotransmitter (e.g., [³H]DA, [³H]5-HT, [³H]NE) Uptake_Radioligand->Uptake_Incubation Uptake_Compound Test Compound Uptake_Compound->Uptake_Incubation Uptake_Filtration Rapid Filtration Uptake_Incubation->Uptake_Filtration Uptake_Counting Scintillation Counting Uptake_Filtration->Uptake_Counting Release_Synaptosomes Synaptosomes Release_Preloading Preloading with Radiolabeled Neurotransmitter Release_Synaptosomes->Release_Preloading Release_Washing Washing Release_Preloading->Release_Washing Release_Incubation Incubation Release_Washing->Release_Incubation Release_Compound Test Compound Release_Compound->Release_Incubation Release_Supernatant Supernatant Collection Release_Incubation->Release_Supernatant Release_Counting Scintillation Counting Release_Supernatant->Release_Counting

Caption: Workflow for in vitro monoamine transporter assays.

Uptake Inhibition Assay Protocol:

  • Synaptosome Preparation: Isolate synaptosomes from the desired rat brain region by homogenization and differential centrifugation.

  • Incubation: Pre-incubate the synaptosomes with various concentrations of the test compound.

  • Initiate Uptake: Add a fixed concentration of the radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) to initiate the uptake reaction.

  • Terminate Uptake: After a short incubation period, rapidly terminate the uptake by filtration through glass fiber filters.

  • Quantification: Wash the filters to remove unbound radioligand and quantify the trapped radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value by non-linear regression analysis of the concentration-response curve.

Release Assay Protocol:

  • Synaptosome Preparation and Preloading: Prepare synaptosomes as described above and pre-load them with a radiolabeled neurotransmitter by incubation.

  • Washing: Wash the pre-loaded synaptosomes to remove excess extracellular radioligand.

  • Initiate Release: Resuspend the synaptosomes in a buffer containing various concentrations of the test compound.

  • Incubation and Separation: After incubation, separate the synaptosomes from the supernatant by centrifugation or filtration.

  • Quantification: Measure the amount of radioactivity released into the supernatant using liquid scintillation counting.

  • Data Analysis: Calculate the amount of release as a percentage of the total radioactivity in the synaptosomes and determine the EC₅₀ value from the concentration-response curve.

Conclusion

This guide has provided a comparative analysis of 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride and other substituted inden-amines, with a focus on their interactions with monoamine transporters. The key takeaway is that the 5-chloro substitution imparts potent serotonin-selective reuptake inhibitory and releasing properties to the 1-aminoindane scaffold. This information is crucial for researchers designing novel compounds targeting the monoamine transport system for potential therapeutic applications. The provided experimental protocols offer a foundation for further investigation and validation of these findings.

References

  • Marona-Lewicka, D., R. A. H. F. Nichols, and D. E. Nichols. "Serotonin-releasing and -uptake-inhibiting properties of 1-aminoindane and its 5-substituted derivatives." European Journal of Pharmacology 288.2 (1995): 145-154. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Reference Standards for 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride

For researchers, scientists, and professionals in drug development, the integrity of analytical measurements is paramount. The reliability of these measurements hinges on the quality of the reference standards used.

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of analytical measurements is paramount. The reliability of these measurements hinges on the quality of the reference standards used. This guide provides an in-depth comparison of reference standards for 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. We will explore the critical attributes of a high-quality reference standard, compare commercially available options, and provide detailed experimental protocols for their characterization and use.

The Critical Role of a Reference Standard

A reference standard is a highly purified and well-characterized substance used as a benchmark for the qualitative and quantitative analysis of a sample. In the context of pharmaceutical development, it is essential for:

  • Identity confirmation: Ensuring that the correct compound is present in a sample.

  • Purity assessment: Quantifying the amount of the desired compound and identifying any impurities.

  • Assay validation: Establishing the accuracy and precision of analytical methods.

  • Stability studies: Monitoring the degradation of a drug substance over time.

The choice of a reference standard can significantly impact the quality and reproducibility of analytical data, ultimately affecting regulatory submissions and the safety and efficacy of the final drug product.

Comparison of Commercially Available Reference Standards

Several vendors offer 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride as a reference standard. While the nominal purity is often high, it is crucial to delve deeper into the provided documentation, such as the Certificate of Analysis (CoA), to make an informed decision.

Supplier Product Number Purity (Typical) Enantiomer Form
BLDpharm1197668-23-7Not specifiedRacemicSolid
BLDpharm1376687-76-1Not specified(S)-enantiomerSolid
Advanced ChemBlocksT9644795%(S)-enantiomerSolid[1]

Note: The purity values are as stated by the supplier and may vary between lots. It is imperative to consult the lot-specific Certificate of Analysis for precise data.

Key Differentiators in Reference Standards: A Deeper Look at the CoA

A comprehensive Certificate of Analysis is the hallmark of a reliable reference standard. When comparing standards from different suppliers, the following sections of the CoA should be scrutinized:

  • Purity Determination: Look for the use of orthogonal analytical techniques. A purity value derived solely from a single method, such as HPLC with UV detection, may not account for all impurities. Ideally, purity should be confirmed by a mass balance approach, incorporating data from HPLC, residual solvent analysis (by GC), water content (by Karl Fischer titration), and non-volatile residue analysis.

  • Identity Confirmation: The CoA should provide evidence of the compound's identity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The data should be consistent with the known structure of 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride.

  • Impurity Profile: A detailed impurity profile is crucial. The CoA should list any identified impurities and their respective levels. This is particularly important for process-related impurities and degradation products.

  • Traceability: The reference standard should be traceable to a primary standard, such as one from a national metrology institute (e.g., NIST) or a pharmacopeia (e.g., USP, EP), if available.

Experimental Protocols for Characterization and Comparison

To ensure the suitability of a reference standard, it is often necessary to perform in-house verification. The following are detailed protocols for the key analytical techniques used to characterize 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to separate the main component from its potential impurities.

Workflow for HPLC Purity Determination

prep Standard Preparation hplc HPLC Analysis prep->hplc Inject data Data Analysis hplc->data Chromatogram report Purity Calculation data->report Peak Areas sample_prep Sample Preparation nmr_acq NMR Data Acquisition sample_prep->nmr_acq Insert into Spectrometer processing Data Processing nmr_acq->processing FID interpretation Spectral Interpretation processing->interpretation ¹H NMR Spectrum

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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